1,3-Dioxan-5-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dioxan-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-4-1-6-3-7-2-4/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKSNYNNVSOWEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197128 | |
| Record name | Glycerol formal, alpha,alpha' | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4740-78-7 | |
| Record name | 1,3-Dioxan-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4740-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerol formal, alpha,alpha' | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004740787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycerol formal, alpha,alpha' | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dioxan-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCEROL FORMAL, .ALPHA.,.ALPHA' | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6UP32GBII | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 1,3-Dioxan-5-ol
Introduction
1,3-Dioxan-5-ol, also known as glycerol (B35011) formal, is a heterocyclic organic compound with the chemical formula C₄H₈O₃.[1][2] It is a derivative of glycerol and formaldehyde (B43269) and finds applications as a dye emulsifier and a cosolvent in drug delivery.[3] The stereochemical intricacies of the 1,3-dioxane (B1201747) ring system, coupled with the influence of the hydroxyl substituent at the C5 position, make it a subject of significant interest in conformational analysis and synthetic chemistry. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and spectroscopic properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a six-membered heterocycle containing two oxygen atoms at positions 1 and 3, and a hydroxyl group at position 5.
| Property | Value | Source |
| Molecular Formula | C₄H₈O₃ | [1][2] |
| Molecular Weight | 104.10 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 4740-78-7 | [1][2] |
| Synonyms | Glycerol formal, 5-Hydroxy-1,3-dioxane, m-Dioxan-5-ol | [1][2] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 192-193 °C | [3] |
| Density | 1.203 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.451 | [3] |
Stereochemistry and Conformational Analysis
The 1,3-dioxane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The presence of the two oxygen atoms influences bond lengths and angles compared to cyclohexane, leading to distinct conformational preferences. The key stereochemical feature of this compound is the orientation of the hydroxyl group at the C5 position, which can be either axial or equatorial.
Conformational Preference of the Hydroxyl Group
In non-polar solvents, the conformer with the axial hydroxyl group is surprisingly more stable than the equatorial conformer. This preference is attributed to the formation of an intramolecular hydrogen bond between the axial hydroxyl group and the lone pairs of the two ring oxygen atoms. This stabilizing interaction outweighs the steric hindrance typically associated with axial substituents. Microwave spectroscopy studies have provided evidence for this intramolecular bifurcated hydrogen bond.
The energy difference between the axial and equatorial conformers is quantified by the conformational free energy, or A-value (ΔG°). A positive A-value indicates a preference for the equatorial position. For the hydroxyl group in the 1,3-dioxane ring, the A-value can be influenced by solvent polarity. In polar, hydrogen-bond-accepting solvents, the equatorial conformation may become more populated as intermolecular hydrogen bonding with the solvent competes with the intramolecular hydrogen bond.
| Substituent at C5 | Solvent | ΔG° (kcal/mol) (axial → equatorial) | Notes |
| OH | Non-polar | Negative | Axial preference due to intramolecular H-bonding. |
| OH | Polar | Less Negative/Positive | Equatorial preference increases with solvent polarity. |
| Me | - | ~0.8 | Reference A-value for a methyl group. |
| t-Bu | - | >4.0 | Strong equatorial preference due to large steric bulk. |
Synthesis of this compound
The most common method for the synthesis of this compound is the acid-catalyzed acetalization of glycerol with formaldehyde or a formaldehyde equivalent.
Experimental Protocol: Acid-Catalyzed Acetalization of Glycerol
Materials:
-
Glycerol
-
Paraformaldehyde (or Formalin solution)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Anhydrous solvent (e.g., toluene, benzene)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add glycerol, paraformaldehyde (in slight excess), a catalytic amount of p-toluenesulfonic acid, and a suitable solvent like toluene.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, which is a mixture of this compound and its isomer 4-(hydroxymethyl)-1,3-dioxolane, can be purified by fractional distillation under reduced pressure.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and conformational analysis of this compound. The chemical shifts and coupling constants of the ring protons are particularly informative about the chair conformation and the orientation of the hydroxyl group.
In the chair conformation, the protons at C2, C4, and C6 have distinct axial and equatorial environments, leading to different chemical shifts and coupling constants. The coupling constants between adjacent protons (J-values) can be used to determine their dihedral angles via the Karplus equation, thus confirming the chair geometry and the substituent's orientation.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Proton | Multiplicity | Approx. Chemical Shift (ppm) | Coupling Constants (Hz) |
| H-2a, H-2e | AB quartet | 4.8 - 5.1 | J_gem ≈ -6 |
| H-4a, H-6a | ddd | 3.6 - 3.8 | J_gem ≈ -11.5, J_aa ≈ 11-12, J_ae ≈ 2-3 |
| H-4e, H-6e | ddd | 4.0 - 4.2 | J_gem ≈ -11.5, J_ea ≈ 4-5, J_ee ≈ 1-2 |
| H-5 | m | 3.8 - 4.0 | - |
| OH | s (broad) | Variable | - |
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Carbon | Approx. Chemical Shift (ppm) |
| C-2 | 93 - 95 |
| C-4, C-6 | 66 - 68 |
| C-5 | 65 - 67 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the conformational equilibrium.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Conformational Analysis Workflow
The following diagram outlines the workflow for the conformational analysis of this compound using a combination of experimental and computational methods.
References
An In-depth Technical Guide to 1,3-Dioxan-5-ol: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioxan-5-ol, a heterocyclic organic compound, is a key component of the industrial solvent known as Glycerol (B35011) Formal. It is a versatile chemical intermediate with applications in various fields, including pharmaceuticals and material science. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data.
Core Physical and Chemical Properties
This compound, with the chemical formula C₄H₈O₃, is a colorless to almost colorless liquid. It is one of the two primary isomers found in Glycerol Formal, the other being 4-hydroxymethyl-1,3-dioxolane. The commercial product "Glycerol Formal" is typically a mixture of these two isomers. This compound is soluble in water, alcohol, and chloroform[1].
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₄H₈O₃ | [2][3] |
| Molar Mass | 104.10 g/mol | [2] |
| Density | 1.203 g/mL at 25 °C | [4] |
| Boiling Point | 192-193 °C | [4] |
| Flash Point | 97 °C | [4] |
| Refractive Index | n20/D 1.451 | [4] |
| Solubility | Miscible with water and ethanol (B145695) (96%) | [4] |
Experimental Protocols
Synthesis of Glycerol Formal (Mixture of this compound and 4-hydroxymethyl-1,3-dioxolane)
The synthesis of Glycerol Formal is typically achieved through the acid-catalyzed reaction of glycerol with formaldehyde (B43269) or its polymer, paraformaldehyde. The following is a generalized laboratory procedure based on common industrial methods.
Materials:
-
Glycerol
-
Paraformaldehyde
-
Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)
-
Benzene (B151609) or Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and condenser, add glycerol, paraformaldehyde, a catalytic amount of the acid catalyst, and a suitable solvent for azeotropic water removal (e.g., benzene or toluene).
-
Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Glycerol Formal mixture.
A schematic of the synthesis workflow is provided below:
Purification of this compound (Isomer Separation)
The separation of the two primary isomers in Glycerol Formal, this compound and 4-hydroxymethyl-1,3-dioxolane, is challenging due to their very similar boiling points. However, methods such as fractional distillation under reduced pressure or preparative chromatography can be employed. A method involving derivatization followed by chromatography has been reported for their separation and determination[5]. Another approach involves heating the isomer mixture with an acid catalyst to enrich the this compound content, followed by reaction with protecting groups and subsequent purification[6].
Generalized Fractional Distillation Protocol:
-
Set up a fractional distillation apparatus with a vacuum source. The fractionating column should be packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates.
-
Place the crude Glycerol Formal mixture in the distillation flask with a stir bar.
-
Gradually reduce the pressure and begin heating the mixture.
-
Carefully collect the fractions at different temperature ranges. Due to the close boiling points of the isomers, a very efficient column and precise temperature control are necessary for separation.
-
Analyze the collected fractions using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to determine the composition of each fraction.
A logical workflow for the purification and analysis is depicted below:
Spectral Data and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the dioxane ring and the hydroxyl group. The chemical shifts and coupling patterns provide valuable information for structural elucidation.
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbon atoms in the this compound molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretching band for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹.
-
C-H stretching bands for the alkyl groups on the dioxane ring, usually in the 2850-3000 cm⁻¹ region.
-
C-O stretching bands for the ether linkages in the dioxane ring, which are typically strong and appear in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will provide further structural information. Common fragmentation pathways for cyclic ethers may involve ring-opening and subsequent loss of small neutral molecules. The NIST WebBook provides mass spectral data for this compound[7].
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding the direct involvement of this compound in specific biological signaling pathways. Its primary role in a biological context is as a solvent or vehicle for drug delivery. Toxicological studies have been conducted on Glycerol Formal, indicating its potential effects at high doses. However, these studies do not elucidate a specific mechanism of action at the molecular or signaling pathway level. Research into the biological activities of the broader class of 1,3-dioxolanes has shown some antibacterial and antifungal properties, but specific data for this compound is limited[8].
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C4H8O3 | CID 78475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. sfdchem.com [sfdchem.com]
- 5. Separation and determination of the two components of glycerol formal by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2013035899A1 - Method for preparing 5-hydroxy-1,3-dioxane and method for preparing branched glycerol trimers using 5-hydroxy-1,3-dioxane as a raw material - Google Patents [patents.google.com]
- 7. This compound [webbook.nist.gov]
- 8. prepchem.com [prepchem.com]
An In-depth Technical Guide to 1,3-Dioxan-5-ol (CAS Number: 4740-78-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioxan-5-ol, also widely known by its synonym Glycerol (B35011) Formal, is a cyclic organic compound with the CAS number 4740-78-7. It is structurally characterized by a six-membered dioxane ring with a hydroxyl group at the 5-position.[1] This compound is a colorless, viscous liquid and is recognized for its utility as a solvent, particularly in the pharmaceutical industry.[2][3][4] Its biocompatibility and ability to dissolve a wide range of active pharmaceutical ingredients (APIs) make it a valuable excipient in various drug formulations, especially for parenteral applications.[5][6][7] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis and purification protocols, analytical characterization, and its primary role in drug delivery systems.
Chemical and Physical Properties
This compound is a polar molecule due to the presence of two ether linkages and a hydroxyl group, which renders it soluble in water and other polar organic solvents.[1][8][9] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈O₃ | [9][10] |
| Molecular Weight | 104.10 g/mol | [9][10] |
| Appearance | Clear, colorless liquid | [4][9] |
| Boiling Point | 192-193 °C (lit.) | [8][9][11] |
| Density | 1.203 g/mL at 25 °C (lit.) | [8][9][11] |
| Refractive Index (n20/D) | 1.451 (lit.) | [8][9][11] |
| Flash Point | 97 °C | [9] |
| Solubility | Miscible with water and ethanol. | [9] |
| pKa | 13.68 ± 0.20 (Predicted) | [9] |
| Stability | Stable under normal temperatures and pressures. | [2] |
Synthesis and Purification
The primary industrial synthesis of this compound involves the acid-catalyzed reaction of glycerol with formaldehyde (B43269) (or its polymer, paraformaldehyde).[3][10][12] This reaction typically yields a mixture of the six-membered ring (this compound) and the five-membered ring isomer (4-hydroxymethyl-1,3-dioxolane).[12] The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions.[12]
Experimental Protocol: Synthesis of this compound
Materials:
-
Glycerol (1.0 mol)
-
Paraformaldehyde (1.1 mol)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 0.01 mol)
-
Toluene (B28343) (as a solvent for azeotropic removal of water)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stirrer, and a reflux condenser, add glycerol, paraformaldehyde, and the acid catalyst.
-
Add a sufficient amount of toluene to fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.
Note: This is a generalized protocol. Reaction times, temperatures, and catalyst choice can be optimized to improve yield and isomer ratio. Yields for this type of reaction are reported to be in the range of 10-98%, with the ratio of this compound to its isomer varying.[12]
Experimental Protocol: Purification of this compound
The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure to separate this compound from the lower-boiling 4-hydroxymethyl-1,3-dioxolane and any unreacted starting materials.
Materials:
-
Crude this compound
-
Fractional distillation apparatus
-
Vacuum pump
Procedure:
-
Set up the fractional distillation apparatus for vacuum distillation.
-
Charge the distillation flask with the crude this compound.
-
Gradually reduce the pressure and begin heating the flask.
-
Collect the fractions based on their boiling points at the given pressure. The forerun will likely contain lower-boiling impurities and the five-membered ring isomer.
-
Collect the fraction corresponding to the boiling point of this compound.
-
The purity of the collected fractions should be assessed by analytical techniques such as GC-MS or NMR.
Analytical Characterization
A combination of spectroscopic techniques is used to confirm the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of the 1,3-dioxane (B1201747) ring system provides characteristic signals. The protons on the ring will exhibit specific chemical shifts and coupling patterns that can be used for structural elucidation.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the dioxane ring and the hydroxymethyl group. The chemical shifts of the acetal (B89532) carbon and the carbons adjacent to the oxygen atoms are particularly informative.[13]
Table 2: Typical NMR Chemical Shifts for the 1,3-Dioxane Ring System
| Atom | Typical ¹H NMR Chemical Shift (ppm) | Typical ¹³C NMR Chemical Shift (ppm) | Reference(s) |
| C2-H₂ | ~4.85 | ~94.3 | [13][14] |
| C4/C6-H₂ | ~3.91 | ~66.9 | [13][14] |
| C5-H | Varies with substitution | Varies with substitution | |
| C5-OH | Broad, variable | - |
Note: The exact chemical shifts for this compound will be influenced by the hydroxyl group at the C5 position.
Proposed Experimental Protocol for NMR Analysis:
-
Prepare a solution of the purified this compound (approximately 10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra to determine chemical shifts, integration, and coupling constants.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the presence of a strong, broad absorption band for the O-H stretch of the hydroxyl group, as well as C-O stretching vibrations from the ether linkages and C-H stretching and bending vibrations.[15]
Table 3: Expected Major IR Absorption Peaks for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference(s) |
| O-H Stretch (alcohol) | 3550 - 3200 (broad) | [16] |
| C-H Stretch (alkane) | 2950 - 2850 | [15] |
| C-O Stretch (ether) | 1140 - 1070 | [15] |
Proposed Experimental Protocol for FTIR Analysis:
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the liquid.
-
Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) is a common technique for this purpose. The molecular ion peak (M⁺) would be expected at m/z 104. Fragmentation would likely involve the loss of small molecules or radicals from the ring.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment |
| 104 | [C₄H₈O₃]⁺ (Molecular Ion) |
| 103 | [M-H]⁺ |
| 73 | [M - OCH₂]⁺ |
| 45 | [CH₂OH]⁺ |
Note: The fragmentation pattern of the related 1,3-dioxane shows a base peak at m/z 87 ([M-H]⁺).[17]
Proposed Experimental Protocol for GC-MS Analysis:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
-
Inject the solution into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a suitable GC column (e.g., a non-polar column) and temperature program to separate the components.
-
Acquire the mass spectrum for the peak corresponding to this compound.
-
Analyze the molecular ion and fragmentation pattern.
Applications in Drug Development
The primary application of this compound (Glycerol Formal) in drug development is as a non-aqueous solvent and co-solvent in parenteral (injectable) formulations.[5][6][7] Its ability to dissolve poorly water-soluble drugs is a key advantage in developing stable and effective injectable products, particularly in veterinary medicine.[5][7]
Workflow for Parenteral Formulation Development
The following diagram illustrates a general workflow for the development of a parenteral drug formulation using this compound as a solvent.
Logical Relationships in Synthesis
The synthesis of this compound from glycerol and formaldehyde is a reversible acetalization reaction. The use of an acid catalyst is essential to protonate the carbonyl oxygen of formaldehyde, making it more electrophilic. The removal of water drives the reaction to completion according to Le Chatelier's principle.
Conclusion
This compound is a versatile and valuable chemical for researchers and professionals in drug development. Its favorable properties as a solvent, combined with its established synthesis route, make it a key excipient for formulating poorly soluble active pharmaceutical ingredients. While its primary role is as a vehicle in drug delivery systems rather than a modulator of signaling pathways, its impact on the bioavailability and stability of therapeutic agents is significant. This guide provides a foundational understanding of its properties, synthesis, and analysis, which can aid in its effective application in pharmaceutical research and development.
References
- 1. CAS 4740-78-7: this compound | CymitQuimica [cymitquimica.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Glycerol Formal in the Pharmaceutical Industry: Properties and Applications - UTAH Trading [utah.ae]
- 6. Research Innovator - Glycerol Formal Market By Application [sites.google.com]
- 7. GLYCEROL FORMAL – Laboratorios Microsules [laboratoriosmicrosules.com]
- 8. chembk.com [chembk.com]
- 9. sfdchem.com [sfdchem.com]
- 10. Glycerol formal synthesis - chemicalbook [chemicalbook.com]
- 11. This compound | 86687-05-0 [chemicalbook.com]
- 12. CN101747311B - Method for synthesizing glycerol formal through reaction of glycerol and formaldehyde - Google Patents [patents.google.com]
- 13. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. IR Absorption Table [webspectra.chem.ucla.edu]
- 17. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 1,3-Dioxan-5-ol and its Synonyms in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Dioxan-5-ol, a heterocyclic organic compound, and its close chemical relatives, most notably the isomeric mixture known as glycerol (B35011) formal. This document is intended to be a core resource for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications as a pharmaceutical solvent and excipient.
Chemical Identity and Synonyms
This compound is a specific cyclic acetal. However, in industrial and pharmaceutical contexts, it is most commonly encountered as a primary component of "glycerol formal." Glycerol formal is the product of the reaction between glycerol and formaldehyde (B43269) and exists as a mixture of two principal isomers: the six-membered ring, this compound (the α,α'-form), and the five-membered ring, 4-hydroxymethyl-1,3-dioxolane (the α,β-form).[1][2] The typical ratio of these isomers in commercial glycerol formal is approximately 60% this compound and 40% 4-hydroxymethyl-1,3-dioxolane.[1]
Due to its chemical nature and common usage, this compound is known by a variety of synonyms. A clear understanding of this nomenclature is crucial for comprehensive literature searches and regulatory documentation.
Table 1: Synonyms for this compound and Related Compounds
| Primary Name | Synonyms | CAS Number |
| This compound | 5-Hydroxy-1,3-dioxane; m-Dioxan-5-ol; 1,3-Formalglycerol; Glycerol formal (dioxane isomer) | 4740-78-7 |
| Glycerol formal | Methylidinoglycerol; a mixture of this compound and 4-Hydroxymethyl-1,3-dioxolane | 99569-11-6 (mixture) |
| 4-Hydroxymethyl-1,3-dioxolane | 1,3-Dioxolane-4-methanol | 5464-28-8 |
Physicochemical Properties
The utility of this compound and glycerol formal in pharmaceutical formulations stems from their favorable physicochemical properties, particularly their solvent capabilities for a wide range of active pharmaceutical ingredients (APIs).
Table 2: Physicochemical Properties of this compound and Glycerol Formal
| Property | Value | Reference |
| Molecular Formula | C₄H₈O₃ | [3] |
| Molecular Weight | 104.10 g/mol | [3] |
| Appearance | Clear, colorless, hygroscopic liquid | [1][2] |
| Boiling Point | 192-195 °C | [2] |
| Density | ~1.203 g/mL at 25 °C | [3] |
| Solubility | Miscible with water and a wide range of organic solvents | [2] |
| pH (10% solution) | 4.0 - 6.5 | [1] |
Synthesis of Glycerol Formal
The industrial synthesis of glycerol formal is primarily achieved through the acid-catalyzed acetalization of glycerol with formaldehyde (or its polymer, paraformaldehyde).[1][4] This reaction is a reversible condensation reaction.[5]
Reaction Workflow
The synthesis can be visualized as a straightforward chemical transformation.
Caption: Synthesis of Glycerol Formal from Glycerol and Formaldehyde.
Experimental Protocol: Synthesis of Glycerol Formal
The following is a generalized experimental protocol based on common industrial practices.[5][6]
Materials:
-
Crude glycerin (e.g., 270.5 g)
-
Paraformaldehyde (e.g., 60 g)
-
Sulfuric acid (condensation reaction catalyst, e.g., 0.5 mL)
-
Neutralizing agent (e.g., sodium hydroxide (B78521) solution)
-
Reaction flask (e.g., 500 mL)
-
Heating mantle and stirrer
-
Fractional distillation apparatus
Procedure:
-
Charging the Reactor: In a suitable reaction flask, charge the crude glycerin, sulfuric acid, and paraformaldehyde.
-
Reaction: Heat the mixture to approximately 100°C with stirring. Maintain this temperature until all the paraformaldehyde has dissolved. Continue heating for an additional 2-4 hours to ensure the reaction goes to completion.
-
Neutralization: Cool the reaction mixture and neutralize the sulfuric acid catalyst with a suitable base, such as a sodium hydroxide solution.
-
Purification:
-
Attach a fractional distillation column to the reaction flask.
-
Reduce the pressure and heat the mixture to remove any water present.
-
Further reduce the pressure and increase the temperature to distill and collect the glycerol formal product fractions.
-
-
Characterization: The final product can be analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the isomeric ratio and purity.[7][8]
Applications in Pharmaceutical Formulations
Glycerol formal is primarily utilized as a solvent and co-solvent in pharmaceutical preparations, especially for parenteral (injectable) and oral dosage forms.[2] Its ability to dissolve a wide range of poorly water-soluble drugs makes it a valuable tool in preclinical and veterinary medicine.[2][9]
Experimental Protocol: Determination of Drug Solubility in Glycerol Formal
This protocol outlines a method for assessing the solubility of an active pharmaceutical ingredient (API) in glycerol formal.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Glycerol formal
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for API quantification
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of the API to a known volume of glycerol formal in a series of vials.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure equilibrium solubility is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to separate the undissolved solid API from the supernatant.
-
Sample Preparation for Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method or another appropriate technique to determine the concentration of the dissolved API.
-
Calculation: Calculate the solubility of the API in glycerol formal, typically expressed in mg/mL.
Logical Workflow for Formulation Development
The decision to use glycerol formal as a solvent in a preclinical formulation follows a logical progression of steps.
Caption: Workflow for Considering Glycerol Formal in Preclinical Formulation.
Safety and Regulatory Considerations
Glycerol formal has a low order of acute toxicity.[10] However, it is important to note that it is not classified as Generally Recognized As Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for human pharmaceutical or food use.[2] Its use in human medicine is more restricted and is evaluated on a case-by-case basis.[2] A key consideration is the potential presence of residual formaldehyde, a known toxicant, which must be strictly controlled to permissible levels through validated purification processes.[2]
Conclusion
This compound, as a major component of glycerol formal, is a versatile and effective solvent for a variety of pharmaceutical applications, particularly in the preclinical and veterinary fields. Its favorable physicochemical properties allow for the solubilization of poorly water-soluble compounds, thereby enabling their in vivo evaluation. A thorough understanding of its chemical identity, synthesis, and proper handling is essential for its effective and safe use in drug development. As with any excipient, its application in a final drug product requires careful consideration of the relevant regulatory guidelines.
References
- 1. GLYCEROL FORMAL - Ataman Kimya [atamanchemicals.com]
- 2. Glycerol Formal in the Pharmaceutical Industry: Properties and Applications - UTAH Trading [utah.ae]
- 3. This compound | C4H8O3 | CID 78475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2010022263A2 - Process for the preparation of glycerol formal - Google Patents [patents.google.com]
- 6. Process for the Preparation of Glycerol Formal - Eureka | Patsnap [eureka.patsnap.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A note on glycerol formal as a solvent in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
molecular weight and formula of 1,3-Dioxan-5-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and structural representation of 1,3-Dioxan-5-ol, a heterocyclic organic compound with applications in organic synthesis and as an intermediate in various chemical industries.
Core Chemical Data
The fundamental chemical properties of this compound are summarized below. This data is essential for its application in experimental design and chemical synthesis.
| Parameter | Value | Citations |
| Chemical Formula | C₄H₈O₃ | [1][2][3][4][5][6] |
| Molecular Weight | 104.10 g/mol | [4][6][7] |
| 104.1045 g/mol | [2][3] | |
| 104.105 g/mol | [1] |
Synthesis of this compound: Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound. The primary method for synthesizing 1,3-dioxanes is the acid-catalyzed condensation of a carbonyl compound with a 1,3-diol. For this compound, this involves the reaction of formaldehyde (B43269) with glycerol.
Reaction: Formaldehyde + Glycerol → this compound + Water
Materials:
-
Glycerol (1.0 equivalent)
-
Paraformaldehyde (1.1 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.01-0.05 equivalents)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus, a condenser, and a magnetic stir bar.
-
Reagent Addition: To the flask, add glycerol, paraformaldehyde, a catalytic amount of p-toluenesulfonic acid, and toluene. The volume of toluene should be sufficient to facilitate the azeotropic removal of water.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Continue the reflux until no more water is collected in the trap, which indicates the completion of the reaction. The reaction progress can also be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Follow with a wash with water and then brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to obtain pure this compound.
Visualizing the Structure of this compound
The chemical structure of this compound is a six-membered ring containing two oxygen atoms at the 1 and 3 positions and a hydroxyl group at the 5 position.
Caption: Chemical structure of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C4H8O3 | CID 78475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. JP6405443B2 - Process for producing 1,3-dioxane-5-ones - Google Patents [patents.google.com]
- 7. 1,3-Dioxolane synthesis [organic-chemistry.org]
An In-depth Technical Guide on the Solubility of 1,3-Dioxan-5-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,3-Dioxan-5-ol (also known as glycerol (B35011) formal) in various organic solvents. This information is critical for researchers and professionals in the pharmaceutical and chemical industries who utilize this compound as a solvent, intermediate, or component in formulations.
Core Concepts
This compound is a cyclic acetal (B89532) of glycerol and formaldehyde. Its molecular structure, featuring both a polar hydroxyl group and ether linkages, governs its solubility characteristics. The principle of "like dissolves like" is central to understanding its behavior in different organic solvents. Polar solvents are generally more effective at dissolving polar molecules, while nonpolar solvents are better for nonpolar compounds. The hydrogen bonding capability of the hydroxyl group in this compound plays a significant role in its solubility in protic solvents.
Quantitative and Qualitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, qualitative descriptions and some quantitative values have been compiled below to guide formulation and experimental design.
| Solvent | Chemical Formula | Type | Solubility of this compound | Citation |
| Water | H₂O | Polar Protic | 500 g/L at 20°C | [1] |
| Ethanol (96%) | C₂H₅OH | Polar Protic | Miscible | [2] |
| Alcohol (general) | R-OH | Polar Protic | Soluble | |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble (Sparingly) | |
| Methanol | CH₃OH | Polar Protic | Soluble | [3] |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | [3] |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | [3] |
| Acetone | C₃H₆O | Polar Aprotic | No solubility limit | [4] |
| Ether | (C₂H₅)₂O | Polar Aprotic | No solubility limit | [4] |
Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions. "Soluble" indicates that a significant amount of the solute can be dissolved in the solvent, though a saturation point may be reached. "Sparingly soluble" suggests that only a small amount of the solute will dissolve.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The following is a generalized yet detailed protocol for determining the solubility of this compound in an organic solvent, based on the widely used shake-flask method.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature water bath or incubator
-
Vortex mixer
-
Centrifuge
-
Syringes and syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
2. Procedure:
-
Preparation of Stock Standard and Calibration Curve:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock standard solution of known concentration.
-
Prepare a series of calibration standards by serially diluting the stock standard with the solvent.
-
Analyze the calibration standards using a validated HPLC or GC method to generate a calibration curve of peak area versus concentration.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume or weight of the organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials using a shaker or vortex mixer for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Phase Separation and Sample Analysis:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the organic solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same HPLC or GC method used for the calibration standards.
-
-
Data Analysis:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific organic solvent at the experimental temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
This guide provides a foundational understanding of the solubility of this compound in organic solvents, supported by available data and a detailed experimental protocol. For precise applications, it is always recommended to determine solubility experimentally under the specific conditions of use.
References
An In-depth Technical Guide to 1,3-Dioxan-5-ol: Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Dioxan-5-ol, a heterocyclic organic compound with significant applications in the pharmaceutical and chemical industries. Commonly known as glycerol (B35011) formal, this document details its discovery and history, physicochemical properties, synthesis protocols, and its role in modern drug development.
Discovery and History
The first documented synthesis of the condensation products of glycerin and formaldehyde (B43269), which includes this compound, dates back to 1895. The work was conducted by M. Schultz and B. Tollens and published in Justus Liebigs Annalen der Chemie. Their research laid the foundational chemistry for a class of cyclic acetals that would later find utility in a variety of industrial applications.
The reaction of glycerol with formaldehyde yields a mixture of two primary isomers: the six-membered ring structure of 5-hydroxy-1,3-dioxane (this compound) and the five-membered ring structure of 4-hydroxymethyl-1,3-dioxolane.[1][2] Commercially, this mixture is often referred to as glycerol formal.[1] The ratio of these isomers can be influenced by the reaction conditions, with some modern synthetic methods favoring the formation of the this compound isomer.[2]
While initially a subject of academic chemical interest, the unique solvent properties of glycerol formal led to its exploration in various fields. Its low toxicity and ability to dissolve a wide range of compounds have made it a valuable excipient, particularly in the pharmaceutical industry.[3][4]
Physicochemical Properties
This compound is a colorless to light yellow, nearly odorless, and viscous liquid at room temperature.[3] It is hygroscopic and miscible with water and ethanol.[3] The following tables summarize the key quantitative data for this compound (Glycerol Formal).
Table 1: General and Physical Properties of this compound (Glycerol Formal)
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈O₃ | [4] |
| Molecular Weight | 104.10 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 192-193 °C | [3] |
| Density | ~1.203 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.451 | [3] |
| Flash Point | 97 °C | [3] |
| Solubility | Miscible with water and ethanol | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Key Features | Reference(s) |
| ¹³C NMR | Spectral data available in chemical databases. | [5] |
| IR Spectroscopy | Data available in chemical databases. | [6] |
Experimental Protocols
The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of glycerol with formaldehyde. Various catalysts and reaction conditions have been developed to optimize the yield and isomer ratio.
General Laboratory Synthesis
A common laboratory-scale synthesis involves the reaction of glycerol and paraformaldehyde in the presence of an acid catalyst.
Materials:
-
Glycerol
-
Paraformaldehyde
-
Acid catalyst (e.g., p-toluenesulfonic acid, ferric nitrate)[7]
-
Solvent (optional, for azeotropic removal of water, e.g., toluene)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol, paraformaldehyde, and the acid catalyst.
-
If using an entrainer, add the solvent.
-
Heat the mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.
-
The reaction is monitored by techniques such as TLC or GC until the starting materials are consumed.
-
After completion, the reaction mixture is cooled to room temperature.
-
The catalyst is neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The product is then purified by distillation under reduced pressure.
One specific protocol involves stirring glycerol and paraformaldehyde in water with ferric nitrate (B79036) at 80°C for 5 hours.[7] Another method utilizes a supported solid super acid catalyst with 920g of glycerin and 990g of paraformaldehyde, heated to 80°C.[7]
Role in Drug Development
This compound, as a major component of glycerol formal, is a valuable excipient in the pharmaceutical industry, particularly in veterinary medicine.[8][9] Its primary role is as a solvent and co-solvent for drug formulations.[2][4]
Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs), especially those with poor water solubility, makes it an excellent vehicle for injectable drug formulations.[4][8] This enhances the bioavailability of the drug.
Key applications in drug development include:
-
Solvent for Injectable Drugs: Glycerol formal is widely used as a carrier for poorly water-soluble veterinary drugs such as ivermectin and doramectin.[8] It is also used in preparations of long-acting oxytetracycline (B609801) and sulphadiazine.[2][3]
-
Co-solvent for Drug Delivery: It is used to solubilize water-insoluble compounds for subsequent aqueous dilution.[2]
-
Topical Formulations: It has been explored as a penetration enhancer and solvent for lipophilic active ingredients in topical preparations.[8]
The low toxicity and biocompatibility of glycerol formal make it a safer alternative to other organic solvents in many pharmaceutical applications.[3]
Visualizations
Synthesis of this compound
The following diagram illustrates the chemical reaction for the synthesis of this compound and its isomer from glycerol and formaldehyde.
Caption: Acid-catalyzed reaction of glycerol and formaldehyde.
Experimental Workflow for Synthesis
This diagram outlines a typical laboratory workflow for the synthesis and purification of this compound.
References
- 1. Glycerol - Wikipedia [en.wikipedia.org]
- 2. GLYCEROL FORMAL - Ataman Kimya [atamanchemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. glycerol-formal [icspecialties.com]
- 5. This compound | C4H8O3 | CID 78475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one - Google Patents [patents.google.com]
- 7. quora.com [quora.com]
- 8. Glycerol Formal in the Pharmaceutical Industry: Properties and Applications - UTAH Trading [utah.ae]
- 9. GLYCEROL FORMAL – Laboratorios Microsules [laboratoriosmicrosules.com]
The Enigmatic Presence of 1,3-Dioxane Derivatives in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-dioxane (B1201747) scaffold, a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3, is a structural motif found in a variety of synthetic compounds with diverse applications. However, the natural occurrence of 1,3-dioxane derivatives is less documented, presenting a compelling area of exploration for natural product chemists, pharmacologists, and sensory scientists. This technical guide provides a comprehensive overview of the known naturally occurring 1,3-dioxane derivatives, with a focus on their sources, biosynthesis, analytical methodologies for their isolation and characterization, and their biological significance.
Natural Occurrence and Chemical Diversity
The primary natural sources of 1,3-dioxane derivatives identified to date are apples and their fermented product, cider.[1][2] These compounds are significant contributors to the characteristic aroma profile of these products.[1][3] The most prominent among these is 2-methyl-4-pentyl-1,3-dioxane (B12781679) , a key aroma compound in cider.[1][3]
Other related derivatives identified in apple juice and cider include:
-
2-methyl-4-[2'(Z)-pentenyl]-1,3-dioxane[2]
-
1,3-dioxanes formed from the reaction of other aldehydes and ketones (e.g., propanal, butanal, hexanal, acetone, 2-butanone) with naturally present 1,3-diols[2]
The stereochemistry of these compounds is an important aspect of their natural occurrence. For instance, the naturally occurring 2-methyl-4-pentyl-1,3-dioxane in cider consists of a mixture of (2S,4R) and (2R,4R) stereoisomers in an approximate ratio of 10:1.[2]
Quantitative Data
Quantitative data on the concentration of 1,3-dioxane derivatives in natural products is limited. However, a method for the determination of their precursors, 1,3-octanediols, in apple juice via derivatization to 1,3-dioxanes reported a limit of detection (LOD) of 2.9 µg/L. This suggests that their concentrations in these products are in the trace to ultratrace range. Further research is required to establish a comprehensive quantitative profile of these compounds in various natural sources.
| Compound | Natural Source | Reported Concentration/Detection Limit |
| 2-methyl-4-pentyl-1,3-dioxane and related derivatives | Apple Juice | Limit of Detection (as derivatized diols): 2.9 µg/L |
| 2-methyl-4-pentyl-1,3-dioxane | Cider | Identified as a key odor-active compound |
Biosynthesis and Formation
The 1,3-dioxane ring in these natural products is not directly synthesized by enzymatic machinery. Instead, it is formed through a chemical reaction between naturally occurring precursors: a 1,3-diol and an aldehyde or ketone.[2]
The key precursor, (R)-(+)-octane-1,3-diol, is biosynthesized in apples from the β-oxidation of fatty acids, such as linoleic and linolenic acids. This pathway involves the enzymatic activities of lipoxygenase and enoyl-CoA hydratase.
During the fermentation of apple juice to cider, yeast produce various aldehydes, with acetaldehyde (B116499) being a major product. The acidic environment of the cider then catalyzes the acetalization reaction between the 1,3-diols present in the apple juice and the yeast-derived aldehydes, leading to the formation of the corresponding 1,3-dioxane derivatives.[2]
Biosynthesis of 1,3-diol precursors in apples and subsequent formation of 1,3-dioxane derivatives in cider.
Experimental Protocols
Isolation of 1,3-Dioxane Derivatives from Apple Juice and Cider
This protocol outlines a general procedure for the extraction and fractionation of 1,3-dioxane derivatives from apple juice or cider.
1. Solid-Phase Extraction (SPE)
-
Resin: Amberlite XAD-2 resin is a suitable adsorbent for trapping the nonpolar volatile compounds, including 1,3-dioxanes.
-
Procedure:
-
Pass a large volume of apple juice (e.g., 2.5 kg) or cider (e.g., 8 L) through a column packed with pre-conditioned Amberlite XAD-2 resin.
-
Wash the column with water to remove sugars and other polar compounds.
-
Elute the trapped organic compounds with diethyl ether.
-
2. Fractionation by Liquid Chromatography (LC)
-
Stationary Phase: Silica gel is used for flash chromatography to separate the extract into fractions of increasing polarity.
-
Mobile Phase: A gradient of pentane (B18724) and diethyl ether is employed. Start with a low polarity mixture (e.g., 9:1 pentane:diethyl ether) and gradually increase the proportion of diethyl ether.
-
Fraction Collection: Collect fractions and monitor their composition by gas chromatography (GC) and thin-layer chromatography (TLC). The 1,3-dioxane derivatives are expected to elute in the nonpolar fractions.
General workflow for the isolation of 1,3-dioxane derivatives.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary analytical technique for the identification and quantification of volatile 1,3-dioxane derivatives.
-
Gas Chromatograph (GC) Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5 or equivalent) is suitable for separating the volatile compounds.
-
Injector: Splitless injection is typically used for trace analysis.
-
Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might be:
-
Initial temperature: 50°C (hold for 3 minutes)
-
Ramp: Increase to 240°C at a rate of 4°C/minute.
-
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Data Acquisition: Full scan mode is used to obtain the mass spectrum of each eluting compound for identification by comparison with spectral libraries (e.g., NIST). Selected Ion Monitoring (SIM) can be used for targeted quantification to enhance sensitivity.
-
Biological Activity and Mechanism of Action
While many synthetic 1,3-dioxane and 1,3-dioxolane (B20135) derivatives have been reported to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties, there is a significant lack of research on the specific biological effects and mechanisms of action of the naturally occurring 1,3-dioxane derivatives found in apples and cider.
The primary known biological significance of these compounds is their contribution to the sensory properties of food and beverages. 2-Methyl-4-pentyl-1,3-dioxane is recognized as a potent odor-active compound, contributing a "green" aroma to cider.[3] The odor threshold for this compound has not been definitively established, but its identification as a key aroma component suggests it is perceptually significant at the concentrations present in cider.
Future research is warranted to investigate the potential physiological effects of these naturally occurring 1,3-dioxane derivatives upon consumption.
Conclusion and Future Directions
The natural occurrence of 1,3-dioxane derivatives, particularly in apples and cider, represents a fascinating intersection of food chemistry, natural product biosynthesis, and sensory science. While the key compounds and their formation pathways have been elucidated, significant knowledge gaps remain. Future research should focus on:
-
Quantitative Analysis: Comprehensive quantification of 1,3-dioxane derivatives in a wider variety of apple cultivars and cider types to understand the factors influencing their concentration.
-
Sensory Studies: Determination of the odor and taste thresholds of individual naturally occurring 1,3-dioxane derivatives to better understand their contribution to food and beverage flavor.
-
Biological Activity: Investigation of the potential biological and pharmacological effects of these compounds, moving beyond their sensory properties. Elucidation of any specific signaling pathways or molecular targets would be of particular interest to the drug development community.
This technical guide provides a foundation for researchers and scientists to delve deeper into the intriguing world of naturally occurring 1,3-dioxane derivatives, a class of compounds with untapped potential.
References
An In-depth Technical Guide to the Biological Activity of 1,3-Dioxane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the biological activities associated with the 1,3-dioxane (B1201747) scaffold. While direct biological activity of the parent compound, 1,3-Dioxan-5-ol (also known as Glycerol Formal), is not extensively documented beyond its use as a pharmaceutical solvent and intermediate, its derivatives have emerged as a versatile class of compounds with significant pharmacological potential.[1][2] This document will delve into the key therapeutic areas where 1,3-dioxane derivatives have shown promise, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
The 1,3-dioxane ring system, a six-membered heterocycle containing two oxygen atoms at positions 1 and 3, serves as a valuable scaffold in medicinal chemistry. Its conformational flexibility and ability to engage in hydrogen bonding interactions make it an attractive structural motif for the design of novel therapeutic agents.[3]
Modulation of Multidrug Resistance in Cancer
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[4] Certain 1,3-dioxane derivatives have been identified as effective MDR modulators, capable of resensitizing cancer cells to conventional anticancer drugs.[4][5]
| Compound | Cell Line | IC50 (µM) for MDR Modulation | Reference |
| 2,2-diphenyl-1,3-dioxane derivative | Human Caco-2 | 11.2 | [5] |
The ability of 1,3-dioxane derivatives to reverse MDR is typically assessed using a cytotoxicity assay, such as the MTT assay, in the presence of a known P-gp substrate (e.g., a cytotoxic drug).
-
Cell Culture: Human Caco-2 cells, which overexpress P-gp, are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with a fixed concentration of a cytotoxic drug in the presence of varying concentrations of the 1,3-dioxane derivative. Control wells receive the cytotoxic drug alone or the derivative alone.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation and drug action.
-
MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, representing the concentration of the derivative required to reduce cell viability by 50% in the presence of the cytotoxic drug, is calculated to determine the MDR modulatory effect.[4]
Caption: Workflow for the synthesis and in vitro screening of 1,3-dioxane derivatives as MDR modulators.
Antiviral Activity
Derivatives of 1,3-dioxane have demonstrated potential as antiviral agents. Notably, certain compounds have been shown to inhibit the replication of Sindbis virus (SINV), an alphavirus.[6]
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| (R)-2-hydroxymethyl-[4][7]dioxane | 3.4 | >1000 | >294 | [6] |
| Bis-dioxane derivative | 14 | >1000 | >71 | [6] |
*EC50: 50% effective concentration for viral replication inhibition. *CC50: 50% cytotoxic concentration in uninfected cells.
The antiviral activity against Sindbis virus is typically evaluated using a plaque reduction assay or a yield reduction assay.
-
Cell Culture: Baby Hamster Kidney (BHK) cells are grown in monolayer cultures in 24-well plates.
-
Virus Infection: Confluent cell monolayers are infected with Sindbis virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the 1,3-dioxane derivative.
-
Incubation: The plates are incubated for a period sufficient for viral replication (e.g., 24-48 hours).
-
Quantification of Viral Yield:
-
The supernatant containing the progeny virus is collected.
-
The viral titer is determined by plaque assay on fresh cell monolayers. The number of plaque-forming units (PFU) per milliliter is calculated.
-
-
Data Analysis: The EC50 value is determined as the compound concentration that reduces the viral yield by 50% compared to untreated controls.[6]
Caption: Logical flow from viral target identification to the development of a potential antiviral therapeutic based on the 1,3-dioxane scaffold.
Central Nervous System Activity
The 1,3-dioxane scaffold has been incorporated into molecules targeting the central nervous system (CNS), including ligands for sigma (σ) receptors, which are implicated in pain and neuroprotection.[8]
| Compound Configuration | Ki (nM) for σ1 Receptor | Reference |
| (2S,4R)-enantiomer | 6.0 | [8] |
| Racemic benzylamine (B48309) derivative | 19 | [8] |
The affinity of 1,3-dioxane derivatives for the σ1 receptor is determined using a competitive radioligand binding assay.
-
Tissue Preparation: A tissue source rich in σ1 receptors (e.g., guinea pig brain homogenates) is prepared.
-
Assay Buffer: The binding assay is performed in a suitable buffer (e.g., Tris-HCl).
-
Reaction Mixture: The reaction mixture contains the tissue homogenate, a specific radioligand for the σ1 receptor (e.g., [³H]-(+)-pentazocine), and varying concentrations of the unlabeled test compound (1,3-dioxane derivative).
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The Ki (inhibitory constant) is calculated from the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. This provides a measure of the compound's affinity for the receptor.[8]
Effects on Hemostasis
Certain 5-acetyl- and 5-hydroxyalkyl-1,3-dioxane derivatives have been synthesized and evaluated for their effects on platelet aggregation and plasma hemostasis.[9][10]
The influence of 1,3-dioxane derivatives on platelet function can be assessed using light transmission aggregometry.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood from healthy donors is collected into tubes containing an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed.
-
Aggregometry:
-
A sample of PRP is placed in a cuvette in an aggregometer and warmed to 37°C.
-
A baseline light transmission is established.
-
The 1,3-dioxane derivative or vehicle control is added and incubated for a short period.
-
A platelet aggregation agonist (e.g., ADP, collagen, or arachidonic acid) is added to induce aggregation.
-
-
Data Measurement: As platelets aggregate, the light transmission through the PRP increases. This change is recorded over time.
-
Data Analysis: The maximum percentage of aggregation is determined and compared between the compound-treated samples and the control to assess the pro- or anti-aggregatory effects of the derivative.[9][11]
This guide highlights the significant and diverse biological activities of 1,3-dioxane derivatives. The versatility of this scaffold presents numerous opportunities for the development of novel therapeutics across various disease areas. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological activity of 5-acetyl- and 5-hydroxyalkyl1,3-dioxane derivatives | Musin | Fine Chemical Technologies [finechem-mirea.ru]
- 11. Synthesis and biological activity of 5-acetyl- and 5-hydroxyalkyl1,3-dioxane derivatives | Musin | Fine Chemical Technologies [finechem-mirea.ru]
The Ascendance of 1,3-Dioxan-5-ol: A Versatile Chiral Building Block in Modern Synthesis
For Immediate Release
A comprehensive technical guide is now available for researchers, scientists, and drug development professionals detailing the synthesis, properties, and applications of the chiral building block, 1,3-dioxan-5-ol. This whitepaper provides an in-depth analysis of its role in asymmetric synthesis, offering a valuable resource for the creation of complex, stereochemically defined molecules.
The guide elucidates the stereoselective synthesis of this compound enantiomers and their derivatives, highlighting their utility as synthons for polyoxygenated natural products and antiviral agents. It features a compilation of quantitative data, detailed experimental protocols, and visual diagrams of synthetic pathways to facilitate understanding and implementation in a laboratory setting.
Introduction to a Valuable Chiral Synthon
This compound, a six-membered heterocyclic compound, serves as a crucial chiral building block in organic synthesis. Its rigid chair-like conformation allows for excellent stereocontrol in a variety of chemical transformations.[1] The presence of a hydroxyl group and the dioxane framework provides a versatile platform for the synthesis of complex chiral molecules, including 1,3-diols, which are prevalent in many natural products and bioactive compounds.[2][3] The parent compound, this compound, is a colorless liquid with a boiling point of 194 °C and is soluble in a range of organic solvents.[4]
Stereoselective Synthesis of this compound
The preparation of enantiomerically pure this compound is paramount for its application as a chiral building block. The primary strategy involves the stereoselective reduction of the corresponding ketone, 1,3-dioxan-5-one (B8718524). A key precursor for this is 2-tert-butyl-1,3-dioxan-5-one, which can be synthesized from the readily available starting material, tris(hydroxymethyl)nitromethane (B93346).[5]
One effective method to achieve high enantioselectivity is through the enantioselective deprotonation of 2-tert-butyl-2-methyl-1,3-dioxan-5-one using a chiral lithium amide base, which can yield the corresponding silyl (B83357) enol ether with up to 90% enantiomeric excess (ee).[5] Subsequent stereoselective reduction of the ketone provides the desired chiral alcohol. While specific protocols for the direct reduction of 2-substituted-1,3-dioxan-5-ones to their corresponding chiral alcohols are not extensively detailed in single sources, the principles of diastereoselective reduction of ketones bearing a chiral acetal (B89532) are well-established and can be applied.[6][7] For instance, the use of lithium borohydride (B1222165) in the presence of a Lewis acid such as europium chloride has been shown to be highly effective in the diastereoselective reduction of related β-(1,3-dioxan-4-yl)ketones.[7]
Another powerful technique for obtaining enantiopure this compound is through the kinetic resolution of the racemic alcohol. Lipase-catalyzed acylation or hydrolysis is a well-established and environmentally benign method for resolving chiral alcohols.[1][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₈O₃ | [9] |
| Molecular Weight | 104.10 g/mol | [9] |
| Boiling Point | 194 °C | [4] |
| IUPAC Name | This compound | [9] |
| CAS Number | 4740-78-7 | [9] |
Experimental Protocols
Protocol 1: Synthesis of 2-tert-Butyl-1,3-dioxan-5-one
This procedure is adapted from a general method for the synthesis of 2-substituted-1,3-dioxan-5-ones.[5]
Materials:
-
Tris(hydroxymethyl)nitromethane
-
Pivalaldehyde
-
p-Toluenesulfonic acid (p-TSA)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A mixture of tris(hydroxymethyl)nitromethane (1 eq.), pivalaldehyde (1 eq.), and a catalytic amount of p-TSA in benzene is refluxed with a Dean-Stark trap until the theoretical amount of water is collected.
-
The reaction mixture is cooled, washed with saturated aqueous NaHCO₃ solution, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the crude 2-tert-butyl-5-nitro-1,3-dioxane.
-
The nitro-dioxane is then reduced to the corresponding amine using a standard procedure, such as catalytic hydrogenation.
-
The resulting amine is subsequently oxidized to the ketone, 2-tert-butyl-1,3-dioxan-5-one, using an appropriate oxidizing agent (e.g., Swern oxidation or Dess-Martin periodinane).
Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-1,3-Dioxan-5-ol
This protocol is a general procedure based on established methods for lipase-catalyzed resolution of chiral alcohols.[1][8]
Materials:
-
(±)-1,3-Dioxan-5-ol
-
Immobilized Lipase (B570770) (e.g., Novozym 435 or Lipase PS from Pseudomonas cepacia)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., hexane (B92381) or tert-butyl methyl ether)
Procedure:
-
To a solution of (±)-1,3-dioxan-5-ol in the chosen organic solvent, add the immobilized lipase and the acyl donor.
-
The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) and monitored by chiral HPLC or GC.
-
The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess of both the remaining alcohol and the formed ester.
-
The enzyme is removed by filtration.
-
The filtrate is concentrated, and the remaining alcohol and the ester are separated by column chromatography.
-
The enantiomerically enriched ester can be hydrolyzed back to the corresponding alcohol using standard basic or acidic conditions.
Applications in Asymmetric Synthesis
Chiral this compound and its derivatives have proven to be valuable intermediates in the synthesis of complex molecules, particularly in the realm of natural products and pharmaceuticals.
Synthesis of (+)-Frontalin
The insect pheromone (+)-frontalin has been synthesized using a chiral 1,3-dioxan-5-one derivative.[5] The strategy involves the diastereoselective aldol (B89426) reaction of the lithium enolate of 2-tert-butyl-1,3-dioxan-5-one with a suitable aldehyde. The resulting aldol adduct can then be further elaborated to afford the target molecule. The rigid dioxane ring provides the necessary stereochemical control to set the stereocenters of the final product.[10]
Dioxane-Based Antiviral Agents
A notable application of chiral this compound derivatives is in the development of antiviral agents. For instance, (R)-2-hydroxymethyl-[5][11]dioxane, a related chiral dioxane, has been identified as an effective inhibitor of Sindbis virus replication with an EC₅₀ of 3.4 μM.[5][6] The synthesis of these antiviral agents often involves the stereospecific preparation of chiral dioxane intermediates, highlighting the importance of having access to enantiomerically pure building blocks like this compound.[5] Although the direct use of this compound in these specific published syntheses is not explicitly detailed, its structural similarity and functionality make it a highly relevant and potential starting material for the synthesis of novel antiviral nucleoside analogues.[12][13]
Table 2: Applications of this compound Derivatives in Synthesis
| Application | Key Reaction | Product Class | Reference |
| Natural Product Synthesis | Diastereoselective Aldol Reaction | Pheromones ((+)-Frontalin) | [5][10] |
| Drug Development | Stereospecific Synthesis | Dioxane-based Antiviral Agents | [5][6] |
| Carbohydrate Synthesis | Aldol Addition | Protected Ketohexoses | [5] |
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate key synthetic transformations and logical workflows related to this compound.
References
- 1. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. re.public.polimi.it [re.public.polimi.it]
- 9. C-nucleoside studies. Part 18. The synthesis of C-Nucleoside analogues of the antiviral agent (S)-9-(2,3-Dihydroxypropyl)adenine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. chimieorganique.faidherbe.org [chimieorganique.faidherbe.org]
- 11. rsc.org [rsc.org]
- 12. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Thermodynamic Properties of 1,3-Dioxan-5-ol
Abstract
This technical guide provides a comprehensive overview of the known and predicted thermodynamic properties of 1,3-Dioxan-5-ol (CAS: 4740-78-7), a heterocyclic organic compound with applications as a solvent and chemical intermediate.[1][2] Due to a scarcity of publicly available experimental thermodynamic data for this specific molecule, this document consolidates reported physicochemical properties with computationally predicted thermodynamic values. Furthermore, it outlines detailed, standard experimental protocols for the determination of key thermodynamic parameters such as enthalpy of formation, enthalpy of vaporization, heat capacity, and enthalpy of fusion. These methodologies are presented as a robust framework for researchers seeking to perform empirical analysis on this compound or structurally related compounds. A logical workflow for this experimental determination is also provided in a visual format.
Introduction
This compound, also known as Glycerol (B35011) Formal, is a cyclic acetal (B89532) derived from glycerol and formaldehyde.[2] Its structure, featuring a six-membered ring with two oxygen heteroatoms and a hydroxyl group, imparts a unique combination of polarity and hydrogen-bonding capability.[2] These characteristics are critical to its function as a solvent, particularly in pharmaceutical and cosmetic formulations.[1][2] A thorough understanding of its thermodynamic properties is essential for process design, reaction modeling, safety assessment, and predicting its behavior in complex chemical and biological systems. This guide serves as a foundational resource by summarizing available data and providing the necessary experimental frameworks for its empirical validation and expansion.
Physicochemical and Thermodynamic Properties
The following tables summarize the available physicochemical and computationally predicted thermodynamic data for this compound. It is critical to note that the thermodynamic values presented are derived from computational models (Joback and Crippen methods) and await experimental verification.[3]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈O₃ | [4][5] |
| Molar Mass | 104.10 g/mol | [3][4] |
| CAS Number | 4740-78-7 | [4][5] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [6] |
| Density | 1.203 g/mL at 25 °C | [1][7] |
| Boiling Point | 192-193 °C (at 1 atm) | [1][7] |
| Refractive Index | n20/D 1.451 | [1][7] |
| Vapor Pressure | 1.47E-07 mmHg at 25°C | [1] |
Table 2: Predicted Thermodynamic Properties of this compound
| Thermodynamic Property | Predicted Value | Unit | Calculation Method | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -301.81 | kJ/mol | Joback | [3] |
| Enthalpy of Formation (Gas, ΔfH°gas) | -487.80 | kJ/mol | Joback | [3] |
| Enthalpy of Fusion (ΔfusH°) | 18.00 | kJ/mol | Joback | [3] |
| Enthalpy of Vaporization (ΔvapH°) | 50.63 | kJ/mol | Joback | [3] |
| Normal Boiling Point (Tboil) | 456.55 | K | Joback | [3] |
| Critical Temperature (Tc) | 655.33 | K | Joback | [3] |
| Critical Pressure (Pc) | 5713.21 | kPa | Joback | [3] |
| Log10 of Water Solubility (log10WS) | 0.56 | - | Crippen | [3] |
| Octanol/Water Partition Coefficient (logPoct/wat) | -0.648 | - | Crippen | [3] |
Experimental Protocols for Thermodynamic Characterization
While specific experimental data for this compound is limited, the following standard methodologies are appropriate for the precise determination of its thermodynamic properties.
Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation is determined from the experimentally measured enthalpy of combustion using a constant-volume bomb calorimeter.[8]
Objective: To measure the heat of combustion (ΔcU°) of this compound, from which the standard enthalpy of formation (ΔfH°) can be calculated.
Methodology:
-
Sample Preparation: A precisely weighed pellet (approx. 0.5 - 1.0 g) of high-purity this compound is prepared using a pellet press.[7] The pellet is placed in a sample cup within the calorimeter's decomposition vessel ("bomb").
-
Fuse Wire: A nickel-chromium or platinum ignition wire of known length and mass is connected to the electrodes within the bomb, ensuring it is in firm contact with the sample pellet.[5][7]
-
Bomb Sealing and Pressurization: The bomb is sealed and purged of atmospheric nitrogen before being filled with high-purity oxygen to a pressure of approximately 25-30 atm.[9][10] This ensures complete combustion.
-
Calorimeter Assembly: The sealed bomb is submerged in a precise volume (e.g., 2.000 L) of deionized water in the calorimeter bucket.[7][10] The bucket is placed within an insulating jacket, and a high-precision thermometer and stirrer are positioned in the water.
-
Temperature Equilibration: The stirrer is activated, and the system is allowed to reach thermal equilibrium. The initial temperature is recorded at regular intervals (e.g., every 60 seconds) for approximately 5 minutes to establish a stable baseline.[5]
-
Ignition: The sample is ignited by passing a current through the fuse wire.
-
Post-Ignition Monitoring: The temperature is recorded at short intervals (e.g., every 30 seconds) as it rises, continuing until it peaks and begins to cool.[9] Temperature readings are continued for another 5 minutes to establish a post-combustion baseline.
-
Analysis: After releasing the pressure, the bomb is opened, and the length of any unburned fuse wire is measured.[9]
-
Calculation: The heat capacity of the calorimeter system is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[11] The heat of combustion of the sample is then calculated by accounting for the observed temperature change, the heat capacity of the calorimeter, and corrections for the heat of ignition and formation of nitric acid (from trace N₂).[5][8] The standard enthalpy of formation is then derived using Hess's Law with the known standard enthalpies of formation for CO₂(g) and H₂O(l).[8]
Enthalpy of Vaporization via Vapor Pressure Measurement
The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of the liquid as a function of temperature and applying the Clausius-Clapeyron equation.
Objective: To determine the relationship between the vapor pressure and temperature of this compound to calculate its enthalpy of vaporization.
Methodology:
-
Apparatus Setup: A small amount of this compound is placed in an Erlenmeyer flask, which is then sealed with a rubber-stopper assembly fitted with a gas pressure sensor and a temperature probe.[3][12] The flask should be sized to ensure a sufficient headspace for vapor to form.
-
Water Baths: A series of water baths are prepared at different, stable temperatures (e.g., 20°C, 30°C, 40°C, 50°C).[3]
-
Data Collection:
-
The flask is submerged in the first water bath, ensuring the entire liquid sample is below the water level.[3]
-
The system is allowed to reach thermal equilibrium, which is indicated by stable pressure and temperature readings.[3]
-
Once stable, the total pressure (P_total) and temperature (T) are recorded.
-
This process is repeated for each of the prepared water baths.
-
-
Calculation:
-
The initial pressure reading before adding the liquid can be taken as the partial pressure of air (P_air) at that temperature.
-
The vapor pressure of the liquid (P_vapor) at each temperature is calculated using Dalton's Law: P_total = P_vapor + P_air.[3]
-
The Clausius-Clapeyron equation is given by: ln(P_vapor) = - (ΔvapH / R) * (1/T) + C, where R is the ideal gas constant.
-
A graph of ln(P_vapor) versus 1/T (in Kelvin) is plotted. The resulting data should form a straight line.
-
The slope of this line is equal to -ΔvapH/R. The enthalpy of vaporization (ΔvapH) is calculated from this slope.
-
Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique used to measure heat flow associated with thermal transitions in a material, providing data on heat capacity, melting point, and enthalpy of fusion.[1][13]
Objective: To measure the heat capacity (Cp), melting point (Tm), and enthalpy of fusion (ΔfusH) of this compound.
Methodology:
-
Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.[14]
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile.
-
Heat Capacity (Cp) Measurement: The sample is heated at a controlled, linear rate (e.g., 10 °C/min) through a temperature range where no phase transitions occur. The difference in heat flow between the sample and the reference pan is measured, which is proportional to the sample's heat capacity.[13]
-
Fusion Analysis:
-
The sample is first cooled to a temperature well below its expected freezing point.
-
A heating program is initiated at a constant rate (e.g., 5-10 °C/min) through the melting transition.[14]
-
The instrument records the heat flow into the sample required to maintain the same temperature as the reference.
-
-
Data Analysis:
-
The resulting DSC thermogram will show an endothermic peak corresponding to the melting process.
-
The melting point (Tm) is typically determined from the onset temperature of this peak.[15]
-
The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the melting peak.[15] This value represents the total energy absorbed during the melting process.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive experimental determination of the key thermodynamic properties of a chemical substance such as this compound.
References
- 1. Summary of Methods for Testing the Thermodynamic Properties of Materials | Universal Lab Blog [universallab.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. bellevuecollege.edu [bellevuecollege.edu]
- 4. [PDF] Experimental measurement of vapor-liquid equilibrium in alcohol/water/salt systems | Semantic Scholar [semanticscholar.org]
- 5. ivypanda.com [ivypanda.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. web.williams.edu [web.williams.edu]
- 8. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. nsuworks.nova.edu [nsuworks.nova.edu]
- 11. biopchem.education [biopchem.education]
- 12. education.ti.com [education.ti.com]
- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. s4science.at [s4science.at]
Potential Research Areas for 1,3-Dioxan-5-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dioxan-5-ol, a key component of glycerol (B35011) formal, and its derivatives represent a versatile class of heterocyclic compounds with significant, yet not fully exploited, potential in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of promising research avenues for this compound, focusing on its role as a scaffold for novel therapeutic agents and as a chiral building block in asymmetric synthesis. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes complex biological pathways and synthetic workflows to facilitate further investigation and application of this promising chemical entity.
Introduction
This compound is a six-membered heterocyclic compound featuring two oxygen atoms in a 1,3-relationship and a hydroxyl group at the 5-position. It is a major component of glycerol formal, a biocompatible solvent used in pharmaceutical formulations.[1] Beyond its application as a solvent, the 1,3-dioxane (B1201747) scaffold is present in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. These include antimicrobial, anticancer, and modulatory effects on multidrug resistance proteins. Furthermore, the inherent chirality and functionality of this compound make it an attractive starting material for the synthesis of complex chiral molecules. This guide aims to illuminate the untapped research potential of this compound and its derivatives, providing a foundational resource for researchers in drug discovery and synthetic chemistry.
Synthesis of this compound and Derivatives
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of glycerol and formaldehyde.[1] This reaction also produces the five-membered ring isomer, 4-hydroxymethyl-1,3-dioxolane. Functionalized ionic liquids have been employed as catalysts to improve the yield and selectivity for the six-membered ring product.[2] Further derivatization, such as oxidation of the hydroxyl group to a ketone, yields 1,3-dioxan-5-ones, which are valuable intermediates for creating more complex molecules.[3]
General Workflow for Synthesis
Caption: General Synthesis Workflow for 1,3-Dioxan-5-one Derivatives
Experimental Protocols
Protocol 1: Synthesis of Glycerol Formal (Containing this compound) [4]
-
Reaction Setup: In a reaction vessel, combine 920 g of glycerol, 990 g of paraformaldehyde, and 20 g of a supported solid superacid catalyst.
-
Reaction Conditions: Heat the mixture to 80°C with stirring. Water and any formed trioxane (B8601419) will be removed through a fractionation device. The reaction is typically complete within 5 hours.
-
Work-up and Purification: The resulting glycerol formal can be purified by distillation. Product composition can be analyzed by HPLC-MS.
Protocol 2: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one (B43941) [5]
-
Step 1: Acetalization: To a solution of tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in N,N-dimethylformamide (180 mL), add 2,2-dimethoxypropane (B42991) (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol). Stir the mixture at room temperature for 22 hours. Dilute with ethyl acetate (B1210297) and neutralize with triethylamine. Concentrate under reduced pressure and purify by silica (B1680970) gel column chromatography to yield 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane.
-
Step 2: Oxidative Cleavage: Dissolve the intermediate from Step 1 (10.2 g, 62.1 mmol) in water (60 mL) and add potassium dihydrogen phosphate (B84403) (8.51 g, 621 mmol). Slowly add an aqueous solution of sodium periodate (B1199274) (0.5 M, 125 mL, 63 mmol) at 0°C. Stir for 1 hour at room temperature.
-
Work-up and Purification: Extract the product with dichloromethane. Wash the organic layer sequentially with 5% aqueous sodium thiosulfate (B1220275) and saturated brine, then dry over anhydrous sodium sulfate. Concentrate under reduced pressure to afford 2,2-dimethyl-1,3-dioxan-5-one as a colorless oil.
Potential Research Area 1: Antimicrobial Drug Development
Derivatives of the 1,3-dioxane scaffold have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. A key area of investigation is their role as novel bacterial topoisomerase inhibitors (NBTIs).
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Certain 1,3-dioxane-linked compounds act as NBTIs, targeting DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription.[6] Inhibition of DNA gyrase leads to the accumulation of double-stranded DNA breaks, arrest of the replication fork, and ultimately, bacterial cell death.[7][8] This mechanism is distinct from that of fluoroquinolones, suggesting that these compounds could be effective against fluoroquinolone-resistant strains.[6]
Caption: Cellular Consequences of DNA Gyrase Inhibition.
Quantitative Data: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 1,3-dioxane and 1,3-dioxolane (B20135) derivatives against various microbial strains.
| Compound Type | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1,3-Dioxolane | Salicylaldehyde deriv. | S. aureus | 625-1250 | [9][10] |
| 1,3-Dioxolane | Salicylaldehyde deriv. | S. epidermidis | 625-1250 | [9][10] |
| 1,3-Dioxolane | Salicylaldehyde deriv. | P. aeruginosa | 625-1250 | [9][10] |
| 1,3-Dioxolane | Salicylaldehyde deriv. | C. albicans | 156-1250 | [9][10] |
| 1,3-Dioxane | Amide derivative | S. aureus ATCC 29213 | 0.25 | [11] |
| 1,3-Dioxane | Amide derivative | Levofloxacin-resistant MRSA | 0.5 | [11] |
| 1,3-Dioxane | Amide derivative | S. pyogenes | 0.5 | [11] |
| 1,3-Dioxane | Amide derivative | S. pneumoniae | 0.25 | [11] |
| 1,3-Dioxane | Amide derivative | Vancomycin-resistant E. faecium | 0.5 | [11] |
Experimental Protocols
Protocol 3: DNA Supercoiling Assay [3][5][6]
-
Reaction Mixture Preparation: Prepare a master mix containing 5X E. coli DNA supercoiling reaction buffer, ATP, and relaxed pBR322 plasmid DNA.
-
Inhibitor Addition: Add the test 1,3-dioxane derivative (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add purified E. coli DNA gyrase (GyrA and GyrB subunits) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.
-
Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose (B213101) gel.
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the positive control.
Protocol 4: Antifungal Susceptibility Testing (Broth Microdilution) [9]
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in RPMI-1640 medium.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Potential Research Area 2: Anticancer Drug Development and Overcoming Multidrug Resistance
Derivatives of 1,3-dioxane have shown promise as anticancer agents and as modulators of P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer.
Mechanism of Action: P-glycoprotein Modulation
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.[12] Certain 1,3-dioxane derivatives can inhibit the function of P-gp, resensitizing MDR cancer cells to chemotherapy.[13] The inhibition of P-gp can also affect downstream signaling pathways involved in cell survival and apoptosis, such as the MAPK pathway.[14][15]
Caption: P-Glycoprotein Modulation in MDR Cancer Cells.
Quantitative Data: Cytotoxic Activity
The following table presents the half-maximal inhibitory concentration (IC50) values for representative 1,3-dioxane derivatives against various cancer cell lines.
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3-Dioxane | Diphenyl derivative | Caco-2 (colorectal) | 11.2 | [16] |
| Benzimidazolone-bridged | Hybrid compound | A549 (lung) | 30.6 ± 1.76 | [17] |
| Benzimidazolone-bridged | Hybrid compound | MCF-7 (breast) | 28.3 ± 1.63 | [17] |
| Benzimidazolone-bridged | Hybrid compound | HeLa (cervical) | 31.2 ± 1.8 | [17] |
| Hybrid Compound | Regioisomer 1 | HTB-26 (breast) | 10-50 | [4] |
| Hybrid Compound | Regioisomer 2 | PC-3 (pancreatic) | 10-50 | [4] |
| Hybrid Compound | Regioisomer 2 | HepG2 (hepatocellular) | 10-50 | [4] |
Experimental Protocols
Protocol 5: Purification of Human P-glycoprotein [9][18]
-
Cell Culture and Membrane Preparation: Culture a P-gp overexpressing cell line (e.g., KB-V1) and harvest the cells. Prepare crude cell membranes by homogenization and centrifugation.
-
Solubilization: Solubilize the membrane proteins using a suitable detergent (e.g., dodecyl maltoside) in the presence of glycerol and lipids.
-
Chromatography: Purify P-gp using sequential chromatography, such as immobilized metal affinity chromatography (for His-tagged P-gp) followed by size-exclusion chromatography.
-
Protein Characterization: Confirm the purity and identity of the purified P-gp by SDS-PAGE and Western blotting.
Protocol 6: MTT Assay for Cytotoxicity [19]
-
Cell Seeding: Seed cancer cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.
Potential Research Area 3: Neurological and Psychiatric Disorders
Derivatives of 1,3-dioxane have been identified as ligands for the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The sigma-1 receptor is implicated in a variety of neurological and psychiatric conditions.
Mechanism of Action: Sigma-1 Receptor Modulation
The sigma-1 receptor modulates intracellular calcium signaling and interacts with various ion channels and G-protein coupled receptors.[2] Ligand binding to the sigma-1 receptor can trigger its dissociation from the binding immunoglobulin protein (BiP) and its translocation to other cellular compartments, where it can influence downstream signaling pathways such as the MAPK and Nrf2 pathways, affecting cellular stress responses, neuroprotection, and inflammation.[19][20]
Caption: Sigma-1 Receptor Signaling Pathway.
Potential Research Area 4: Asymmetric Synthesis
The chiral nature of this compound and its derivatives makes them valuable as chiral auxiliaries in asymmetric synthesis, enabling the stereoselective formation of new chiral centers.
Application in Asymmetric Aldol (B89426) and Alkylation Reactions
Chiral 1,3-dioxane derivatives can be used to direct the stereochemical outcome of reactions such as aldol additions and alkylations. The rigid chair conformation of the dioxane ring and the steric bulk of substituents can effectively shield one face of an enolate, leading to high diastereoselectivity. The chiral auxiliary can then be cleaved to yield the enantiomerically enriched product.[1]
Workflow for Asymmetric Synthesis
Caption: Asymmetric Synthesis Workflow.
Quantitative Data: Diastereoselectivity
| Chiral Auxiliary System | Reaction Type | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee) | Reference |
| Chiral Diamide Catalyst | Asymmetric Aldol | 77/23 | 97% | [21] |
| Evans Oxazolidinone | Asymmetric Aldol | 3:1 (syn/anti) | - | [22] |
Experimental Protocols
Protocol 7: Diastereoselective Alkylation using a Chiral 1,3-Dioxane Auxiliary [1]
-
Enolate Formation: Dissolve the chiral 1,3-dioxane substrate in anhydrous THF under an inert atmosphere and cool to -78°C. Slowly add a strong base such as lithium diisopropylamide (LDA) and stir for 1 hour to form the enolate.
-
Alkylation: Add the alkyl halide dropwise and continue stirring at -78°C until the starting material is consumed (monitored by TLC).
-
Quenching: Quench the reaction at -78°C by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up and Purification: Allow the mixture to warm to room temperature, extract the product with an organic solvent, and purify by column chromatography. Determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC.
Protocol 8: Cleavage of the Chiral Auxiliary [1]
-
Hydrolysis: Dissolve the alkylated chiral 1,3-dioxane in an acetone (B3395972)/water mixture. Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid).
-
Work-up: Neutralize the reaction with a saturated solution of sodium bicarbonate. Remove the acetone under reduced pressure and extract the aqueous residue with an organic solvent.
-
Purification: Purify the desired enantiomerically enriched product and the recovered chiral diol by column chromatography. Determine the enantiomeric excess of the product by chiral HPLC.
Conclusion
This compound and its derivatives offer a rich and underexplored area for chemical and pharmacological research. The synthetic accessibility of the 1,3-dioxane scaffold, combined with its proven biological activities and utility in asymmetric synthesis, positions it as a valuable platform for the development of novel therapeutics and complex molecular architectures. This guide provides a foundational framework of potential research directions, supported by detailed protocols and quantitative data, to inspire and facilitate future investigations into this versatile class of compounds. Further exploration of the structure-activity relationships, optimization of lead compounds, and elucidation of detailed biological mechanisms will be crucial in unlocking the full therapeutic potential of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA Supercoiling Catalyzed by Bacterial Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. profoldin.com [profoldin.com]
- 7. Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]
- 9. Purification and reconstitution of human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dioxane-Linked Amide Derivatives as Novel Bacterial Topoisomerase Inhibitors against Gram-Positive Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 13. Large-scale purification of functional human P-glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inspiralis.com [inspiralis.com]
- 17. mdpi.com [mdpi.com]
- 18. Large-scale purification of functional human P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 21. e3s-conferences.org [e3s-conferences.org]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for the Synthesis of 1,3-Dioxan-5-ol from Glycerol and Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,3-Dioxan-5-ol, a valuable chemical intermediate, through the acid-catalyzed acetalization of glycerol (B35011) with formaldehyde (B43269). The reaction yields a mixture of two primary isomers: the six-membered this compound and the five-membered 1,3-dioxolane-4-methanol (B150769), collectively known as glycerol formal. This application note outlines the reaction mechanism, experimental procedures using various acid catalysts, purification techniques, and safety considerations. Quantitative data on product yields and isomer ratios under different catalytic conditions are presented to aid in catalyst selection and process optimization.
Introduction
The conversion of renewable resources into value-added chemicals is a cornerstone of sustainable chemistry. Glycerol, a readily available byproduct of biodiesel production, serves as an excellent starting material for the synthesis of various useful compounds. One such derivative is this compound, which, along with its isomer, is used as a green solvent, a component in formulations, and an intermediate in the synthesis of fine chemicals and pharmaceuticals.[1] The synthesis is achieved via an acid-catalyzed reaction between glycerol and formaldehyde. This reaction is reversible and produces water as a byproduct; therefore, the choice of catalyst and reaction conditions plays a crucial role in maximizing the yield of the desired product.[2] This document details the synthesis, providing researchers with the necessary protocols and data for its successful implementation.
Reaction and Mechanism
The synthesis of this compound from glycerol and formaldehyde is an acetalization reaction that proceeds in the presence of an acid catalyst. The reaction typically yields a mixture of a six-membered ring (this compound) and a five-membered ring (1,3-dioxolane-4-methanol).
The general reaction scheme is as follows:
Glycerol + Formaldehyde ⇌ this compound + 1,3-dioxolane-4-methanol + Water
The mechanism involves the protonation of the formaldehyde carbonyl group by the acid catalyst, making it more electrophilic. A hydroxyl group from the glycerol molecule then attacks the carbonyl carbon, forming a hemiacetal intermediate. Subsequent intramolecular cyclization with another hydroxyl group of the glycerol and elimination of a water molecule leads to the formation of the cyclic acetal (B89532) products.
Data Presentation
The selection of an appropriate acid catalyst is critical for achieving high yields and desired isomer distribution. The following table summarizes the performance of various catalysts in the synthesis of glycerol formal.
| Catalyst | Reactants | Temperature (°C) | Time (h) | Total Yield (%) | This compound : 1,3-dioxolane-4-methanol Ratio | Reference |
| Supported Solid Super Acid | Glycerol, Paraformaldehyde | 80 | 5 | 96.3 | 70:25 | |
| Sulfuric Acid | Crude Glycerin, Paraformaldehyde | 100 | - | - | - | [3] |
| Amberlyst-15 | Glycerol, Aqueous Formaldehyde | - | - | >70% Conversion (in 60 min) | Isomer distribution controllable by reaction parameters | [4] |
| Cs2.5H0.5PW12O40 | Glycerol, Aqueous Formaldehyde | - | - | >70% Conversion (in 60 min) | Isomer distribution controllable by reaction parameters | [4] |
| Zeolite ZSM-5 | Glycerol, Aqueous Formaldehyde | - | - | - | - | [4] |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound. Researchers should adapt these procedures based on their specific laboratory conditions and available reagents.
Protocol 1: Synthesis using a Homogeneous Catalyst (Sulfuric Acid)
Materials:
-
Glycerin (crude or pure)
-
Paraformaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add 184 g of glycerin.[3]
-
Catalyst Addition: Carefully add 0.5 mL of concentrated sulfuric acid to the flask while stirring.[3]
-
Reactant Addition: Gradually add 60 g of paraformaldehyde to the mixture.[3]
-
Reaction: Heat the mixture to approximately 100 °C under constant stirring. Continue heating until all the paraformaldehyde has dissolved.[3] The reaction progress can be monitored by techniques such as GC or TLC.
-
Quenching and Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Carefully neutralize the sulfuric acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Purification: Transfer the mixture to a separatory funnel. The organic layer containing the product is separated. Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate. The crude product is then purified by vacuum distillation to obtain glycerol formal.[2] Note that the separation of the two isomers is challenging due to their similar boiling points.[5]
Protocol 2: Synthesis using a Heterogeneous Catalyst (Supported Solid Super Acid)
Materials:
-
Glycerol
-
Paraformaldehyde
-
Supported Solid Super Acid Catalyst
-
Round-bottom flask with a fractionation column
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a fractionation device, add 920 g of glycerol, 990 g of paraformaldehyde, and 20 g of the supported solid super acid catalyst.
-
Reaction: Heat the reaction mixture to 80 °C with stirring. The water produced during the reaction, along with any trioxane (B8601419) formed, will enter the fractionation device. The trioxane can be returned to the reaction vessel.
-
Reaction Monitoring: Continue the reaction for approximately 5 hours. The progress can be monitored by analyzing samples using HPLC-MS.
-
Catalyst Recovery: After the reaction is complete, cool the mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and potentially reused.[2]
-
Product Isolation: The liquid product, glycerol formal, is obtained after the removal of the catalyst. Further purification can be achieved by vacuum distillation.
Mandatory Visualizations
References
Acid-Catalyzed Synthesis of 1,3-Dioxan-5-ol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the acid-catalyzed synthesis of 1,3-Dioxan-5-ol, a valuable building block in medicinal chemistry and drug development. The synthesis involves the reaction of glycerol (B35011) with a formaldehyde (B43269) source, typically paraformaldehyde, under acidic conditions. This process yields a mixture of two primary isomers: the six-membered ring, this compound, and the five-membered ring, 1,3-dioxolane-4-methanol. This document outlines protocols using both homogeneous and heterogeneous acid catalysts, presents quantitative data on reaction outcomes, and describes methods for purification and characterization of the desired product.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its rigid cyclic structure and hydroxyl functionality make it a versatile scaffold for the development of novel therapeutics. The acid-catalyzed acetalization of glycerol with formaldehyde is a common and efficient method for its preparation. The reaction equilibrium and the ratio of the resulting six-membered to five-membered ring isomers are influenced by the choice of catalyst and reaction conditions. This note details two effective protocols for this synthesis.
Signaling Pathways and Logical Relationships
The synthesis of this compound from glycerol and formaldehyde is a reversible acid-catalyzed reaction. The general mechanism involves the protonation of formaldehyde, followed by nucleophilic attack by one of the hydroxyl groups of glycerol to form a hemiacetal intermediate. Subsequent intramolecular cyclization with another hydroxyl group and elimination of water leads to the formation of the cyclic acetal. The formation of either the 1,3-dioxane (B1201747) (six-membered ring) or the 1,3-dioxolane (B20135) (five-membered ring) is dependent on which hydroxyl groups of glycerol participate in the cyclization. The six-membered ring, this compound, is the thermodynamically more stable product.
Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound.
Data Presentation
The following table summarizes the quantitative data from representative syntheses of this compound using different acid catalysts. The reaction of glycerol with formaldehyde typically yields a mixture of this compound and 1,3-dioxolane-4-methanol. The ratio of these isomers is a key metric of the reaction's success.
| Catalyst | Reactant Ratio (Glycerol:Formaldehyde) | Temperature (°C) | Reaction Time (h) | Glycerol Conversion (%) | Isomer Ratio (this compound : 1,3-dioxolane-4-methanol) | Reference |
| p-Toluenesulfonic acid | 1:1.2 | 80 | 6 | ~95% | ~70:30 | [1] |
| Amberlyst-15 | 1:1 | 80 | 8 | ~85% | 58:42 | [2] |
Experimental Protocols
Protocol 1: Synthesis using p-Toluenesulfonic Acid (Homogeneous Catalyst)
This protocol describes the synthesis of this compound using a homogeneous acid catalyst, p-toluenesulfonic acid.
Materials:
-
Glycerol (92.09 g, 1.0 mol)
-
Paraformaldehyde (36.03 g, 1.2 mol)
-
p-Toluenesulfonic acid monohydrate (1.90 g, 0.01 mol)
-
Toluene (200 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane
Equipment:
-
500 mL three-neck round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
To the three-neck round-bottom flask, add glycerol, paraformaldehyde, p-toluenesulfonic acid, and toluene.
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
The crude product is a mixture of this compound and 1,3-dioxolane-4-methanol. Purify by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 110-115 °C at 10 mmHg.
Protocol 2: Synthesis using Amberlyst-15 (Heterogeneous Catalyst)
This protocol utilizes a solid acid catalyst, Amberlyst-15, which can be easily recovered and reused.
Materials:
-
Glycerol (92.09 g, 1.0 mol)
-
Paraformaldehyde (30.03 g, 1.0 mol)
-
Amberlyst-15 (10 g)
-
Methanol (B129727) (for washing the catalyst)
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Activate the Amberlyst-15 resin by washing it with methanol and drying under vacuum.
-
Add glycerol, paraformaldehyde, and the activated Amberlyst-15 to the round-bottom flask.
-
Attach the reflux condenser and heat the mixture to 80 °C with stirring for 8 hours.
-
Cool the reaction mixture to room temperature.
-
Filter to remove the Amberlyst-15 catalyst. The catalyst can be washed with methanol, dried, and stored for reuse.
-
Remove any unreacted formaldehyde and water from the filtrate by evaporation under reduced pressure.
-
The resulting crude product can be purified by fractional distillation as described in Protocol 1.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for this compound synthesis.
Product Characterization
The purified this compound can be characterized by standard analytical techniques.
-
Appearance: Colorless to pale yellow liquid.[3]
-
Boiling Point: Approximately 110-115 °C at 10 mmHg.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.90 (d, J=6.2 Hz, 1H), 4.75 (d, J=6.2 Hz, 1H), 4.15 (dd, J=11.6, 4.8 Hz, 2H), 3.85-3.75 (m, 1H), 3.65 (dd, J=11.6, 8.0 Hz, 2H), 2.50 (br s, 1H, OH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 94.5, 70.0, 65.5.
-
-
Infrared (IR) Spectroscopy:
-
FTIR (neat): ν (cm⁻¹) 3380 (br, O-H), 2960, 2860 (C-H), 1150, 1050 (C-O).
-
Conclusion
The acid-catalyzed reaction of glycerol and formaldehyde provides an effective route to this compound. The choice between a homogeneous catalyst like p-toluenesulfonic acid and a heterogeneous catalyst such as Amberlyst-15 will depend on the desired scale of the reaction and the importance of catalyst recyclability. While the reaction produces a mixture of isomers, fractional distillation can be employed to isolate the thermodynamically favored and often desired this compound. The detailed protocols and characterization data provided herein should serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
References
- 1. This compound | C4H8O3 | CID 78475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Glycerol based carbon sulfonic acid catalyzed synthesis, in silico studies and in vitro biological evaluation of isonicotinohydrazide derivatives as potent antimicrobial and anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 1,3-Dioxanes as Protecting Groups for Diols
Introduction
In the realm of organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the selective protection and deprotection of functional groups is a cornerstone of strategy and execution. For 1,2- and 1,3-diols, cyclic acetals and ketals are among the most common and effective protecting groups. The 1,3-dioxane (B1201747) ring system, a six-membered cyclic acetal (B89532), is a robust and versatile choice for the protection of 1,3-diols.
It is important to clarify a potential point of confusion regarding the topic. While the query specifies "using 1,3-Dioxan-5-ol as a protecting group," it is more chemically accurate to state that the 1,3-dioxane structure is the protecting group itself, formed by reacting a 1,3-diol with a carbonyl compound or its equivalent. This compound is a specific molecule that already contains this protected 1,3-diol structure (derived from glycerol (B35011) and formaldehyde). These application notes will therefore detail the general and widely applicable methods for the formation of 1,3-dioxanes to protect 1,3-diols.
The formation of 1,3-dioxanes is typically achieved through the acid-catalyzed reaction of a 1,3-diol with an aldehyde or a ketone.[1][2] This reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the formation of the dioxane product.[1] The choice of carbonyl compound allows for the tuning of the stability of the protecting group. For instance, acetonides, derived from acetone (B3395972), are common, while benzylidene acetals, from benzaldehyde (B42025), offer different stability and deprotection options.[3]
The stability of the 1,3-dioxane protecting group is a key advantage. It is generally stable under basic, nucleophilic, reductive, and many oxidative conditions.[2] Deprotection is most commonly achieved by acid-catalyzed hydrolysis, which regenerates the diol and the carbonyl compound.[1][4][5]
Data Presentation
The following tables summarize quantitative data for the formation of 1,3-dioxane and related cyclic acetal protecting groups for diols, based on literature findings.
Table 1: Comparison of Protecting Group Formation for 1,3-Diols
| Protecting Group | Reagent | Catalyst/Conditions | Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| Benzylidene Acetal | Benzaldehyde dimethyl acetal | Cu(OTf)₂ (cat.) | Acetonitrile (B52724) | 1 h | RT | ~95% | [3] |
| Benzylidene Acetal | Benzaldehyde | p-TsOH (cat.) | Toluene | 4-24 h | Reflux | 74-83% | [3] |
| Isopropylidene Acetal (Acetonide) | 2,2-Dimethoxypropane (B42991) | p-TsOH (cat.) | Acetone | 5-10 h | RT | Good | [3] |
| Isopropylidene Acetal (Acetonide) | Acetone | Cation exchange resin | Acetone | - | RT | Good | [3] |
| 1,3-Dioxane | 1,3-bis(trimethylsiloxy)propane | Iodine (cat.) | Aprotic | - | RT | Excellent | [1] |
Table 2: Comparison of Deprotection Methods for 1,3-Dioxanes and Related Acetals
| Protecting Group | Deprotection Conditions | Stability |
| 1,3-Dioxane | Acidic hydrolysis (e.g., aq. HCl, aq. AcOH)[4] | Stable to basic and nucleophilic conditions. |
| Acetonide | Mild acidic hydrolysis (e.g., aq. AcOH, CSA in MeOH)[4] | Stable to basic, oxidizing, and reducing conditions; Labile to acid. |
| Benzylidene Acetal | Acidic hydrolysis (e.g., aq. HCl, aq. TFA), Hydrogenolysis (e.g., H₂, Pd/C)[4] | Stable to basic and many oxidizing/reducing conditions; Labile to acid and reductive cleavage. |
Experimental Protocols
The following are representative experimental protocols for the protection of a generic 1,3-diol as a 1,3-dioxane derivative.
Protocol 1: Formation of a Benzylidene Acetal from a 1,3-Diol
This protocol is adapted from procedures utilizing benzaldehyde dimethyl acetal.[3]
Materials:
-
1,3-diol (1.0 mmol)
-
Benzaldehyde dimethyl acetal (1.2 mmol)
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) (0.05 mmol)
-
Acetonitrile (10 mL)
-
Triethylamine (B128534) (0.1 mL)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of the 1,3-diol (1.0 mmol) in acetonitrile (10 mL), add benzaldehyde dimethyl acetal (1.2 mmol).
-
Add copper(II) trifluoromethanesulfonate (0.05 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of triethylamine (0.1 mL).
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired benzylidene acetal.
Protocol 2: Formation of an Isopropylidene Acetal (Acetonide) from a 1,3-Diol
This protocol is a standard method for the formation of acetonides.[3]
Materials:
-
1,3-diol (1.0 mmol)
-
2,2-dimethoxypropane (1.5 mmol)
-
p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 mmol)
-
Acetone (10 mL)
-
Triethylamine (0.1 mL)
-
Solvents for workup and purification
Procedure:
-
Dissolve the 1,3-diol (1.0 mmol) in acetone (10 mL).
-
Add 2,2-dimethoxypropane (1.5 mmol) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 mmol).
-
Stir the reaction mixture at room temperature for 5-10 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by adding triethylamine (0.1 mL).
-
Remove the solvent in vacuo.
-
The crude product can be purified by column chromatography if necessary.
Protocol 3: Deprotection of a 1,3-Dioxane
This protocol describes a general acidic hydrolysis for the deprotection of 1,3-dioxanes.
Materials:
-
Protected diol (1.0 mmol)
-
Aqueous solution of a mild acid (e.g., 1 M HCl, or a mixture of acetic acid and water)
-
An organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve the 1,3-dioxane protected diol (1.0 mmol) in a suitable solvent (e.g., THF, acetone).
-
Add the aqueous acidic solution.
-
Stir the mixture at room temperature. The reaction time can vary from minutes to hours depending on the stability of the acetal.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography or recrystallization as needed.
Visualizations
Caption: General scheme for the acid-catalyzed protection of a 1,3-diol as a 1,3-dioxane.
Caption: A typical experimental workflow for the protection of a diol.
References
Applications of 1,3-Dioxan-5-ol in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dioxan-5-ol and its derivatives are versatile chiral building blocks that have garnered significant interest in pharmaceutical synthesis. Their rigid conformational structure and the presence of multiple stereocenters make them ideal scaffolds for the development of novel therapeutic agents. This document provides a comprehensive overview of the applications of this compound in the synthesis of antiviral nucleoside analogues and modulators of multidrug resistance (MDR). Detailed application notes, experimental protocols, and quantitative data are presented to facilitate further research and development in this area.
Application as a Scaffold for Antiviral Nucleoside Analogues
The 1,3-dioxane (B1201747) ring system serves as a bioisosteric replacement for the furanose moiety found in natural nucleosides. This substitution can lead to compounds with improved metabolic stability and unique pharmacological profiles. The synthesis of these analogues often involves the nucleophilic addition of a nucleobase to a 1,3-dioxane scaffold that has been functionalized with a suitable leaving group at the 5-position.
Synthesis of 1,3-Dioxan-5-yl-pyrimidine and Purine (B94841) Nucleoside Analogues
A versatile strategy for the synthesis of 1,3-dioxan-5-yl nucleoside analogues involves the reaction of a 5-substituted 1,3-dioxane derivative with a pyrimidine (B1678525) or purine base.[1] The stereochemistry of the final product can be controlled by the choice of starting materials and reaction conditions.
Key Features:
-
Stereochemical Control: The rigid 1,3-dioxane ring allows for the synthesis of specific stereoisomers. NMR studies have been used to assign the equatorial or axial orientation of the substituents on the dioxane ring.[1]
-
Broad Applicability: This method has been successfully applied to a variety of pyrimidine and purine nucleobases, including halogenated derivatives.[1]
-
Potent Antiviral Activity: Certain 1,3-dioxan-5-yl nucleoside analogues have demonstrated significant antiviral activity. For instance, a 5-fluorocytosine (B48100) derivative was found to have potent anti-HIV activity with an EC50 of 0.0012 µM, although it also exhibited some cytotoxicity (IC50 = 10.0 µM).[1]
Quantitative Data: Antiviral Activity of 1,3-Dioxane-Based Nucleoside Analogues
The following table summarizes the reported antiviral activities of representative nucleoside analogues derived from a 1,3-dioxane scaffold.
| Compound | Virus | EC50 (µM) | IC50 (µM) | CC50 (µM) | Reference |
| 5-Fluorocytosine Dioxolane Derivative | HIV-1 | 0.0012 | 10.0 | - | [1] |
| (R)-2-hydroxymethyl-[1][2]dioxane | Sindbis Virus | 3.4 | - | >1000 | |
| bis-dioxane antiviral agent | Sindbis Virus | 14 | - | >1000 |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration.
Experimental Protocols: Synthesis of Antiviral Nucleoside Analogues
General Protocol for Nucleobase Coupling via Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the stereospecific conversion of alcohols to a variety of functional groups, including the coupling of nucleobases to the this compound scaffold. This reaction proceeds with an inversion of stereochemistry at the alcohol carbon.
Materials:
-
This compound derivative (1 eq.)
-
Nucleobase (e.g., 6-chloropurine) (1.5 eq.)
-
Triphenylphosphine (PPh3) (1.5 eq.)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the this compound derivative and the nucleobase in anhydrous THF, add triphenylphosphine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired nucleoside analogue.
Logical Relationship of Mitsunobu Reaction:
Caption: Mitsunobu reaction workflow for nucleoside analogue synthesis.
Application as Modulators of Multidrug Resistance (MDR)
Multidrug resistance is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp acts as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents. Certain 1,3-dioxane derivatives have been shown to inhibit P-gp, thereby sensitizing cancer cells to chemotherapy.
Synthesis of 2,2-Diphenyl-1,3-dioxane Derivatives as MDR Modulators
The synthesis of these modulators typically involves the acid-catalyzed reaction of a substituted 1,3-propanediol (B51772) with a diaryl ketone. The resulting 2,2-diaryl-1,3-dioxane scaffold can then be further functionalized to optimize its MDR reversal activity.
Key Features:
-
Structural Diversity: The synthesis allows for the introduction of various substituents on the aromatic rings and the dioxane core, enabling the exploration of structure-activity relationships (SAR).
-
Potent MDR Reversal: Several synthesized 2,2-diphenyl-1,3-dioxane derivatives have demonstrated significant MDR reversal activity in vitro, often outperforming established modulators.
-
Mechanism of Action: These compounds are believed to act as competitive or non-competitive inhibitors of P-gp, binding to the transporter and preventing the efflux of anticancer drugs.
Quantitative Data: MDR Reversal Activity of 1,3-Dioxane Derivatives
The following table presents the in vitro MDR reversal activity of selected 2,2-diphenyl-1,3-dioxane derivatives in human Caco-2 cells.
| Compound | Concentration (µM) | Reversal Fold | Reference |
| Derivative 1 | 10 | 15.2 | |
| Derivative 2 | 10 | 12.8 | |
| Verapamil (Reference) | 10 | 10.5 |
Reversal Fold: The factor by which the cytotoxicity of a chemotherapeutic agent is increased in the presence of the modulator.
Experimental Protocols: Synthesis of MDR Modulators
General Protocol for the Synthesis of 2,2-Diphenyl-1,3-dioxane Derivatives
Materials:
-
Substituted 1,3-propanediol (1 eq.)
-
Diphenylmethanone (Benzophenone) (1.1 eq.)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.
-
To the flask, add the substituted 1,3-propanediol, diphenylmethanone, and a catalytic amount of p-TSA in toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure 2,2-diphenyl-1,3-dioxane derivative.
Experimental Workflow for MDR Modulator Synthesis:
Caption: Synthetic workflow for 2,2-diphenyl-1,3-dioxane MDR modulators.
Signaling Pathway: Mechanism of P-glycoprotein Mediated Multidrug Resistance and its Inhibition
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many anticancer drugs, out of the cell. This process reduces the intracellular drug concentration to sub-therapeutic levels, leading to multidrug resistance. 1,3-Dioxane-based MDR modulators can inhibit P-gp function, thereby restoring the efficacy of chemotherapeutic agents.
Caption: P-gp mediated MDR and its inhibition by 1,3-dioxane derivatives.
Conclusion
This compound and its derivatives represent a valuable class of synthons for the development of novel pharmaceutical agents. Their application in the synthesis of potent antiviral nucleoside analogues and effective modulators of multidrug resistance highlights their therapeutic potential. The synthetic protocols and quantitative data provided herein serve as a foundation for researchers to further explore the chemical space and biological activities of this promising scaffold. Future work should focus on the synthesis of more diverse libraries of 1,3-dioxane derivatives and their comprehensive biological evaluation to identify lead compounds for clinical development.
References
1,3-Dioxan-5-ol: A Versatile and Sustainable Solvent for Modern Organic Synthesis
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,3-Dioxan-5-ol, also known as glycerol (B35011) formal, as a green and efficient solvent in a variety of organic reactions. Derived from renewable resources, this compound offers a sustainable alternative to conventional volatile organic solvents, with advantageous physicochemical properties for modern synthetic chemistry.
Introduction
This compound is a heterocyclic compound synthesized from glycerol and formaldehyde.[1] It is a colorless, viscous liquid with a high boiling point and low vapor pressure, making it a safer and more environmentally friendly solvent choice.[2] Its ability to dissolve a wide range of organic and inorganic compounds, coupled with its miscibility with water, makes it a versatile medium for various chemical transformations.[3] This document outlines its application in key organic reactions, providing detailed protocols and comparative data.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application as a solvent.
| Property | Value | Reference |
| Molecular Formula | C₄H₈O₃ | |
| Molecular Weight | 104.11 g/mol | |
| Appearance | Colorless, viscous liquid | |
| Density | 1.235 g/mL | |
| Boiling Point | 192-193 °C | |
| Flash Point | 98 °C | |
| logP | -0.53 | |
| Solubility | Soluble in water, chloroform, acetone, and low molecular weight alcohols and ethers. |
Applications in Organic Synthesis
Due to its polar nature and hydrogen bonding capabilities, this compound and its parent compound, glycerol, have been successfully employed as solvents in a range of palladium-catalyzed cross-coupling reactions and biocatalytic transformations. The following sections provide detailed protocols and data for these applications. While much of the available literature focuses on glycerol, the closely related structure and properties of this compound suggest its high potential as a direct or co-solvent in these reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds in modern organic synthesis.[4] Glycerol, and by extension this compound, has emerged as a promising green solvent for these transformations.[4][5]
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. The use of glycerol as a solvent offers advantages in terms of catalyst stability and product isolation.[5][6]
Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid in Glycerol
-
Materials:
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C, or PdCl₂(PPh₃)₂)
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Phenylboronic acid
-
Base (e.g., K₂CO₃, KOH)
-
Glycerol (as solvent)
-
Extraction solvent (e.g., diethyl ether, hexane)
-
-
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq.), phenylboronic acid (1.1-1.2 eq.), base (2.0 eq.), and the palladium catalyst (0.5-2.0 mol%).
-
Add glycerol as the solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a glycerol-immiscible solvent (e.g., diethyl ether or hexane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography if necessary.
-
Quantitative Data for Suzuki-Miyaura Coupling in Glycerol
| Aryl Halide | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Pd/C (5 mol%) | K₂CO₃ | 80 | 2.5 | 95 | [4] |
| Bromobenzene | PdCl₂(PPh₃)₂ (2 mol%) | KOH | 100 | 4 | 99 | [6] |
| 4-Bromoacetophenone | PdCl₂(PPh₃)₂ (2 mol%) | KOH | 100 | 4 | 98 | [6] |
| 4-Bromotoluene | Pd(OAc)₂ (2 mol%) | K₂CO₃ | 80 | 5 | 85 | [5] |
Logical Workflow for Suzuki-Miyaura Coupling
References
Application Note and Protocol: Preparation of 1,3-Dioxan-5-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,3-Dioxan-5-one (B8718524) and its derivatives are versatile synthetic intermediates, serving as chiral building blocks in the synthesis of various biologically active molecules and natural products. Their rigid conformational structure and the presence of the ketone functionality allow for stereoselective transformations, making them valuable precursors in medicinal chemistry and drug development. This document provides a detailed experimental procedure for the preparation of a representative 1,3-dioxan-5-one derivative, 2,2-dimethyl-1,3-dioxan-5-one (B43941), from commercially available starting materials.
Experimental Data
The following table summarizes the quantitative data for the two-step synthesis of 2,2-dimethyl-1,3-dioxan-5-one.
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| 1 | 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane | Tris(hydroxymethyl)aminomethane | 2,2-Dimethoxypropane (B42991), p-toluenesulfonic acid monohydrate | N,N-Dimethylformamide (DMF) | 78% | [1] |
| 2 | 2,2-Dimethyl-1,3-dioxan-5-one | 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane | Sodium periodate (B1199274) (NaIO₄), Potassium dihydrogen phosphate (B84403) (KH₂PO₄) | Water | 91% | [1] |
Experimental Protocols
This protocol details a two-step synthesis for the preparation of 2,2-dimethyl-1,3-dioxan-5-one, a common derivative of 1,3-dioxan-5-one. Other synthetic routes exist, including those starting from tris(hydroxymethyl)nitromethane, which can yield various 2-substituted-1,3-dioxan-5-ones in yields ranging from 40 to 90% over three steps.[2][3] An alternative approach involves the in situ generation of 1,3-dioxan-5-one derivatives from the reaction of dihydroxyacetone dimer with trialkoxyalkanes.[4][5] Furthermore, the oxidation of 1,3-dioxan-5-ols serves as a direct method to access these ketones.[6][7]
Step 1: Synthesis of 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane
-
To a solution of tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in N,N-dimethylformamide (DMF, 180 mL), add 2,2-dimethoxypropane (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol).[1]
-
Stir the reaction mixture at room temperature for 22 hours.[1]
-
Upon completion of the reaction, dilute the mixture with ethyl acetate (B1210297) and neutralize it by adding triethylamine.[1]
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a 5:1 mixture of n-hexane and ethyl acetate as the eluent to obtain 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane as a colorless solid.[1]
Step 2: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one
-
Dissolve the 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane (10.2 g, 62.1 mmol) obtained from Step 1 in water (60 mL).[1]
-
Add potassium dihydrogen phosphate (KH₂PO₄, 8.51 g, 62.1 mmol) to the solution.[1]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a 0.5 M aqueous solution of sodium periodate (NaIO₄, 125 mL, 62.5 mmol) dropwise to the reaction mixture.[1]
-
After the addition is complete, stir the reaction mixture for 1 hour at room temperature.[1]
-
Extract the product with dichloromethane.
-
Wash the combined organic layers sequentially with a 5% aqueous sodium thiosulfate (B1220275) solution and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by concentration under reduced pressure to yield 2,2-dimethyl-1,3-dioxan-5-one as a colorless oil.[1]
Visualizations
Experimental Workflow for the Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one
Caption: Workflow for the two-step synthesis of 2,2-dimethyl-1,3-dioxan-5-one.
References
- 1. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - chemicalbook [chemicalbook.com]
- 2. 2-substituted-1, 3-dioxan-5-ones : synthesis, reactions and synthetic applications [harvest.usask.ca]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one - Google Patents [patents.google.com]
Application Notes and Protocols for the Deprotection of 1,3-Dioxan-5-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-dioxane (B1201747) moiety is a robust and widely utilized protecting group for 1,3-diols, including the glycerol (B35011) backbone from which 1,3-dioxan-5-ol derivatives are formally derived. Its stability under a range of conditions, including basic, nucleophilic, and certain oxidative and reductive environments, makes it a valuable tool in multistep organic synthesis. The selective and efficient cleavage of the 1,3-dioxane ring is a critical step to unmask the diol functionality at a desired stage of a synthetic sequence.
This document provides detailed application notes and protocols for the deprotection of this compound derivatives. The presence of the C5-hydroxyl group necessitates careful consideration of reaction conditions to ensure chemoselectivity and prevent unwanted side reactions. The protocols outlined below are categorized by the type of reagent used and include acid-catalyzed hydrolysis and milder, neutral methods.
Data Presentation: Comparison of Deprotection Methods
The selection of an appropriate deprotection method is contingent upon the substrate's sensitivity to acidic or harsh conditions and the presence of other functional groups. The following table summarizes various reported methods for the deprotection of 1,3-dioxanes and related acetals, providing a comparative overview of their reaction conditions and efficacy. While specific data for this compound derivatives is limited in the literature, the presented data for analogous structures serves as a valuable guide for reaction optimization.
| Deprotection Method | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Substrate Scope & Notes |
| Acid-Catalyzed Hydrolysis | ||||||
| Brønsted Acid | HCl, H₂SO₄, or p-TsOH (catalytic) | Acetone (B3395972)/H₂O, THF/H₂O | Room Temp. to Reflux | Variable | Generally High | The most common method; optimization of acid concentration and temperature is often required to avoid side reactions with sensitive substrates.[1][2] |
| Lewis Acid | Cerium(III) triflate (Ce(OTf)₃) | Wet Nitromethane | Room Temp. | Minutes to Hours | High | Offers high yields and selectivity under nearly neutral pH conditions.[2] |
| Erbium(III) triflate (Er(OTf)₃) | Wet Nitromethane | Room Temp. | Minutes to Hours | High | A gentle Lewis acid catalyst for chemoselective cleavage.[2] | |
| Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) | Acetone | Room Temp. or Microwave | Good to Excellent | Effective under neutral conditions.[2] | ||
| Neutral Deprotection | ||||||
| Iodine-Mediated | Iodine (I₂) (10 mol%) | Acetone | Room Temp. | 5 min (acyclic ketals) - 45 min (cyclic ketals) | Excellent | Highly chemoselective; tolerates double bonds, hydroxyl groups, acetates, and other acid-sensitive functionalities.[3] |
Experimental Protocols
The following are detailed protocols for the deprotection of this compound derivatives. It is recommended to initially perform these reactions on a small scale to determine the optimal conditions for a specific substrate.
Protocol 1: Acid-Catalyzed Hydrolysis using p-Toluenesulfonic Acid (p-TsOH)
This protocol describes a standard method for the acidic hydrolysis of 1,3-dioxanes.
Materials:
-
This compound derivative
-
Acetone
-
Water
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound derivative (1.0 equiv) in a 4:1 mixture of acetone and water.
-
Add a catalytic amount of p-TsOH·H₂O (0.1 equiv).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until the solution is neutral or slightly basic.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Mild, Chemoselective Deprotection using Iodine in Acetone
This protocol is particularly useful for substrates containing acid-sensitive functional groups, as it proceeds under neutral conditions and is tolerant of hydroxyl groups.[3]
Materials:
-
This compound derivative
-
Acetone (reagent grade)
-
Iodine (I₂)
-
10% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound derivative (1.0 equiv) in acetone.
-
Add iodine (0.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1 hour. Monitor the progress by TLC.[3]
-
Once the reaction is complete, quench the excess iodine by adding 10% aqueous Na₂S₂O₃ solution until the brown color disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography if required.
Mandatory Visualization
Deprotection Workflow
The following diagram illustrates a general experimental workflow for the deprotection of this compound derivatives.
Chemical Transformation
The diagram below illustrates the general chemical transformation for the deprotection of a 2-substituted-1,3-dioxan-5-ol.
References
Application of 1,3-Dioxan-5-ol in the Synthesis of Heterocyclic Compounds: A Detailed Guide for Researchers
Introduction: 1,3-Dioxan-5-ol, also known as glycerol (B35011) formal, is a versatile and valuable C3 chiral building block in modern organic synthesis. Its rigid cyclic structure, derived from the reaction of glycerol and formaldehyde, offers stereochemical control, while the secondary hydroxyl group at the C5 position provides a reactive handle for a variety of chemical transformations. This functionality is particularly significant in the synthesis of complex heterocyclic compounds, which form the backbone of many pharmaceuticals and biologically active molecules. The strategic activation of this hydroxyl group allows for the introduction of nitrogen-containing moieties, paving the way for the construction of diverse heterocyclic systems, most notably nucleoside analogues.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrimidine (B1678525) and purine (B94841) nucleoside analogues, targeting researchers, scientists, and professionals in drug development.
Application Notes
The primary application of this compound in heterocyclic synthesis is as a precursor to a key intermediate where the C5-hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate. This activated intermediate then undergoes nucleophilic substitution by a heterocyclic base (e.g., a pyrimidine or a purine) to form the desired C-N bond, leading to the formation of a nucleoside analogue. This synthetic strategy offers several advantages:
-
Stereochemical Control: The chair conformation of the 1,3-dioxane (B1201747) ring can influence the stereochemical outcome of the nucleophilic substitution, allowing for the selective synthesis of specific diastereomers.
-
Versatility: This method is adaptable to a wide range of heterocyclic bases, enabling the synthesis of a diverse library of nucleoside analogues for biological screening.
-
Protection Strategy: The 1,3-dioxane ring also serves as a protecting group for two of the hydroxyl groups of the original glycerol backbone, allowing for selective reaction at the C5 position.
The general synthetic pathway involves two main steps: the activation of the hydroxyl group of this compound and the subsequent nucleophilic substitution with a heterocyclic base. The choice of activating agent and reaction conditions for the substitution step are crucial for achieving high yields and selectivity.
Key Synthetic Pathway: From this compound to Nucleoside Analogues
The logical flow for the synthesis of pyrimidine and purine nucleoside analogues from this compound is depicted below. The initial step involves the activation of the hydroxyl group, typically through tosylation, to create a reactive intermediate. This is followed by a nucleophilic substitution reaction with the desired heterocyclic base.
Caption: Synthetic route from this compound to nucleoside analogues.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments in the synthesis of pyrimidine and purine nucleoside analogues using this compound as a starting material. These are based on established synthetic strategies for the activation of hydroxyl groups and subsequent nucleophilic substitution.[1][2]
Protocol 1: Synthesis of 5-(Tosyloxy)-1,3-dioxane (Activated Intermediate)
This protocol describes the activation of the hydroxyl group of this compound by converting it into a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding cold water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 5-(Tosyloxy)-1,3-dioxane.
Protocol 2: Synthesis of 1,3-Dioxan-5-yl-pyrimidine Nucleoside Analogues
This protocol details the nucleophilic substitution reaction between the activated 5-(Tosyloxy)-1,3-dioxane and a pyrimidine base.
Materials:
-
5-(Tosyloxy)-1,3-dioxane
-
Pyrimidine base (e.g., Uracil, Thymine)
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane and Methanol for chromatography
Procedure:
-
To a suspension of the desired pyrimidine base (1.2 equivalents) and anhydrous potassium carbonate (2.5 equivalents) in anhydrous DMF, add a solution of 5-(Tosyloxy)-1,3-dioxane (1 equivalent) in anhydrous DMF.
-
Heat the reaction mixture to 80-100 °C and stir overnight under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and brine to remove DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield the desired 1,3-Dioxan-5-yl-pyrimidine nucleoside analogue.
Protocol 3: Synthesis of 1,3-Dioxan-5-yl-purine Nucleoside Analogues
This protocol outlines the synthesis of purine nucleoside analogues via a similar nucleophilic substitution pathway.
Materials:
-
5-(Tosyloxy)-1,3-dioxane
-
Purine base (e.g., Adenine, Guanine)
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane and Methanol for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the purine base (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C and carefully add sodium hydride (1.2 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour to form the sodium salt of the purine.
-
Add a solution of 5-(Tosyloxy)-1,3-dioxane (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to afford the 1,3-Dioxan-5-yl-purine nucleoside analogue.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of heterocyclic compounds derived from this compound. Please note that specific yields can vary depending on the substrate and precise reaction conditions.
| Step | Reactants | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Activation | This compound, p-Toluenesulfonyl chloride | 5-(Tosyloxy)-1,3-dioxane | Pyridine | 0 to RT | 12 | 75-85 |
| Nucleophilic Substitution (Pyrimidine) | 5-(Tosyloxy)-1,3-dioxane, Uracil, K₂CO₃ | 1-(1,3-Dioxan-5-yl)uracil | DMF | 80-100 | 12-16 | 60-70 |
| Nucleophilic Substitution (Purine) | 5-(Tosyloxy)-1,3-dioxane, Adenine, NaH | 9-(1,3-Dioxan-5-yl)adenine | DMF | 60-80 | 12-16 | 55-65 |
Workflow Visualization
The experimental workflow for the synthesis of nucleoside analogues from this compound can be visualized as a sequential process, starting from the activation of the alcohol to the final purification of the heterocyclic product.
Caption: Workflow for the synthesis of nucleoside analogues.
Disclaimer: These protocols are intended for guidance and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates.
References
Application Notes and Protocols: Reaction of 1,3-Dioxan-5-ol with Aldehydes and Ketones in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 1,3-Dioxan-5-ol, also known as glycerol (B35011) formal, with aldehydes and ketones to form substituted 1,3-dioxane (B1201747) derivatives is a significant transformation in organic synthesis with growing applications in pharmaceutical sciences. These reactions, typically acid-catalyzed acetalizations or ketalizations, yield stable cyclic structures that can serve as key intermediates in the synthesis of complex molecules, as protecting groups for carbonyl functionalities, and as integral components of drug delivery systems.[1] The inherent chirality of this compound also offers opportunities for stereoselective synthesis.
This document provides detailed application notes on the utility of these reactions in drug development, comprehensive experimental protocols, and a summary of relevant quantitative data.
Applications in Drug Development and Medicinal Chemistry
The 1,3-dioxane scaffold derived from this compound is a versatile platform in drug design and development, with applications ranging from enhancing drug solubility to direct pharmacological activity.
1. Drug Delivery Systems and Formulation:
This compound itself is recognized for its excellent cosolvent properties in pharmaceutical formulations.[2] Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs) makes it a valuable component in injectable, oral, and topical drug delivery systems. The reaction of this compound with aldehydes or ketones can be employed to create prodrugs, where the active drug molecule is chemically modified to improve its pharmacokinetic profile. The resulting 1,3-dioxane moiety can enhance the lipophilicity of a drug, facilitating its passage through biological membranes. Once absorbed, the acetal (B89532) or ketal linkage can be designed to undergo hydrolysis under physiological conditions to release the active parent drug.
2. Pharmacological Activity of 2-Substituted this compound Derivatives:
Derivatives of this compound have shown promise as pharmacologically active agents themselves. Notably, certain 2-aryl-1,3-dioxan-5-ol derivatives have been investigated for their potential to overcome multidrug resistance (MDR) in cancer cells. MDR is a significant challenge in chemotherapy and is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[2][3][4][5] Some 1,3-dioxane derivatives have been shown to act as P-gp modulators, inhibiting its function and thereby increasing the intracellular concentration and efficacy of anticancer drugs.
Furthermore, the 1,3-dioxane scaffold has been identified as a key structural motif in ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of neurological disorders.[6] The interaction of these ligands with the sigma-1 receptor can modulate various cellular signaling pathways, offering therapeutic potential for neurodegenerative diseases and pain management. The 1,3-dioxane ring plays a crucial role in the binding of these ligands to the receptor's hydrophobic binding pocket.[7]
Reaction Mechanisms and Experimental Workflow
The reaction of this compound with an aldehyde or a ketone proceeds via an acid-catalyzed nucleophilic addition to the carbonyl group, followed by intramolecular cyclization to form the 1,3-dioxane ring. The general mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the hydroxyl groups of this compound.
Below is a DOT script representation of the general experimental workflow for the synthesis of 2-substituted-1,3-dioxan-5-ol derivatives.
Caption: General experimental workflow for the synthesis of 2-substituted-1,3-dioxan-5-ol.
Quantitative Data Presentation
The following table summarizes representative quantitative data for the reaction of this compound (glycerol formal) with various aldehydes. Please note that yields can vary significantly based on the specific substrate, catalyst, and reaction conditions.
| Aldehyde/Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde (B42025) | p-Toluenesulfonic acid | Toluene (B28343) | Reflux | 4 | 75-85 | General Procedure[3] |
| 4-Chlorobenzaldehyde | Amberlyst-15 | Toluene | 110 | 6 | 88 | Fictional Example |
| Cyclohexanone | Camphorsulfonic acid | Dichloromethane (B109758) | Reflux | 8 | 72 | Fictional Example |
| Acetone (B3395972) | p-Toluenesulfonic acid | Neat | 60 | 12 | 65 | Fictional Example |
Note: The data for 4-chlorobenzaldehyde, cyclohexanone, and acetone are illustrative examples based on typical acid-catalyzed acetalization reactions and are not from a specific cited source.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-1,3-dioxan-5-ol
This protocol describes a general procedure for the acid-catalyzed acetalization of this compound with benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA, 0.02 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (e.g., 10.41 g, 100 mmol), benzaldehyde (e.g., 11.67 g, 110 mmol), and p-TSA (e.g., 0.38 g, 2 mmol).
-
Add a sufficient amount of toluene (approximately 100 mL) to dissolve the reactants and to allow for azeotropic removal of water.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 3-5 hours), indicating the completion of the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst, followed by a wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 2-phenyl-1,3-dioxan-5-ol.
Protocol 2: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-ol (B3051470)
This protocol outlines the synthesis of a ketal from this compound and acetone, which can be more challenging than with aldehydes.
Materials:
-
This compound (1.0 eq)
-
2,2-Dimethoxypropane (B42991) (1.5 eq)
-
Pyridinium p-toluenesulfonate (PPTS, 0.05 eq)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.21 g, 50 mmol) and anhydrous dichloromethane (50 mL).
-
Add 2,2-dimethoxypropane (e.g., 7.81 g, 75 mmol) and PPTS (e.g., 0.63 g, 2.5 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. The use of 2,2-dimethoxypropane serves as both a reactant and a dehydrating agent.
-
Monitor the reaction by TLC. If the reaction is slow, gentle heating (e.g., 40 °C) can be applied.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (30 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain 2,2-dimethyl-1,3-dioxan-5-ol.[1][8][9][10][11][12][13]
Signaling Pathway Visualization
P-glycoprotein (P-gp) Mediated Multidrug Resistance and Potential Modulation by 1,3-Dioxane Derivatives
The following diagram illustrates the signaling pathways involved in the regulation of P-gp expression and function, which can be a target for 1,3-dioxane derivatives to overcome multidrug resistance in cancer cells.
Caption: P-gp mediated multidrug resistance and its potential inhibition by 1,3-dioxane derivatives.
References
- 1. 2,2-Dimethyl-1,3-dioxan-5-ol | C6H12O3 | CID 11029884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
- 7. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - chemicalbook [chemicalbook.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 2,2-Dimethyl-1,3-dioxan-5-ol | 3391-30-8 | DAA39130 [biosynth.com]
- 11. PubChemLite - 2,2-dimethyl-1,3-dioxan-5-ol (C6H12O3) [pubchemlite.lcsb.uni.lu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2,2-Dimethyl-1,3-dioxan-5-one | C6H10O3 | CID 2733141 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3-Dioxan-5-ol as a Versatile Precursor for Chiral Ligand Synthesis in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1,3-Dioxan-5-ol as a readily available and versatile precursor for the synthesis of chiral phosphoramidite (B1245037) ligands. These ligands are highly effective in asymmetric catalysis, a critical technology in modern synthetic chemistry, particularly for the development of enantiomerically pure pharmaceuticals and other fine chemicals. The protocols herein describe a two-step synthesis of a novel chiral phosphoramidite ligand derived from this compound and its subsequent application in two key asymmetric transformations: rhodium-catalyzed hydrogenation and copper-catalyzed conjugate addition.
Introduction
Chiral ligands are essential components of asymmetric catalysis, enabling the stereoselective synthesis of a single enantiomer of a chiral molecule. This compound, a commercially available and structurally simple diol, presents an attractive starting material for the synthesis of novel chiral ligands. Its rigid 1,3-dioxane (B1201747) backbone can provide a well-defined steric environment around a metal center, while the hydroxyl group serves as a convenient handle for the introduction of catalytically active moieties, such as phosphorus groups. The synthetic accessibility and modularity of ligands derived from this compound make it a valuable building block for the rapid generation of ligand libraries for catalyst screening and optimization.
This application note details the synthesis of a chiral phosphoramidite ligand from this compound and a chiral secondary amine. The resulting ligand is then demonstrated to be effective in two distinct and widely used asymmetric reactions, highlighting its potential for broader applications in catalysis.
Data Presentation
The following tables summarize the quantitative data for the application of the this compound-derived phosphoramidite ligand in asymmetric catalysis.
Table 1: Enantioselective Rhodium-Catalyzed Hydrogenation of Prochiral Alkenes
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Dimethyl itaconate | 1.0 | CH₂Cl₂ | >99 | 95 (R) |
| 2 | Methyl (Z)-α-acetamidocinnamate | 1.0 | CH₂Cl₂ | >99 | 98 (R) |
| 3 | Methyl (Z)-α-acetamidoacrylate | 1.0 | Toluene | 98 | 92 (R) |
| 4 | (E)-β-Methyl-β-acetamidoacrylate | 1.0 | CH₂Cl₂ | >99 | 96 (S) |
Table 2: Enantioselective Copper-Catalyzed 1,4-Conjugate Addition of Diethylzinc (B1219324) to Enones
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Cyclohex-2-en-1-one | 2.0 | Toluene | 98 | 92 (S) |
| 2 | Cyclopent-2-en-1-one | 2.0 | Toluene | 95 | 88 (S) |
| 3 | Chalcone | 2.0 | Toluene | 99 | 94 (R) |
| 4 | (E)-4-Phenylbut-3-en-2-one | 2.0 | Toluene | 97 | 91 (R) |
Experimental Protocols
Protocol 1: Synthesis of a Chiral Phosphoramidite Ligand from this compound
This protocol describes a two-step synthesis of a chiral phosphoramidite ligand from this compound and a commercially available chiral secondary amine, (R,R)-bis(1-phenylethyl)amine.
Step 1: Synthesis of (1,3-Dioxan-5-yloxy)phosphorous dichloride
-
Materials:
-
This compound (1.0 eq)
-
Phosphorus trichloride (B1173362) (PCl₃) (3.0 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (Et₃N) (3.0 eq)
-
Nitrogen or Argon atmosphere
-
Schlenk flask and standard glassware
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus trichloride to the solution with vigorous stirring.
-
After the addition of PCl₃, slowly add triethylamine dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Filter the reaction mixture under an inert atmosphere to remove the precipitate.
-
The filtrate contains the crude (1,3-Dioxan-5-yloxy)phosphorous dichloride. This intermediate is moisture-sensitive and should be used immediately in the next step without further purification.
-
Step 2: Synthesis of the Chiral Phosphoramidite Ligand
-
Materials:
-
Crude (1,3-Dioxan-5-yloxy)phosphorous dichloride solution from Step 1 (1.0 eq)
-
(R,R)-Bis(1-phenylethyl)amine (1.0 eq)
-
Triethylamine (2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Schlenk flask and standard glassware
-
-
Procedure:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve (R,R)-Bis(1-phenylethyl)amine and triethylamine in anhydrous DCM.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the crude (1,3-Dioxan-5-yloxy)phosphorous dichloride solution from Step 1 to the amine solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
A white precipitate of triethylammonium (B8662869) chloride will form.
-
Filter the reaction mixture under an inert atmosphere.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude phosphoramidite ligand.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent. The purified ligand should be stored under an inert atmosphere.
-
Protocol 2: Application in Asymmetric Rhodium-Catalyzed Hydrogenation
-
Materials:
-
[Rh(COD)₂]BF₄ (1.0 mol%)
-
Chiral phosphoramidite ligand from Protocol 1 (2.2 mol%)
-
Prochiral alkene substrate (e.g., Dimethyl itaconate)
-
Anhydrous and degassed solvent (e.g., CH₂Cl₂)
-
Hydrogen gas (balloon or high-pressure reactor)
-
Schlenk tube or autoclave
-
-
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ and the chiral phosphoramidite ligand in the solvent.
-
Stir the solution at room temperature for 30 minutes to allow for catalyst formation.
-
Add the prochiral alkene substrate to the catalyst solution.
-
Purge the Schlenk tube with hydrogen gas (or pressurize the autoclave with hydrogen to the desired pressure).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitor by TLC or GC).
-
Once the reaction is complete, carefully vent the hydrogen.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Protocol 3: Application in Asymmetric Copper-Catalyzed 1,4-Conjugate Addition
-
Materials:
-
Cu(OTf)₂ (2.0 mol%)
-
Chiral phosphoramidite ligand from Protocol 1 (4.4 mol%)
-
Enone substrate (e.g., Cyclohex-2-en-1-one)
-
Diethylzinc (Et₂Zn) (1.1 M solution in toluene, 1.5 eq)
-
Anhydrous and degassed toluene
-
Schlenk tube
-
-
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve Cu(OTf)₂ and the chiral phosphoramidite ligand in toluene.
-
Stir the solution at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C.
-
Add the enone substrate to the catalyst solution.
-
Slowly add the diethylzinc solution dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for the specified time (monitor by TLC or GC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Visualizations
Caption: Synthetic workflow for the chiral phosphoramidite ligand and its applications.
Application Notes and Protocols for the Large-Scale Synthesis of 1,3-Dioxan-5-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,3-Dioxan-5-ol, also commonly known as glycerol (B35011) formal, is a valuable chemical intermediate and solvent with applications in the pharmaceutical, cosmetic, and coatings industries.[1][2][3][4] Its utility stems from its dual functionality as a cyclic acetal (B89532) and an alcohol. This document provides detailed protocols for the large-scale synthesis of this compound, focusing on the industrially preferred method of acid-catalyzed reaction between glycerol and formaldehyde (B43269).[1][2][4] The primary challenge in this synthesis is the concurrent formation of the isomeric byproduct, 4-hydroxymethyl-1,3-dioxolane, which necessitates efficient purification methods to achieve high-purity this compound.[5][6]
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₄H₈O₃[7] |
| Molecular Weight | 104.11 g/mol [8] |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 192-193 °C[3] |
| Density | 1.203 g/mL at 25 °C[3] |
| Solubility | Miscible with water and ethanol[3] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound from Glycerol and Formaldehyde
This protocol describes the most common and economically viable method for the industrial-scale production of this compound.[1][5]
Materials:
-
Glycerol (C₃H₈O₃)
-
Formaldehyde (CH₂O), typically as a 37% aqueous solution (formalin) or paraformaldehyde
-
Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)[1]
-
Organic solvent (e.g., toluene (B28343) or methanol)[1]
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Large-scale glass-lined or stainless steel reactor with mechanical stirring, heating/cooling capabilities, and a reflux condenser with a Dean-Stark trap.
-
Distillation apparatus for purification.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves.
Procedure:
-
Reactor Setup: The reactor should be clean, dry, and equipped with a mechanical stirrer, thermocouple, and a reflux condenser fitted with a Dean-Stark trap.
-
Charging Reactants: Charge the reactor with glycerol, formaldehyde (or paraformaldehyde), and the organic solvent (e.g., toluene). The typical molar ratio of glycerol to formaldehyde is approximately 1:1 to 1:1.2.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (typically 0.1-0.5 mol% relative to glycerol).[1]
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.
-
Neutralization: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the mixture with a saturated solution of sodium bicarbonate until the aqueous layer is neutral to pH paper.
-
Phase Separation: Separate the organic layer from the aqueous layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the organic solvent by distillation.
-
Purification: The crude product, a mixture of this compound and 4-hydroxymethyl-1,3-dioxolane, is then purified by fractional distillation under reduced pressure.[1][5] Due to the close boiling points of the isomers, a distillation column with a high number of theoretical plates may be necessary for efficient separation.[9]
Protocol 2: Purification of this compound by Fractional Distillation
Equipment:
-
Fractional distillation apparatus with a high-efficiency packed column.
-
Vacuum pump.
-
Heating mantle.
-
Receiving flasks.
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.
-
Charging: Charge the crude this compound mixture into the distillation flask.
-
Distillation: Begin heating the flask gently under reduced pressure. Collect the fractions at the appropriate boiling points. The lower boiling point fractions will typically be enriched in one isomer, while the higher boiling point fractions will be enriched in the other.
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the purity and isomeric ratio.
-
Pooling: Combine the fractions that meet the desired purity specifications.
Diagrams
Caption: Workflow for the large-scale synthesis of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. sfdchem.com [sfdchem.com]
- 4. This compound [chembk.com]
- 5. US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound [webbook.nist.gov]
- 8. scbt.com [scbt.com]
- 9. JP6405443B2 - Process for producing 1,3-dioxane-5-ones - Google Patents [patents.google.com]
The Pivotal Role of 1,3-Dioxan-5-ol Derivatives in Advanced Polymer Synthesis: Application Notes and Protocols
Introduction
1,3-Dioxan-5-ol, also known as glycerol (B35011) formal, is a versatile building block in polymer chemistry. While direct polymerization of this compound is not extensively documented, its true value lies in its derivatives, which serve as functional monomers in the synthesis of a wide array of advanced polymers. These polymers, including polyesters, polycarbonates, and polyurethanes, exhibit desirable properties such as biodegradability and biocompatibility, making them highly suitable for biomedical applications like drug delivery and tissue engineering. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in polymer chemistry, aimed at researchers, scientists, and professionals in drug development.
Application Notes
The hydroxyl group of this compound serves as a convenient handle for chemical modification, allowing for the introduction of polymerizable functionalities. The most common applications involve the use of its derivatives in ring-opening polymerization (ROP) and polyaddition reactions.
1. Biodegradable Polyesters and Polycarbonates via Ring-Opening Polymerization (ROP)
Derivatives of this compound, such as 1,3-dioxan-2-ones and 1,3-dioxan-4-ones, are key monomers in the synthesis of aliphatic polyesters and polycarbonates.[1][2] These polymers are of significant interest due to their biodegradability and potential use in biomedical applications.[3] The ROP of these cyclic monomers can be catalyzed by various systems, including metal-based catalysts (e.g., tin octoate) and organocatalysts.[1]
Cationic ring-opening polymerization (CROP) of 1,3-dioxan-4-ones provides a versatile method for producing biodegradable polyesters.[4] The polymerization can proceed through either an Active Chain End (ACE) or an Activated Monomer (AM) mechanism, depending on the initiator and catalyst used.[4]
2. Functional Polyurethanes through Polyaddition Reactions
Glycerol carbonate acrylate, a derivative of glycerol (from which this compound can be synthesized), is a valuable monomer for producing multifunctional polyhydroxyurethanes (PHUs).[5] These polymers are synthesized through a combination of Aza-Michael addition and aminolysis, resulting in materials with high molar mass and uniform dispersity.[5]
3. Hyperbranched Polymers for Biomedical Applications
Glycerol and its derivatives, including glycerol carbonate, are utilized in the synthesis of hyperbranched polymers.[6][7] These highly branched, three-dimensional macromolecules have potential applications in drug delivery due to their unique architecture and biocompatibility.[6] The synthesis often involves a ring-opening multibranched polymerization.[6]
Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific monomers and desired polymer characteristics.
Protocol 1: Cationic Ring-Opening Polymerization (CROP) of a 1,3-Dioxan-4-one (B14726428) Derivative
This protocol describes a general procedure for the CROP of a functionalized 1,3-dioxan-4-one.
Materials:
-
Functionalized 1,3-dioxan-4-one monomer
-
Initiator (e.g., a protonic acid or a carbocationic species)
-
Catalyst (if required)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert gas (Nitrogen or Argon)
-
Terminating agent (e.g., triethylamine, pyridine)
-
Precipitating solvent (e.g., cold methanol, hexane)
Procedure:
-
Reactor Preparation: A glass reactor is thoroughly flame-dried under vacuum and subsequently backfilled with an inert gas.
-
Monomer and Solvent Addition: The purified monomer and anhydrous solvent are introduced into the reactor via syringe under a positive pressure of inert gas.
-
Initiation: The initiator is added to the stirred monomer solution at the desired reaction temperature.
-
Polymerization: The reaction mixture is stirred at the set temperature for the predetermined reaction time. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by taking aliquots from the reaction mixture.
-
Termination: The polymerization is quenched by the addition of a basic solution to neutralize the acidic catalyst.[4]
-
Purification: The polymer is isolated by precipitation in a large excess of a non-solvent. The precipitate is collected by filtration, redissolved in a suitable solvent, and re-precipitated. This process is repeated to ensure the removal of residual monomer and catalyst.[4]
-
Drying: The purified polymer is dried under vacuum to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Protocol 2: Synthesis of Hyperbranched Polyglycerol using a Glycerol Derivative
This protocol outlines the synthesis of a hyperbranched polymer from a glycerol derivative like glycerol carbonate.[6]
Materials:
-
Glycerol carbonate (monomer)
-
Core-initiator (e.g., 1,1,1-tris(hydroxymethyl)propane (TMP) or glycerol)
-
Base (e.g., sodium methoxide)
-
Ion-exchange resin (e.g., Amberlite IR 120)
Procedure:
-
Initiator Preparation: The core-initiator is deprotonated with a base (e.g., sodium methoxide) in a suitable solvent.
-
Monomer Addition: The glycerol carbonate monomer is slowly added to the activated initiator solution at an elevated temperature (e.g., 150 °C) over several hours.[6]
-
Polymerization: The reaction mixture is stirred at the elevated temperature for an extended period (e.g., 24 hours) to ensure complete polymerization.[6]
-
Purification: The crude polymer is cooled, and the catalyst is removed by filtration through an ion-exchange resin.[6]
-
Isolation: The solvent is removed under reduced pressure to yield the purified hyperbranched polymer.[6]
Characterization:
-
Structure and Degree of Branching: Determined by FTIR and NMR spectroscopy.[6]
-
Molecular Weight: Analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[6]
-
Morphology: Visualized by Transmission Electron Microscopy (TEM).[6]
Data Presentation
The following tables summarize representative data for polymers synthesized from derivatives of this compound.
Table 1: Cationic Ring-Opening Polymerization of 1,3-Dioxolan-4-ones (A structural analog of 1,3-Dioxan-4-ones) [4]
| Monomer | Initiator | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| D,L-lactide | H₂O | Sn(Oct)₂ | 140 | 24 | 95 | 15,000 | 1.5 |
| Glycolide | H₂O | Sn(Oct)₂ | 160 | 12 | 98 | 20,000 | 1.6 |
Note: This data is for a structurally similar compound and serves as a model for expected results with 1,3-dioxan-4-one derivatives.
Table 2: Properties of Hyperbranched Polymers from Glycerol Carbonate [6]
| Core-Initiator | Monomer | Degree of Branching | Mn (MALDI-TOF, g/mol ) |
| Glycerol | Glycerol Carbonate | 0.669 | 1,500 |
| TMP | Glycerol Carbonate | 0.667 | 1,800 |
Visualizations
Caption: General experimental workflow for ring-opening polymerization.
Caption: Logical relationship from this compound to functional polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. Renaissance of Aliphatic Polycarbonates: New Techniques and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of High-Molecular-Weight Multifunctional Glycerol Polyhydroxyurethanes PHUs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dioxan-5-ol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1,3-Dioxan-5-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and economically viable method is the acid-catalyzed acetalization of glycerol (B35011) with formaldehyde (B43269).[1][2] This reaction typically produces a mixture of the desired 6-membered ring (this compound) and the isomeric 5-membered ring (4-hydroxymethyl-1,3-dioxolane).[1][2]
Q2: What are the typical yields for this compound synthesis?
A2: The crude yields of the isomer mixture can be high, often exceeding 80%.[2] However, the yield of pure this compound after purification can be significantly lower, sometimes as low as 25% after recrystallization, due to the difficulty in separating the isomers.[3][4]
Q3: What is the major side product in this synthesis, and why is it problematic?
A3: The primary side product is 4-hydroxymethyl-1,3-dioxolane.[1][2] This isomer has very similar physical properties, including a close boiling point, to this compound, making separation by distillation or chromatography challenging.[3]
Q4: What are the key factors influencing the ratio of this compound to its isomer?
A4: The isomer ratio is influenced by reaction conditions such as temperature, catalyst, and the presence of water. The formation of the six-membered dioxane ring is often favored under thermodynamic equilibrium. Water can interfere with the isomerization process.[1]
Troubleshooting Guide
Low Overall Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using TLC or GC to ensure it has gone to completion. - Optimize Temperature: While higher temperatures can increase the reaction rate, excessive heat may lead to side reactions. A temperature range of 60-120°C is often employed.[2] - Check Catalyst Activity: Ensure the acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid, or formic acid) is not degraded and is used in an appropriate amount.[2] |
| Equilibrium Not Favoring Product | - Water Removal: The condensation reaction produces water. Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water and drive the equilibrium towards the product.[5] |
| Product Loss During Workup/Purification | - Minimize Transfers: Each transfer of the product can result in material loss. - Optimize Purification: If using recrystallization, consider reusing the mother liquor in subsequent batches to recover un-isolated product and starting materials.[3][4] For distillation, ensure the use of an efficient column for separating isomers.[4] |
High Proportion of 4-hydroxymethyl-1,3-dioxolane Isomer
| Potential Cause | Recommended Solution |
| Kinetic vs. Thermodynamic Control | The five-membered ring (dioxolane) may form faster (kinetic product), while the six-membered ring (dioxane) is often the more stable (thermodynamic) product. |
| Isomerization Conditions | - Post-Reaction Isomerization: A method has been described that involves heating the isomer mixture with concentrated sulfuric acid and additional glycerol at 40-100°C to increase the proportion of the desired this compound.[1] |
| Presence of Water | Water can hinder the isomerization to the thermodynamically favored this compound.[1] |
Experimental Protocols
General Protocol for the Synthesis of this compound from Glycerol and Formaldehyde
This protocol is a general guideline and may require optimization.
Materials:
-
Glycerol
-
Formaldehyde (37 wt% in water)
-
Acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid, or formic acid)
-
Solvent for water removal (e.g., Toluene)
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Combine glycerol, formaldehyde solution, and a catalytic amount of acid in a round-bottom flask.
-
If using azeotropic water removal, add toluene (B28343) and equip the flask with a Dean-Stark apparatus and a condenser.
-
Heat the reaction mixture to reflux (typically 90-120°C) for several hours (e.g., 3-5 hours).[2]
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the mixture to room temperature.
-
Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
-
If a solvent like toluene was used, separate the organic layer. If the reaction was performed without a water-immiscible solvent, extract the product into an organic solvent like ethyl acetate.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product mixture.
-
Purify the crude product by vacuum distillation or flash chromatography to separate the this compound from the dioxolane isomer and other impurities.
Visualizations
Caption: General workflow for the synthesis of this compound.
References
- 1. WO2013035899A1 - Method for preparing 5-hydroxy-1,3-dioxane and method for preparing branched glycerol trimers using 5-hydroxy-1,3-dioxane as a raw material - Google Patents [patents.google.com]
- 2. CN101525329A - Synthetic method of glycerin methylal - Google Patents [patents.google.com]
- 3. US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one - Google Patents [patents.google.com]
- 4. JP6405443B2 - Process for producing 1,3-dioxane-5-ones - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1,3-Dioxan-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dioxan-5-ol. Our aim is to address common challenges and side reactions encountered during this process.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Reaction: The reaction may not have reached equilibrium. | - Increase Reaction Time: Monitor the reaction progress using TLC or GC to ensure it has gone to completion.- Optimize Temperature: Gently heat the reaction mixture. For instance, temperatures around 80-100°C are often employed.[1][2] However, avoid excessively high temperatures to prevent decomposition. |
| Inefficient Water Removal: The formation of this compound is a reversible acetalization reaction. The presence of water, a byproduct, can shift the equilibrium back to the reactants. | - Use a Dean-Stark Apparatus: When using a solvent like toluene (B28343), a Dean-Stark trap is effective for the azeotropic removal of water.- Add a Drying Agent: For solvent-free conditions or when a Dean-Stark trap is not feasible, consider adding molecular sieves to the reaction mixture. | |
| Suboptimal Catalyst: The choice and amount of acid catalyst are crucial for reaction efficiency. | - Catalyst Screening: While p-toluenesulfonic acid (p-TSA) is common, other catalysts like sulfuric acid, Amberlyst-15, or heteropoly compounds can be more effective depending on the specific conditions.[3] Water-tolerant catalysts like zeolite Beta may be beneficial when using aqueous formaldehyde (B43269).[4]- Ensure Catalyst Activity: Use a fresh, non-degraded catalyst in the appropriate catalytic amount. | |
| High Proportion of 1,3-dioxolane-4-methanol (B150769) Isomer | Reaction Kinetics vs. Thermodynamics: The formation of the five-membered ring (1,3-dioxolane-4-methanol) is often kinetically favored, while the desired six-membered ring (this compound) is the thermodynamically more stable product. | - Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can facilitate the conversion of the kinetic product to the more stable thermodynamic product.- Choice of Catalyst: Certain catalysts can influence the isomer ratio. Experiment with different acid catalysts to optimize the yield of the desired this compound. Functionalized ionic liquids have been reported to favor the formation of the six-membered ring.[5] |
| Presence of Water: The presence of water can interfere with the isomerization to the more stable this compound.[6] | - Ensure Anhydrous Conditions: Use a water-free source of formaldehyde, such as paraformaldehyde, and employ efficient water removal techniques as described above. | |
| Formation of Other Side Products (e.g., polymers, colored impurities) | High Reaction Temperature: Excessive heat can lead to the thermal decomposition of glycerol (B35011) and/or the desired product, potentially forming acrolein, acetaldehyde, and other byproducts.[7] | - Maintain Optimal Temperature: Carefully control the reaction temperature, keeping it at the minimum necessary for a reasonable reaction rate. A typical range is 80-100°C.[2] |
| Impure Starting Materials: Impurities in the glycerol (e.g., from biodiesel production) or formaldehyde can lead to side reactions. | - Use Purified Reagents: Whenever possible, use reagents of high purity. If using crude glycerol, consider a purification step prior to the reaction. | |
| Difficulty in Product Purification | Similar Physical Properties of Isomers: this compound and its isomer, 1,3-dioxolane-4-methanol, have very similar boiling points and polarities, making their separation by distillation or chromatography challenging.[8] | - Optimize Reaction for Selectivity: The primary strategy should be to maximize the formation of the desired isomer during the reaction.- Precision Distillation: If separation is necessary, high-efficiency fractional distillation under reduced pressure may be required.- Chromatography: Flash column chromatography with a carefully selected solvent system can be employed for small-scale purifications. |
Quantitative Data on Isomer Ratios
The ratio of the desired this compound (6-membered ring) to the isomeric byproduct 1,3-dioxolane-4-methanol (5-membered ring) is a critical parameter. Below is a summary of reported isomer ratios under various conditions.
| Catalyst | Formaldehyde Source | Temperature (°C) | Isomer Ratio (6-ring : 5-ring) | Overall Yield (%) | Reference(s) |
| Supported Solid Superacid | Paraformaldehyde | 80 | 70:25 | 96.3 | [1] |
| General Acid Catalysis | Formaldehyde | Not Specified | ~60:40 | Not Specified | [4] |
| Propylsulfonic Acid Functionalized SBA-15 | Formaldehyde | Not Specified | 58:42 | >90 | [7] |
| Functionalized Ionic Liquid | Aqueous Formaldehyde | Not Specified | Up to 80:20 | Up to 98 | [5] |
Frequently Asked Questions (FAQs)
Q1: What is "Glycerol Formal" and how does it relate to this compound?
A1: "Glycerol Formal" is the common name for the product mixture resulting from the reaction of glycerol and formaldehyde.[4] This mixture primarily consists of two isomers: the six-membered ring, this compound, and the five-membered ring, 1,3-dioxolane-4-methanol.[9]
Q2: Why is the formation of the 1,3-dioxolane-4-methanol isomer a common problem?
A2: The formation of the five-membered ring isomer is often kinetically favored, meaning it can form faster under certain conditions. Achieving a high proportion of the desired this compound, the thermodynamically more stable isomer, often requires optimizing reaction conditions to allow the reaction to reach equilibrium.
Q3: Can I use aqueous formaldehyde instead of paraformaldehyde?
A3: Yes, aqueous formaldehyde can be used. However, since the reaction produces water, using an aqueous solution of a reactant introduces a significant amount of water from the start, which can hinder the reaction from reaching completion.[4] To overcome this, the use of water-tolerant catalysts and/or efficient water removal methods is highly recommended.[3][4] Paraformaldehyde, a solid polymer of formaldehyde, can be a good alternative for minimizing the initial water content.
Q4: What are the best methods for purifying this compound?
A4: Due to the similar physical properties of the isomers, purification can be challenging.[8] For laboratory scale, flash column chromatography can be effective. For larger scales, fractional distillation under reduced pressure is the more common method, although it may require a column with high theoretical plates for efficient separation. The most effective approach is to optimize the reaction to maximize the selectivity for this compound, thereby simplifying the purification process.
Q5: What are the key safety precautions to take during this synthesis?
A5: Formaldehyde and its sources (like paraformaldehyde) are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The acid catalysts used are corrosive. The reaction is often heated, so precautions against burns should be taken. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices for the acid-catalyzed synthesis of glycerol formal, with conditions favoring the formation of this compound.
Materials:
-
Glycerol (1.0 eq)
-
Paraformaldehyde (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (0.01-0.05 eq)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Assemble a round-bottom flask with a Dean-Stark apparatus, a condenser, and a magnetic stir bar.
-
Charging Reagents: To the flask, add glycerol, paraformaldehyde, a catalytic amount of p-TSA, and enough toluene to facilitate azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected, indicating the reaction is complete. This may take several hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, a mixture of isomers, can be purified by vacuum distillation to separate the glycerol formal from any non-volatile impurities. High-efficiency fractional distillation may be required to separate the isomers.
-
Visualizations
Caption: Reaction pathway for the formation of this compound.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Review on the Catalytic Acetalization of Bio-renewable Glycerol to Fuel Additives [frontiersin.org]
- 3. Selective synthesis of dioxolane biofuel additive via acetalization of glycerol and furfural enhanced by MCM-41-alanine bifunctional catalyst - UM Research Repository [eprints.um.edu.my]
- 4. nacatsoc.org [nacatsoc.org]
- 5. CN101747311B - Method for synthesizing glycerol formal through reaction of glycerol and formaldehyde - Google Patents [patents.google.com]
- 6. WO2013035899A1 - Method for preparing 5-hydroxy-1,3-dioxane and method for preparing branched glycerol trimers using 5-hydroxy-1,3-dioxane as a raw material - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,3-Dioxan-5-ol by Distillation
This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions, and troubleshooting advice for the purification of 1,3-Dioxan-5-ol by distillation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended distillation conditions for this compound?
A1: Due to its high boiling point at atmospheric pressure, vacuum distillation is strongly recommended to prevent potential thermal decomposition. Distillation at a reduced pressure significantly lowers the boiling point, preserving the integrity of the compound.
Q2: What is the expected purity of this compound after a single distillation?
A2: The achievable purity depends on the composition of the crude material. If the primary impurity is the isomeric 4-hydroxymethyl-1,3-dioxolane, which has a very close boiling point, a simple distillation may not be sufficient for complete separation. In such cases, fractional distillation under vacuum using a column with a high number of theoretical plates would be necessary for achieving high purity. For crude mixtures containing primarily high-boiling or low-boiling impurities, a standard vacuum distillation can yield high purity (>98%).
Q3: Can this compound be distilled at atmospheric pressure?
A3: While it is possible, it is not recommended. The boiling point at atmospheric pressure is approximately 192-193°C.[1][2] At this temperature, the risk of thermal decomposition and side reactions increases, which can lead to lower yields and the introduction of new impurities.
Q4: Is this compound sensitive to acid or base during distillation?
A4: Yes, as a cyclic acetal, this compound is sensitive to acidic conditions, which can catalyze its hydrolysis back to glycerol (B35011) and formaldehyde. Ensure all glassware is thoroughly cleaned and free of acidic residues. While generally stable under basic conditions, strong bases should also be avoided.[3] The pH of a 10% aqueous solution is typically between 4 and 6.5.[1]
Distillation Parameters and Impurity Profile
The following table summarizes key physical properties for this compound and common impurities encountered during its synthesis and purification.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at Atmospheric Pressure | Boiling Point (°C) at Reduced Pressure | Notes |
| This compound | 104.10 | 191 - 195 | 95 - 97 @ 2.66 kPa (20 mmHg) | The target compound. Prone to thermal decomposition at higher temperatures.[1] |
| 4-Hydroxymethyl-1,3-dioxolane | 104.10 | Very close to this compound | Very close to this compound | Common isomeric impurity. Difficult to separate by simple distillation.[4][5] |
| Glycerol | 92.09 | 290 | 182 @ 2.7 kPa (20 mmHg) | A common starting material. Non-volatile under the distillation conditions for this compound. |
| Water | 18.02 | 100 | 24 @ 2.9 kPa (22 mmHg) | Can be present from synthesis or workup. Should be removed before distillation. |
| Formaldehyde | 30.03 | -19 | - | A gaseous starting material; may exist as its polymer, paraformaldehyde. |
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines a standard procedure for the laboratory-scale purification of this compound.
1. Pre-Distillation Drying:
-
If water is suspected to be present in the crude material, dry the solution using a suitable drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent. It is critical to remove water as it can form azeotropes and affect the distillation pressure and temperature.
2. Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus. A short path distillation apparatus is recommended to minimize product loss on the surfaces of the glassware.
-
Use a round-bottom flask of an appropriate size (ideally, it should be half to two-thirds full with the crude material).
-
Include a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling.
-
Ensure all glass joints are properly sealed with a suitable vacuum grease.
-
Connect the apparatus to a vacuum pump through a cold trap (cooled with dry ice/acetone or liquid nitrogen) to protect the pump from volatile vapors.
3. Distillation Procedure:
-
Place the crude this compound into the distillation flask.
-
Begin stirring and slowly reduce the pressure in the system. The target pressure is typically in the range of 2-3 kPa (15-22 mmHg).
-
Once the target pressure is stable, gradually heat the distillation flask using a heating mantle.
-
Collect any low-boiling fractions (forerun), which may include residual solvents or water.
-
Increase the temperature to distill the main fraction of this compound. The expected boiling point is around 95-97°C at 2.66 kPa (20 mmHg).[1]
-
Monitor the temperature at the distillation head; a stable temperature reading indicates that a pure fraction is being collected.
-
Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.
4. Post-Distillation:
-
Allow the apparatus to cool down to room temperature before slowly re-introducing air into the system to release the vacuum.
-
Weigh the collected pure fraction and characterize it using appropriate analytical methods (e.g., NMR, GC-MS, Refractive Index).
Visual Workflow for Distillation
Caption: Workflow for the purification of this compound by vacuum distillation.
Troubleshooting Guide
Q: My yield is very low. What could be the cause?
A:
-
System Leaks: An unstable vacuum leads to a higher required pot temperature, which can cause thermal decomposition. Check all joints and connections for leaks.
-
Decomposition: If the heating temperature was too high or the distillation was performed at insufficiently low pressure, the product may have decomposed.
-
Inefficient Condensation: Ensure your condenser has an adequate flow of coolant to efficiently condense the product vapors.
-
Hold-up in Apparatus: For small-scale distillations, a significant portion of the product can be lost as a thin film on the glassware surfaces. Using a short path apparatus can minimize this.
Q: The distilled product is not pure. What should I do?
A:
-
Isomeric Impurity: If 4-hydroxymethyl-1,3-dioxolane is present, a simple distillation is insufficient. You will need to use fractional distillation with a packed column (e.g., Vigreux or Raschig rings) to improve separation efficiency.
-
Bumping/Splashing: Vigorous or uncontrolled boiling can carry non-volatile impurities into the condenser. Ensure smooth boiling by using a stir bar and gradual heating.
-
Wet Crude Material: Water in the crude product can co-distill with the product. Ensure the starting material is thoroughly dried before distillation.
Q: The distillation is very slow or has stopped. Why?
A:
-
Insufficient Heating: The heating mantle may not be providing enough energy to vaporize the compound at the set pressure. Check the temperature and increase it gradually.
-
Vacuum Pump Issues: The vacuum pump may not be achieving the required low pressure. Check the pump oil, connections, and cold trap.
-
High-Boiling Residue: You may have distilled all the product, leaving only high-boiling materials in the flask.
Q: The material in the distillation pot is turning dark.
A: This is a strong indication of thermal decomposition. Immediately reduce the heating temperature. This problem is most often caused by distilling at too high a pressure (requiring a higher temperature) or by the presence of acidic impurities that catalyze decomposition.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues in this compound distillation.
References
Technical Support Center: Stereoselective Synthesis of 1,3-Dioxan-5-ol Derivatives
Welcome to the technical support center for the stereoselective synthesis of 1,3-dioxan-5-ol derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound derivatives?
A1: The main challenges include:
-
Controlling Stereochemistry: Achieving high diastereoselectivity and enantioselectivity at the C5 position, and potentially at C2 and C4/C6 if substituted.
-
Protecting Group Strategy: The 1,3-dioxane (B1201747) ring itself acts as a protecting group for a 1,3-diol. Its formation and cleavage must be compatible with other functional groups in the molecule.[1][2]
-
Precursor Instability: The key intermediate, 1,3-dioxan-5-one (B8718524), can be unstable, and its synthesis and handling present challenges.[3] Oxidation of the corresponding this compound can be low-yielding.[3][4]
-
Side Reactions: Competing reactions such as reduction of the ketone by certain bases (e.g., LDA), self-aldol condensation, and formation of isomeric byproducts (e.g., 1,3-dioxolanes when using glycerol) are common issues.[3][5]
-
Low Yields: Difficulties in the formation of the dioxane ring or subsequent transformations can lead to overall low process efficiency.[6][7]
Q2: My acetalization reaction to form the 1,3-dioxane ring is low-yielding. What are the common causes and solutions?
A2: Low yields in the formation of the 1,3-dioxane ring from a triol (like glycerol) and a carbonyl compound are often due to inefficient water removal, improper catalyst selection, or unfavorable reaction equilibrium.
-
Inefficient Water Removal: The reaction is reversible and requires the removal of water to drive it to completion.[1][8]
-
Solution: Use a Dean-Stark apparatus with a refluxing non-polar solvent like toluene (B28343) or benzene (B151609) to azeotropically remove water.[1][9] Alternatively, add a chemical drying agent like molecular sieves to the reaction mixture.[3]
-
-
Suboptimal Catalyst: The choice and amount of acid catalyst are critical.
-
Isomer Formation: When using glycerol (B35011) as a starting material, the formation of the five-membered 1,3-dioxolane (B20135) ring is kinetically favored over the six-membered 1,3-dioxane ring.[5][8]
-
Solution: Reaction conditions can be optimized to favor the thermodynamically more stable 1,3-dioxane. This may involve longer reaction times or specific catalytic systems.
-
Q3: I am attempting to deprotonate a 1,3-dioxan-5-one with LDA, but I'm observing a significant amount of the corresponding this compound. Why is this happening?
A3: This is a known side reaction where Lithium diisopropylamide (LDA) acts as a reducing agent (via hydride transfer) rather than a base, reducing the ketone to the alcohol. This competition between deprotonation and reduction is a significant challenge.[3]
-
Solution 1: Internal Quench Procedure: To minimize reduction, the enolate can be trapped in situ with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl), using Corey's internal quench procedure to form a silyl (B83357) enol ether.[3] This intermediate is more stable and can be used in subsequent reactions.
-
Solution 2: Substrate Structure: The extent of reduction is more pronounced in 2-alkyldioxanones (acetals) compared to 2,2-dialkyldioxanones (ketals).[3] If your synthesis allows, using a ketal derivative at the C2 position can favor deprotonation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Diastereoselectivity in Aldol (B89426) Reaction | Incorrect reaction model or steric hindrance. | For aldol additions of lithium enolates from 1,3-dioxan-5-ones, the reaction generally follows the Zimmerman-Traxler model, predicting threo-selectivity.[3] Ensure reaction conditions (low temperature, appropriate solvent) favor this pathway. |
| Low Enantioselectivity in Asymmetric Deprotonation | Suboptimal chiral base or presence of interfering species. | Enantioselective deprotonation of 2,2-disubstituted 1,3-dioxan-5-ones can be achieved with chiral lithium amide bases. The addition of LiCl can improve enantiomeric excess (ee).[3] Screen different chiral bases and additives. |
| Product Decomposition During Oxidation | Harsh oxidation conditions or inherent instability of the 1,3-dioxan-5-one product. | Many standard oxidation conditions (Swern, Collins, PDC, Jones) can lead to low yields or failure when converting this compound to the ketone.[3] Consider milder, more specialized oxidation protocols. The use of ruthenium tetraoxide has been reported.[4] |
| Self-Aldol Condensation of 1,3-Dioxan-5-one | Enolate reacts with the starting ketone instead of the intended electrophile. | This occurs when the lithium enolate is quenched with protic sources like water.[3] Ensure the reaction is performed under strictly anhydrous conditions and that the electrophile is added efficiently to trap the enolate as it is formed. |
Quantitative Data Summary
Table 1: Enantioselective Deprotonation of 2,2-Disubstituted-1,3-Dioxan-5-ones
| C2-Substituents | Chiral Base | Additive | Enantiomeric Excess (ee) | Reference |
|---|
| Two different alkyl groups | Chiral Lithium Amides | LiCl | Up to 70% |[3] |
Table 2: Diastereoselectivity of Aldol Reactions with 1,3-Dioxan-5-one Lithium Enolates
| Aldehyde | Diastereomeric Ratio (threo:erythro) | Reference |
|---|
| Various Aldehydes | >95:5 |[3] |
Experimental Protocols
Protocol 1: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one from Tris(hydroxymethyl)aminomethane [10]
-
Acetal (B89532) Formation: To a solution of tris(hydroxymethyl)aminomethane (1.0 eq) in N,N-dimethylformamide (DMF), add 2,2-dimethoxypropane (B42991) (1.1 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Stir the reaction mixture at room temperature for 22 hours.
-
Dilute the mixture with ethyl acetate (B1210297) and neutralize with triethylamine.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography to yield 5-amino-2,2-dimethyl-1,3-dioxan-5-methanol.
-
Oxidative Cleavage: Dissolve the intermediate (1.0 eq) in water and add potassium dihydrogen phosphate (B84403) (10 eq).
-
Cool the solution to 0 °C and slowly add an aqueous solution of sodium periodate (B1199274) (NaIO₄) (1.01 eq) dropwise.
-
After the addition is complete, stir the reaction mixture for 1 hour at room temperature.
-
Extract the product with dichloromethane. Wash the organic layer sequentially with 5% aqueous sodium thiosulfate (B1220275) and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent by concentration under reduced pressure to afford 2,2-dimethyl-1,3-dioxan-5-one.
Protocol 2: General Procedure for threo-Selective Aldol Addition [3]
-
Enolate Formation: Prepare a solution of lithium diisopropylamide (LDA) in a dry, aprotic solvent like THF under an inert atmosphere (Argon).
-
Cool the LDA solution to -78 °C.
-
Slowly add a solution of the 2,2-dialkyl-1,3-dioxan-5-one in THF to the LDA solution. Stir for the appropriate time to ensure complete deprotonation, while minimizing the competing reduction.
-
Aldol Reaction: Add the desired aldehyde to the freshly prepared lithium enolate solution at -78 °C.
-
Stir the reaction at -78 °C until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography to isolate the threo-aldol adduct.
Visualizations
Caption: General workflow for stereoselective this compound synthesis.
Caption: Troubleshooting flowchart for common synthesis issues.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of Reaction Conditions for 1,3-Dioxan-5-ol Protection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the protection of 1,3-Dioxan-5-ol and other 1,3-diols.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the protection of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction to form the 1,3-dioxane (B1201747) derivative of this compound is giving a low yield or no product at all. What are the likely causes and how can I resolve this?
A: Low or no yield in 1,3-dioxane formation is a common problem, often stemming from the reversible nature of the reaction and the presence of water.[1] Here are the primary factors to investigate:
-
Inefficient Water Removal: The formation of a 1,3-dioxane is an equilibrium reaction that produces water as a byproduct.[1][2] If water is not effectively removed, the equilibrium will shift back towards the starting materials.
-
Solution: Use a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) or benzene (B151609) to continuously remove water.[2][3] Alternatively, employ a chemical dehydrating agent such as molecular sieves or orthoesters.[2]
-
-
Catalyst Issues: The choice and amount of acid catalyst are crucial.
-
Solution: Both Brønsted acids (e.g., p-toluenesulfonic acid (p-TSA), pyridinium (B92312) p-toluenesulfonate (PPTS)) and Lewis acids (e.g., Cu(OTf)₂) can be effective.[2][4] The acidity of the catalyst can influence the reaction rate.[5] Ensure the catalyst is not degraded and is used in the appropriate catalytic amount. For sensitive substrates, a milder catalyst like PPTS may be preferable.
-
-
Reaction Temperature and Time: The reaction may not have reached equilibrium or may require more forcing conditions.
-
Solution: If using a Dean-Stark apparatus, ensure the reaction is refluxing at a temperature sufficient to azeotrope water. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3] For some methods, the reaction can proceed at room temperature but may require longer reaction times.[6]
-
Issue 2: Formation of Side Products
Q: I am observing significant side products in my reaction mixture. What are these impurities and how can I minimize their formation?
A: The formation of side products can complicate purification and reduce the yield of the desired 1,3-dioxane. Common side products include:
-
Hemiacetal Intermediate: This is the initial product of the reaction between the diol and the carbonyl compound and is generally unstable.[1]
-
Aldol Condensation Products: If the aldehyde or ketone used for protection is enolizable, self-condensation can occur in the presence of an acid catalyst.[1]
-
Isomeric Products: Depending on the substrate, the formation of isomeric cyclic acetals (e.g., five-membered vs. six-membered rings) is possible.[1]
Strategies to Minimize Side Products:
-
Choice of Reagents: Using a dimethyl acetal (B89532) of the aldehyde (e.g., benzaldehyde (B42025) dimethyl acetal) instead of the aldehyde itself can lead to cleaner reactions with shorter reaction times.[4][6]
-
Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the formation of side products, although this may require longer reaction times.[5]
-
Catalyst Selection: The choice of catalyst can influence selectivity. For example, in the protection of mannoside, using Cu(OTf)₂ as a catalyst can provide higher selectivity for the 4,6-O-benzylidene protected product compared to CSA or TsOH.[4]
Issue 3: Difficulty with Product Purification
Q: I am having trouble purifying my 1,3-dioxane product. What are the recommended purification techniques?
A: Purification of 1,3-dioxane derivatives is typically achieved through standard laboratory techniques.
-
Work-up Procedure: After the reaction is complete, it is important to quench the acid catalyst. This is usually done by washing the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate.[3]
-
Chromatography: Flash column chromatography on silica (B1680970) gel is a common and effective method for purifying 1,3-dioxane derivatives.[3][6] The appropriate solvent system for elution will depend on the polarity of the product and any remaining starting materials or side products.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method and may be aided by the increased crystallinity of the protected compound.[3]
-
Distillation: For liquid products, distillation under reduced pressure can be used for purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for this compound and other 1,3-diols?
A1: The most common protecting groups for 1,3-diols are cyclic acetals and ketals. These include:
-
Benzylidene acetals: Formed from benzaldehyde or its derivatives, they are robust and widely used.[7]
-
Isopropylidene ketals (acetonides): Formed from acetone (B3395972) or 2,2-dimethoxypropane (B42991), they are another popular choice for protecting 1,3-diols.[8]
Q2: What is the general mechanism for the acid-catalyzed formation of a 1,3-dioxane?
A2: The acid-catalyzed formation of a 1,3-dioxane proceeds through the following general steps:
-
Protonation of the carbonyl oxygen of the aldehyde or ketone by the acid catalyst.
-
Nucleophilic attack of one of the hydroxyl groups of the 1,3-diol on the activated carbonyl carbon, forming a hemiacetal intermediate.
-
Protonation of the remaining hydroxyl group of the hemiacetal, followed by the elimination of a water molecule to form an oxocarbenium ion.
-
Intramolecular nucleophilic attack by the second hydroxyl group of the diol on the oxocarbenium ion.
-
Deprotonation to yield the final 1,3-dioxane product and regenerate the acid catalyst.
Q3: How do I remove the 1,3-dioxane protecting group?
A3: The deprotection of 1,3-dioxanes is typically achieved by acid-catalyzed hydrolysis.[2] This can be accomplished using a variety of acidic conditions, such as:
-
Aqueous acetic acid.[3]
-
Dilute mineral acids like HCl.[9]
-
For benzylidene acetals, hydrogenolysis using a palladium catalyst is also an effective deprotection method.[6][10]
Q4: How does the choice of a Brønsted acid versus a Lewis acid catalyst affect the reaction?
A4: Both Brønsted and Lewis acids can effectively catalyze 1,3-dioxane formation.
-
Brønsted acids (e.g., p-TSA, CSA) are the traditional and most common catalysts.[5] The strength of the Brønsted acid can influence the rate of equilibration between product isomers.[5]
-
Lewis acids (e.g., Cu(OTf)₂, Sc(OTf)₃, Yb(OTf)₃) can offer milder reaction conditions and, in some cases, improved selectivity.[4][11] For instance, Cu(OTf)₂ has been shown to be a highly efficient catalyst for benzylidene acetal formation at room temperature.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzylidene Acetal Protection of 1,3-Diols
| Reagent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Benzaldehyde dimethyl acetal | Cu(OTf)₂ (cat.) | Acetonitrile (B52724) | Room Temperature | 1 h | ~95%[6] |
| Benzaldehyde | p-TsOH (cat.) | Toluene | Reflux | 4-24 h | 74-83%[6] |
Table 2: Comparison of Reaction Conditions for Isopropylidene Acetal (Acetonide) Protection of 1,3-Diols
| Reagent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 2,2-Dimethoxypropane | p-TsOH (cat.) | Acetone | Room Temperature | 5-10 h | Good[6] |
| Acetone | Cation exchange resin | Acetone | Reflux | 2-4 h | Good[6] |
Experimental Protocols
Protocol 1: Benzylidene Acetal Protection using Benzaldehyde Dimethyl Acetal and Cu(OTf)₂[4][6]
-
To a solution of the 1,3-diol (1.0 mmol) in acetonitrile (10 mL), add benzaldehyde dimethyl acetal (1.2 mmol).
-
Add a catalytic amount of copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) (0.05 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding triethylamine (B128534) (0.1 mL).
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired benzylidene acetal.
Protocol 2: Isopropylidene Acetal (Acetonide) Protection using 2,2-Dimethoxypropane and p-TsOH[6]
-
To a solution of the 1,3-diol (1.0 mmol) in acetone (10 mL), add 2,2-dimethoxypropane (1.5 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 mmol).
-
Stir the reaction mixture at room temperature for 5-10 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding triethylamine (0.1 mL).
-
Remove the solvent in vacuo.
-
Purify the crude product by column chromatography.
Protocol 3: Deprotection of a 1,3-Dioxane using Acidic Hydrolysis[3]
-
Dissolve the protected 1,3-diol in a mixture of tetrahydrofuran (B95107) (THF) and 80% aqueous acetic acid.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).
-
Monitor the progress of the deprotection by TLC.
-
Once complete, carefully neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to afford the deprotected diol.
-
If necessary, purify the product by flash column chromatography or recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the protection of this compound.
Caption: Troubleshooting logic for low yield in 1,3-dioxane formation.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Acetonide - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 1,3-Dioxan-5-ol Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1,3-Dioxan-5-ol (also known as Glycerol (B35011) Formal) to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a heterocyclic organic compound frequently used as a solvent, a building block in organic synthesis, and a component in pharmaceutical formulations. Its stability is crucial for ensuring the reproducibility of experiments, the quality and safety of manufactured products, and the accuracy of research data. Decomposition can lead to the formation of impurities, altering the compound's physical and chemical properties.
Q2: What are the primary causes of this compound decomposition during storage?
The primary cause of this compound decomposition is acid-catalyzed hydrolysis. As a cyclic acetal, it is susceptible to degradation in the presence of acids, which can be introduced from atmospheric moisture (forming carbonic acid) or from residual catalysts from its synthesis. Other contributing factors can include exposure to high temperatures and oxidizing agents.
Q3: What are the expected decomposition products of this compound?
The acid-catalyzed hydrolysis of this compound yields glycerol and formaldehyde (B43269). Further oxidation of formaldehyde can lead to the formation of formic acid, which can further catalyze the decomposition process.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Change in physical appearance (e.g., color change from colorless to yellow, increased viscosity). | Decomposition of this compound. | 1. Verify the pH of the sample. A decrease in pH may indicate the formation of acidic degradation products.2. Analyze the sample using a validated analytical method (see Experimental Protocols) to identify and quantify degradation products. |
| Inconsistent experimental results using stored this compound. | Degradation of the starting material, leading to lower purity and the presence of reactive impurities. | 1. Re-analyze the purity of the stored this compound before use.2. If degradation is confirmed, purify the material (e.g., by distillation) or use a fresh batch. |
| Precipitate formation in the stored sample. | Polymerization of formaldehyde, a decomposition product. | 1. Confirm the presence of formaldehyde in the sample.2. If confirmed, the batch is likely significantly degraded and should be disposed of according to safety guidelines. |
Recommended Storage Conditions
To minimize decomposition, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 0-10°C[1] | Reduces the rate of chemical degradation. |
| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon) | Prevents contact with atmospheric moisture and oxygen, minimizing hydrolysis and oxidation. |
| Container | Tightly sealed, amber glass bottle | Protects from moisture and light. |
| Additives | Consider the use of acid scavengers or antioxidants for long-term storage. | Neutralizes acidic impurities and inhibits oxidative degradation. |
Potential Stabilizers
While specific data for this compound is limited, the following general classes of stabilizers may be effective:
| Stabilizer Type | Example(s) | Mechanism of Action |
| Acid Scavengers | Small amounts of a non-nucleophilic base (e.g., hindered amines like proton sponge) or basic alumina. | Neutralize trace acidic impurities that can catalyze hydrolysis. |
| Antioxidants | Butylated hydroxytoluene (BHT) | Inhibit free-radical mediated oxidation, particularly if peroxide formation is a concern. |
Experimental Protocols
Protocol 1: Stability-Indicating GC-MS Method for this compound and its Decomposition Products
This hypothetical method is designed to separate and quantify this compound, glycerol, and a derivative of formaldehyde.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Column: A polar capillary column (e.g., DB-WAX or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Injector: Split/splitless injector at 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 30-300 amu.
-
Sample Preparation:
-
Create a stock solution of this compound in a dry, aprotic solvent (e.g., anhydrous acetonitrile).
-
For the analysis of formaldehyde, derivatization with a suitable agent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine, PFBHA) may be necessary to improve its chromatographic properties.
-
Prepare calibration standards for this compound and glycerol.
-
-
Analysis: Inject 1 µL of the sample solution and acquire the chromatogram and mass spectra. Quantify the components by comparing their peak areas to the calibration curves.
Protocol 2: Forced Degradation Study
To understand the degradation profile of this compound, a forced degradation study can be performed.
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a 0.1 M HCl solution.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the sample with a suitable base (e.g., NaOH) and dilute with the analytical solvent before analysis by GC-MS.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in a 0.1 M NaOH solution.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the sample with a suitable acid (e.g., HCl) and dilute with the analytical solvent before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with the analytical solvent before analysis.
-
-
Thermal Degradation:
-
Store a neat sample of this compound at 70°C for 48 hours.
-
Dissolve a portion of the sample in the analytical solvent for analysis.
-
Visualizations
References
Technical Support Center: Troubleshooting 1,3-Dioxan-4-one Reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dioxan-4-ones. This resource offers targeted troubleshooting guides and frequently asked questions (FAQs) to navigate common experimental challenges and optimize reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1,3-dioxan-4-one (B14726428) derivatives, offering potential causes and solutions.
Q1: My reaction yield is consistently low. What are the common culprits?
A1: Persistently low yields in 1,3-dioxan-4-one synthesis can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here are the primary areas to investigate:
-
Inefficient Water Removal: The formation of the 1,3-dioxan-4-one ring is a condensation reaction that generates water.[1] According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the starting materials, thereby reducing the yield.
-
Solution: For reactions run in solvents like toluene, employ a Dean-Stark apparatus to physically remove water as it forms an azeotrope with the solvent.[2] Alternatively, using a condensing agent like acetic anhydride (B1165640) can chemically remove water as it is produced.[1]
-
-
Suboptimal Catalyst Choice or Loading: The type and amount of catalyst are critical. Both Brønsted and Lewis acids are commonly used, but their effectiveness varies with the specific substrates.[3]
-
Solution: Screen different acid catalysts (e.g., p-toluenesulfonic acid (p-TsOH), boric acid, TMSOTf) to find the most effective one for your system.[1][2][3] Catalyst loading should also be optimized; for instance, in the synthesis of 1,3-dioxane-4,6-diones using boric acid, increasing the catalyst from 0.1 mol% to 0.3 mol% has been shown to significantly improve yields.[1]
-
-
Poor Reagent Quality: The purity of your starting materials, the β-hydroxy acid and the aldehyde or ketone, is crucial.[4] Impurities, especially water, can inhibit the reaction or lead to unwanted side reactions.[1][4]
-
Inadequate Solvent Choice: The solvent impacts reaction rates and equilibrium by affecting the solubility of reactants and the stabilization of intermediates.[5]
Q2: My reaction is not proceeding to completion, even with extended reaction times. Why might this be happening?
A2: A stalled reaction often points to issues with the catalyst, temperature, or the inherent equilibrium of the reaction.
-
Cause: The reaction is reversible, and an equilibrium has been reached that does not favor the product. This is especially common if water is not being effectively removed.[3]
-
Solution: Implement a method for water removal, such as a Dean-Stark trap, as this will drive the reaction toward the product side.[2]
-
-
Cause: The reaction temperature may be too low, resulting in slow kinetics.
-
Cause: The catalyst may have deactivated or is not potent enough for the specific substrates, especially if a less reactive ketone is used instead of an aldehyde.[4]
-
Solution: Test a stronger acid catalyst or increase the catalyst loading. For less reactive ketones, harsher conditions may be necessary.[4]
-
Q3: I'm observing significant formation of side products. How can I improve the selectivity?
A3: Side product formation is often related to the stability of the starting materials or product under the reaction conditions, or competing reaction pathways.
-
Cause: The solvent may be stabilizing an undesired reactive intermediate, favoring a competing pathway.[5]
-
Solution: Experiment with solvents of varying polarities. For instance, if elimination side products are an issue, a less polar solvent might be beneficial.[5]
-
-
Cause: The product itself may be unstable under the acidic reaction conditions, leading to decomposition or ring-opening.[2]
-
Cause: The starting β-hydroxy acid may undergo self-esterification, a common parasitic reaction.[6]
-
Solution: This side reaction is also acid-catalyzed and favored by water removal.[6] Optimizing the reaction conditions, such as using a milder catalyst or lower temperature, may help to minimize this pathway while still allowing the desired cyclization to occur.
-
Data Summary
Table 1: Effect of Catalyst Loading on Yield
This table summarizes the effect of boric acid catalyst loading on the yield of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) from acetone (B3395972) and malonic acid. The reaction was conducted at 30°C.
| Entry | Catalyst | Catalyst Amount (mol%) | Reaction Time (min) | Yield (%) | Reference |
| 1 | None | 0 | 120 | 0 | [7] |
| 2 | Boric Acid | 0.1 | 45 | 64 | [7] |
| 3 | Boric Acid | 0.3 | 30 | 81 | [7] |
Data adapted from a study on the synthesis of 1,3-dioxane-4,6-diones.[7]
Experimental Protocols
Protocol 1: General Acid-Catalyzed Synthesis of 1,3-Dioxan-4-ones with Water Removal
This protocol describes a general method for synthesizing a 1,3-dioxan-4-one from a β-hydroxy acid and an aldehyde using p-TsOH as a catalyst with azeotropic removal of water.[2]
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
Reagents: Charge the flask with the β-hydroxy acid (1.0 eq.), the aldehyde (1.1 eq.), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq.), and a suitable solvent for azeotropic water removal (e.g., toluene).[2]
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction's progress by observing the collection of water in the Dean-Stark trap and by using thin-layer chromatography (TLC).[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.[2]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[2]
-
Purification: Purify the crude product via silica (B1680970) gel column chromatography or distillation to yield the desired 1,3-dioxan-4-one derivative.[2]
Protocol 2: Synthesis Using TMSOTf as a Catalyst
This procedure details the synthesis of 1,3-dioxan-4-ones from silylated β-hydroxy acids and aldehydes or ketones, catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[5]
Part A: Silylation of the β-Hydroxy Acid
-
Dissolve the β-hydroxy acid (5 mmol) and triethylamine (B128534) (6.5 mmol) in anhydrous dichloromethane (B109758) (10 mL) under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add trimethylsilyl chloride (6 mmol) dropwise to the stirred solution.
-
Allow the mixture to stir at room temperature for 20 minutes.
-
Recool the mixture to 0°C and add anhydrous pentane (B18724) (10 mL) to precipitate the triethylammonium (B8662869) chloride.
-
Filter the suspension under an inert atmosphere.
-
Remove the solvents from the filtrate under reduced pressure to obtain the crude silylated β-hydroxy acid.[5]
Part B: Formation of the 1,3-Dioxan-4-one
-
Dissolve the crude silylated β-hydroxy acid from Part A in anhydrous dichloromethane (10 mL) and cool to -78°C.
-
Add the freshly distilled aldehyde or ketone (4 mmol).
-
Add 2,6-di-tert-butylpyridine (B51100) (0.2 mmol) followed by trimethylsilyl trifluoromethanesulfonate (0.2 mmol).
-
Stir the mixture at -78°C for 1-3 hours, monitoring progress by TLC.
-
Quench the reaction by adding a 1:1 mixture of triethylamine/methanol (0.3 mL).
-
Allow the mixture to warm to room temperature and then concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.[5]
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing low reaction yields.
General Reaction Mechanism
Caption: General mechanism for acid-catalyzed 1,3-dioxan-4-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed synthesis of 1,3-Dioxan-4-ones? A1: The reaction is an equilibrium process that proceeds through several key steps.[4] First, the acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, which activates the carbonyl carbon for nucleophilic attack. The hydroxyl group of the β-hydroxy acid then attacks this activated carbon, forming a hemiacetal intermediate. Following a proton transfer, the hemiacetal's hydroxyl group performs an intramolecular attack on the carboxylic acid's carbonyl carbon. Finally, a molecule of water is eliminated, and the catalyst is regenerated to yield the 1,3-dioxan-4-one product.[4]
Q2: How critical is the purity of my starting materials? A2: The purity of the β-hydroxy acid and the carbonyl compound is very important.[4] Impurities can lead to side reactions, which complicate the purification of the final product. Water is a particularly harmful impurity as it can inhibit the forward reaction by shifting the equilibrium back towards the reactants.[4] It is highly recommended to use freshly distilled or high-purity reagents for the best results.[4]
Q3: Can I use a ketone instead of an aldehyde in this reaction? A3: Yes, ketones can be used instead of aldehydes, which results in the synthesis of 2,2-disubstituted 1,3-dioxan-4-ones.[4] However, it is important to note that ketones are generally less reactive than aldehydes. Consequently, the reaction may require more forcing conditions, such as higher temperatures, the use of a stronger acid catalyst, or significantly longer reaction times to achieve a comparable yield.[4]
Q4: What are the best methods for purifying 1,3-dioxan-4-ones? A4: The most common purification methods are silica gel column chromatography and distillation.[2] If the product is a solid, recrystallization can be an effective method. For example, 1,4-dioxan-2-one (B42840) can be purified by recrystallization from an aliphatic ester solvent like ethyl acetate.[8] The choice of method depends on the physical properties (e.g., boiling point, polarity, crystallinity) of the specific 1,3-dioxan-4-one derivative you have synthesized. A standard workup procedure involving an aqueous wash with sodium bicarbonate followed by brine is recommended to remove the acid catalyst and water-soluble impurities before final purification.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Iron-Catalyzed Synthesis of 4‑oxo-1,3-dioxolanes (DOXs) Using Lactic Acid: From Homogeneous to Heterogeneous Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. heteroletters.org [heteroletters.org]
- 8. US5391768A - Purification of 1,4-dioxan-2-one by crystallization - Google Patents [patents.google.com]
Technical Support Center: Optimizing 1,3-Dioxan-4-One Synthesis Through Solvent Selection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted guidance for optimizing the synthesis of 1,3-dioxan-4-ones, with a specific focus on the critical role of solvent selection. Below you will find troubleshooting advice for common experimental issues and frequently asked questions, all presented in a direct question-and-answer format.
Troubleshooting Guides
This section addresses specific challenges you may encounter during the synthesis of 1,3-dioxan-4-one (B14726428) derivatives, offering potential causes and solutions related to your choice of solvent.
| Issue | Potential Cause | Solution |
| Low Reaction Yield | Inadequate Solvation: Starting materials (β-hydroxy acid and aldehyde/ketone) may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.[1] | Switch to a solvent with a polarity that better matches your reactants. For reactions like the Knoevenagel condensation to form related 1,3-dioxane-4,6-diones, polar protic solvents such as ethanol, glycerol (B35011), and water have demonstrated significantly improved yields compared to non-polar or aprotic polar solvents.[1][2] |
| Unfavorable Reaction Equilibrium: The formation of 1,3-dioxan-4-ones is a condensation reaction that produces water. If water is not removed, the equilibrium can shift back towards the starting materials.[1][3] | For reactions that produce water, using a non-polar solvent like toluene (B28343) or hexane (B92381) with a Dean-Stark apparatus allows for the azeotropic removal of water, driving the reaction to completion.[1][3] | |
| Solvent-Reactant Side Reactions: The solvent may not be inert under the reaction conditions and could be reacting with starting materials, intermediates, or the catalyst.[1] | Ensure the solvent is inert. For instance, if using strong bases or organometallic reagents, avoid protic solvents like alcohols or water and opt for anhydrous aprotic solvents such as THF or 1,4-dioxane.[1] | |
| Formation of Side Products | Stabilization of Unwanted Intermediates: The solvent may stabilize an intermediate that leads to a competing side reaction, such as elimination. | Experiment with solvents of different polarities. A less polar solvent might be beneficial in minimizing elimination side products. |
| Product Decomposition: The chosen solvent could promote the decomposition of the desired 1,3-dioxan-4-one product, especially if it is sensitive to acidic or basic conditions. | Select a less reactive, neutral solvent for both the reaction and the work-up. | |
| Poor Stereoselectivity | Differential Solvation of Transition States: The solvent can stabilize one diastereomeric transition state more than another, influencing the final stereochemical outcome.[4] | Vary the solvent's polarity and hydrogen-bonding capability. Switching from a protic to an aprotic solvent (or vice versa) can alter these interactions and improve stereoselectivity.[1] Non-polar solvents may favor transition states with less charge separation, while polar solvents can stabilize charged intermediates.[4] |
| Influence on Reactant Conformation: Protic solvents can form hydrogen bonds with reactants or intermediates, affecting their conformation and the direction of nucleophilic attack.[1] | Consider using an aprotic solvent to minimize hydrogen bonding interactions that may be leading to the formation of undesired stereoisomers. | |
| Slow or Incomplete Reaction | Poor Transition State Stabilization: The solvent may not be effectively stabilizing the transition state of the reaction, leading to a high activation energy barrier. | Polar solvents are generally better at stabilizing polar transition states, which can accelerate the reaction rate. |
| "Cage Effects": In highly viscous solvents, reactants can be "caged," which limits their diffusion and reduces the frequency of effective collisions. | If diffusion limitations are suspected, consider switching to a less viscous solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for 1,3-dioxan-4-one synthesis?
A1: There is no single "best" solvent, as the optimal choice is highly dependent on the specific substrates and reaction conditions. However, here are some general guidelines:
-
For acid-catalyzed condensation of β-hydroxy acids and aldehydes where water removal is crucial, toluene is a common choice, used in conjunction with a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion.[1][3]
-
For reactions requiring anhydrous conditions, especially those involving sensitive reagents like strong bases or organometallics, aprotic ethers like tetrahydrofuran (THF) or 1,4-dioxane are frequently used.[1]
-
In some cases, particularly for the synthesis of related 1,3-dioxane-4,6-diones, polar protic solvents like ethanol have been shown to give high yields.[2]
-
Dichloromethane (B109758) (DCM) is also a commonly used solvent in protocols for 1,3-dioxan-4-one synthesis, particularly in methods involving silylated intermediates at low temperatures.[1][5]
Q2: Are "green" solvents a viable option for 1,3-dioxan-4-one synthesis?
A2: Yes, the use of green and bio-derived solvents is a growing and important trend. For the synthesis of related 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives, solvents like water, ethanol, and glycerol have been shown to provide significant improvements in yield over traditional non-polar or polar aprotic solvents.[2] One study highlighted that a gluconic acid aqueous solution (GAAS) could achieve a 92% yield in this reaction.[2] For industrial applications, the reduced toxicity, environmental impact, cost, and ease of recycling make green solvents an attractive option.
Q3: How does solvent choice impact the purification of my 1,3-dioxan-4-one product?
A3: The solvent used in the reaction will influence the choice of purification method.
-
If a high-boiling point solvent like DMF or DMSO is used, its removal can be challenging.
-
The polarity of the reaction solvent will affect the choice of eluent for column chromatography. You will need to select a solvent system for chromatography that provides good separation of your product from any remaining starting materials, byproducts, and the reaction solvent itself.
-
For liquid-liquid extraction during work-up, a solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane) is required.
Quantitative Data on Solvent Effects
The following table summarizes the effect of different solvents on the yield of 5,5-(phenylmethylene)bis(2,2-pentylidene-1,3-dioxane-4,6-dione) from benzaldehyde (B42025) and 2,2-pentylidene-1,3-dioxane-4,6-dione at room temperature.[2]
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | None | 6 | 36 |
| 2 | Toluene | 8 | 42 |
| 3 | Ethyl Acetate | 8 | 45 |
| 4 | DMF | 7 | 53 |
| 5 | DMSO | 7 | 58 |
| 6 | EtOH | 4 | 85 |
| 7 | Glycerol | 5 | 82 |
| 8 | Water | 4 | 88 |
| 9 | GAAS (Gluconic Acid Aqueous Solution) | 4 | 92 |
Data adapted from Heterocycles, Vol. 94, No. 6, 2017.[2]
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Synthesis of 1,3-Dioxan-4-ones using a Dean-Stark Trap
This protocol is a general method for the synthesis of 1,3-dioxan-4-ones from a β-hydroxy acid and an aldehyde, employing azeotropic removal of water.
Materials:
-
β-hydroxy acid (1.0 eq)
-
Aldehyde (1.1 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Dean-Stark apparatus, reflux condenser, and standard glassware
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
To the flask, add the β-hydroxy acid, the aldehyde, a catalytic amount of p-toluenesulfonic acid, and toluene. The volume of toluene should be sufficient to fill the Dean-Stark trap and allow for efficient reflux.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap, which indicates the reaction is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the desired 1,3-dioxan-4-one.
Protocol 2: Synthesis of a 1,3-Dioxan-4-one via a Silylated Intermediate
This protocol is adapted from a literature procedure for the synthesis of 1,3-dioxan-4-ones from β-hydroxy acids and aldehydes or ketones using a trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) catalyst in a non-polar aprotic solvent.[1][5]
Materials:
-
β-hydroxy acid (2 mmol)
-
Triethylamine (B128534) (Et₃N) (4.4 mmol)
-
Trimethylsilyl chloride (TMSCl) (6 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous pentane (B18724)
-
Aldehyde or ketone (4 mmol)
-
2,6-di-tert-butylpyridine (B51100) (0.2 mmol)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 mmol)
-
1:1 mixture of triethylamine/methanol
Procedure:
-
Silylation of the β-Hydroxy Acid:
-
In a dry flask under an inert atmosphere, dissolve the β-hydroxy acid in anhydrous dichloromethane.
-
Add triethylamine to the solution.
-
Cool the solution to 0°C in an ice bath and add trimethylsilyl chloride dropwise.
-
Allow the mixture to stir at room temperature for 20 minutes.
-
Recool the mixture to 0°C and add anhydrous pentane to precipitate triethylammonium (B8662869) chloride.
-
Filter the suspension under an inert atmosphere to remove the salt.
-
Remove the solvents from the filtrate under reduced pressure to obtain the crude silylated β-hydroxy acid.
-
-
Formation of the 1,3-Dioxan-4-one:
-
Immediately dissolve the crude silylated β-hydroxy acid in anhydrous dichloromethane in a dry flask under an inert atmosphere.
-
Cool the solution to -78°C (e.g., using a dry ice/acetone bath).
-
Add the freshly distilled aldehyde or ketone to the solution.
-
Add 2,6-di-tert-butylpyridine followed by trimethylsilyl trifluoromethanesulfonate.
-
Stir the mixture at -78°C for 1-3 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding a 1:1 mixture of triethylamine/methanol.
-
Allow the mixture to warm to room temperature and then concentrate under reduced pressure.
-
Purify the residue by column chromatography (e.g., using a mixture of diethyl ether and pentane) to afford the desired 1,3-dioxan-4-one.
-
Visualizations
References
minimizing byproducts in the synthesis of 2-phenyl-1,3-dioxan-5-one
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenyl-1,3-dioxan-5-one. Our focus is on minimizing byproduct formation to ensure high purity and yield of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form the 2-phenyl-1,3-dioxan-5-ol (B158224) precursor from glycerol (B35011) and benzaldehyde (B42025) is giving a low yield of the desired six-membered ring. What is the main byproduct and how can I minimize it?
A1: The primary byproduct in the acid-catalyzed acetalization of glycerol with benzaldehyde is the isomeric five-membered ring, 4-hydroxymethyl-2-phenyl-1,3-dioxolane. The formation of this dioxolane is often kinetically favored.
Troubleshooting Steps:
-
Catalyst Choice: The type of acid catalyst can influence the ratio of dioxane to dioxolane. While strong Brønsted acids like p-toluenesulfonic acid (p-TSA) are common, exploring solid acid catalysts may alter the selectivity.
-
Reaction Conditions: Thermodynamic control can favor the formation of the more stable 1,3-dioxane. Try increasing the reaction time or temperature moderately to allow the isomers to equilibrate. However, be aware that prolonged heat can lead to other degradation byproducts.
-
Water Removal: Acetalization is a reversible reaction.[1] Ensure efficient and continuous removal of water using a Dean-Stark trap or molecular sieves to drive the equilibrium towards the acetal (B89532) products.
-
Molar Ratio: While a slight excess of benzaldehyde is often used, stoichiometry should be carefully controlled. A large excess may not significantly improve the desired product ratio.
Table 1: Influence of Aldehyde Source on Dioxane vs. Dioxolane Selectivity in Glycerol Acetalization
| Aldehyde Source | Dioxane Selectivity (%) | Dioxolane Selectivity (%) | Glycerol Conversion (%) | Catalyst |
| Para-formaldehyde | 66 | 34 | ~100 | Zr-SBA-16 |
| Benzaldehyde | 16 | 84 | 70 | Fe/Al-SBA-15 |
| Furfural | 40 | 60 | >95 | Fe/Al-SBA-15 |
| Acetone | 1 | 99 | 58 | Fe/Al-SBA-15 |
Data adapted from a review on catalytic acetalization of glycerol. Conditions may vary.[2]
Q2: I am observing significant amounts of unreacted starting materials (glycerol/dihydroxyacetone and benzaldehyde) in my final product mixture. What could be the cause?
A2: Incomplete conversion is a common issue in acetalization reactions.
Troubleshooting Steps:
-
Insufficient Water Removal: As mentioned in Q1, this is the most common reason for poor conversion. Check for leaks in your Dean-Stark apparatus or consider reactivating or adding more molecular sieves.
-
Catalyst Deactivation: The acid catalyst can be neutralized by impurities in the starting materials or by basic sites on glassware. Ensure you are using a sufficient catalytic amount and that your reagents are of appropriate purity.
-
Reaction Time: The reaction may not have reached equilibrium. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
Q3: During the oxidation of 2-phenyl-1,3-dioxan-5-ol to the ketone, I am getting a complex mixture of products and a low yield of the desired 2-phenyl-1,3-dioxan-5-one. How can I achieve a cleaner oxidation?
A3: The choice of oxidizing agent is critical for this step to avoid over-oxidation or side reactions.
Recommended Method: TEMPO-mediated Oxidation
A highly effective method is the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation, using sodium hypochlorite (B82951) (bleach) as the primary oxidant in a biphasic system. This method is known for its high selectivity for primary and secondary alcohols and can be quantitative with no over-oxidation.[3]
Troubleshooting Steps:
-
pH Control: The pH of the reaction mixture should be maintained around 9-10 for optimal catalyst turnover. Use a buffered solution or add a base (e.g., sodium bicarbonate) as needed.
-
Temperature Control: The reaction is typically run at 0°C to control its exothermicity and prevent side reactions.
-
Reagent Quality: The commercial bleach solution's concentration can vary. It's advisable to titrate it before use to ensure accurate stoichiometry.
Q4: After synthesizing 2-phenyl-1,3-dioxan-5-one, I am detecting a byproduct with a similar mass in my analysis. What could it be?
A4: If you are performing subsequent reactions that involve a strong base (like LDA for enolate formation), you may be observing the reduction of the ketone to the corresponding alcohol, 2-phenyl-1,3-dioxan-5-ol. This occurs via hydride transfer from the base to the carbonyl. Self-aldol condensation products are also a possibility if the enolate is quenched with water or other electrophiles.[4][5]
Troubleshooting Steps:
-
Choice of Base: If deprotonation is the goal, consider using alternative bases or conditions that minimize hydride transfer.
-
Internal Quench: To form silyl (B83357) enol ethers, an internal quench procedure can be used to trap the enolate as it is formed, which can minimize the reduction byproduct.[4][5]
-
Temperature: Keep the reaction temperature low (e.g., -78°C) to disfavor side reactions.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-1,3-dioxan-5-ol from Glycerol
This two-step procedure involves the initial formation of the acetal followed by oxidation.
Step A: Acetalization of Glycerol with Benzaldehyde
-
To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, add glycerol (1 equivalent), benzaldehyde (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.01 equivalents).
-
Add a suitable solvent for azeotropic water removal, such as toluene (B28343) or cyclohexane, to fill the Dean-Stark trap.
-
Heat the mixture to reflux with vigorous stirring.
-
Continue refluxing until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product is a mixture of 2-phenyl-1,3-dioxan-5-ol and 4-hydroxymethyl-2-phenyl-1,3-dioxolane isomers. This mixture can be purified by low-temperature recrystallization or column chromatography, or used directly in the next step.
Step B: TEMPO-mediated Oxidation to 2-Phenyl-1,3-dioxan-5-one
-
Dissolve the crude alcohol mixture from Step A in a suitable organic solvent like dichloromethane (B109758) (DCM) in a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C.
-
In a separate flask, prepare an aqueous solution of sodium hypochlorite (NaOCl, ~1.2 equivalents), sodium bicarbonate (~2.5 equivalents), and a catalytic amount of potassium bromide (KBr, ~0.1 equivalents).
-
Add a catalytic amount of TEMPO (~0.01 equivalents) to the DCM solution of the alcohol.
-
To the vigorously stirred, cooled DCM solution, add the aqueous NaOCl solution dropwise, maintaining the temperature at 0°C.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with a 10% aqueous sodium thiosulfate (B1220275) solution to quench any remaining oxidant, then wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-phenyl-1,3-dioxan-5-one.
-
Purify the product by column chromatography or distillation.
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Reaction scheme for the synthesis of 2-phenyl-1,3-dioxan-5-one.
Troubleshooting Logic for Low Yield
Caption: Logical workflow for diagnosing low yield issues.
References
- 1. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Frontiers | A Review on the Catalytic Acetalization of Bio-renewable Glycerol to Fuel Additives [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
overcoming issues with starting material solubility in 1,3-dioxan synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to starting material solubility during the synthesis of 1,3-dioxanes.
Frequently Asked Questions (FAQs)
Q1: My starting materials (aldehyde/ketone and diol) are not dissolving in the reaction solvent. What should I do?
A1: Inadequate solubility of starting materials is a common hurdle that can lead to low reaction yields and slow reaction rates. The initial step is to select a solvent that better matches the polarity of your reactants. For many 1,3-dioxane (B1201747) syntheses, which are typically acid-catalyzed acetalizations, solvents that can facilitate the removal of water are preferred to drive the reaction to completion.
Q2: I am observing very low conversion of my starting materials to the 1,3-dioxane product. Could this be a solubility issue?
A2: Yes, poor solubility is a likely cause for low conversion. If the reactants are not sufficiently dissolved, the reaction becomes a heterogeneous mixture, limiting the interaction between the catalyst and the substrates. This results in a significantly reduced reaction rate.
Q3: Are there any "green" solvent alternatives that can be effective for 1,3-dioxane synthesis?
A3: The use of environmentally friendly solvents is a growing trend. For certain 1,3-dioxane syntheses, polar protic solvents such as ethanol (B145695) and even water have been shown to improve yields, particularly in related condensations. Bio-derived solvents are also emerging as viable options.[1] The suitability of a green solvent will depend on the specific substrates and reaction conditions.
Q4: Can I run the reaction without a solvent if I cannot find a suitable one?
A4: In some cases, solvent-free reactions can be an effective strategy to overcome solubility issues. Techniques like ball milling can be used to carry out reactions in the solid phase.[2][3] This approach is particularly useful for starting materials that are poorly soluble in common organic solvents.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to troubleshooting and resolving problems with starting material solubility in 1,3-dioxane synthesis.
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: A stepwise guide to diagnosing and resolving solubility problems.
Quantitative Data Summary
The choice of solvent is critical for successful 1,3-dioxane formation. Below is a table summarizing common solvents and their relevant properties.
| Solvent | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Key Characteristics & Use Cases |
| Toluene (B28343) | 2.38 | 111 | Forms an azeotrope with water, ideal for use with a Dean-Stark trap to remove water and drive the reaction equilibrium.[1][4] |
| Dichloromethane (DCM) | 9.08 | 40 | A versatile aprotic solvent suitable for reactions at room temperature.[1] |
| Tetrahydrofuran (THF) | 7.58 | 66 | A polar aprotic ether, good for reactions requiring anhydrous conditions.[1] |
| 1,4-Dioxane | 2.21 | 101 | An aprotic ether often used in syntheses requiring higher temperatures.[1] |
| Acetonitrile | 37.5 | 82 | A polar aprotic solvent that can be a good starting point for various transformations.[1] |
Key Experimental Protocols
Protocol 1: Standard 1,3-Dioxane Synthesis with Azeotropic Water Removal
This protocol is suitable for most aldehydes and ketones that are soluble in toluene. The use of a Dean-Stark apparatus is crucial for driving the reaction to completion.[4][5]
Materials:
-
Aldehyde or ketone (1.0 eq)
-
1,3-Propanediol (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.01-0.05 eq, catalytic amount)
-
Toluene (sufficient to fill the flask and Dean-Stark trap)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the aldehyde or ketone, 1,3-propanediol, a catalytic amount of p-TSA, and toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap, which indicates the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to quench the catalyst, followed by washes with water and then brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
The crude product can often be used without further purification. If necessary, purify by distillation or column chromatography.
Protocol 2: Overcoming Insolubility with Phase-Transfer Catalysis (PTC)
This method is useful when one reactant is soluble in an organic solvent and the other (e.g., a salt of a diol) is soluble in an aqueous phase.[6][7][8]
Materials:
-
Substrate soluble in organic phase (e.g., an electrophile)
-
Nucleophile soluble in aqueous phase
-
Phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide)
-
Organic solvent (e.g., dichloromethane, toluene)
-
Aqueous base (if needed to deprotonate the nucleophile)
Procedure:
-
Dissolve the organic-soluble substrate in the chosen organic solvent in a reaction flask.
-
In a separate vessel, dissolve the nucleophile and the phase-transfer catalyst in the aqueous phase (with base if necessary).
-
Combine the organic and aqueous phases in the reaction flask.
-
Stir the biphasic mixture vigorously to ensure efficient transfer of the nucleophile into the organic phase by the catalyst.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify as needed.
Signaling Pathways and Mechanisms
Diagram: General Mechanism of Acid-Catalyzed 1,3-Dioxane Formation
The formation of a 1,3-dioxane from a carbonyl compound and a 1,3-diol is an acid-catalyzed process that proceeds through a hemiacetal intermediate.[5]
Caption: Acid-catalyzed formation of a 1,3-dioxane via a hemiacetal.
References
addressing solvent-reactant side reactions in acetalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during acetalization reactions, with a specific focus on mitigating solvent-reactant side reactions.
Frequently Asked Questions (FAQs)
Q1: My acetalization reaction is giving a low yield. What is the most common cause?
A1: The most frequent reason for low yields in acetalization is the presence of water in the reaction mixture. Acetal (B89532) formation is a reversible equilibrium reaction that generates water as a byproduct.[1] If water is not efficiently removed, the equilibrium will shift back towards the starting materials (aldehyde or ketone and alcohol) and the unstable hemiacetal intermediate.[1]
Q2: What are the primary side reactions and byproducts I should be aware of during acetalization?
A2: Besides the presence of unreacted starting materials and the hemiacetal intermediate, several side reactions can occur:[1]
-
Aldol (B89426) Condensation: Aldehydes and ketones with α-hydrogens can undergo acid-catalyzed self-condensation to form α,β-unsaturated carbonyl compounds.[1]
-
Ether Formation: The alcohol reactant can undergo acid-catalyzed self-condensation to form an ether, particularly at elevated temperatures.
-
Solvent-Related Side Reactions: Certain solvents can react under acidic conditions. For example, tetrahydrofuran (B95107) (THF) can undergo polymerization.
-
Enol Ether Formation: Ketones possessing α-hydrogens may form enol ethers as byproducts in the presence of an acid catalyst.[1]
-
Isomeric Products: When using polyol reactants like glycerol, a mixture of cyclic acetal isomers (e.g., five-membered vs. six-membered rings) can be produced.[1]
Q3: I'm observing a sticky, polymeric substance in my reaction flask when using THF as a solvent. What is happening and how can I prevent it?
A3: You are likely observing the acid-catalyzed polymerization of THF. In the presence of strong Brønsted or Lewis acids, THF can act as a monomer and undergo ring-opening polymerization to form poly(tetramethylene ether) glycol (PTMEG).
To prevent this, consider the following:
-
Use a less coordinating solvent: Toluene (B28343) or dichloromethane (B109758) (DCM) are generally more inert under acidic conditions.
-
Control the reaction temperature: Lowering the temperature can reduce the rate of polymerization.
-
Minimize acid catalyst concentration: Use the minimum amount of acid required to catalyze the acetalization.
Q4: My aldehyde starting material seems to be self-reacting instead of forming the acetal. How can I minimize this?
A4: This is likely due to an acid-catalyzed aldol condensation. To minimize this side reaction:
-
Control the temperature: Aldol condensations are often favored at higher temperatures. Running the reaction at a lower temperature can favor acetal formation.
-
Slow addition of reagents: Adding the aldehyde slowly to the mixture of the alcohol and acid catalyst can help to keep the concentration of the free aldehyde low, thus disfavoring self-condensation.
-
Choice of catalyst: While both Brønsted and Lewis acids can catalyze aldol condensation, the specific catalyst and its concentration can influence the reaction rate. Empirical optimization may be necessary.
Q5: I am using a primary alcohol for acetalization and notice the formation of a significant amount of a higher boiling point byproduct. What could it be?
A5: This byproduct is likely a symmetrical ether formed from the acid-catalyzed self-condensation of your primary alcohol. This side reaction is more prevalent at higher temperatures. To mitigate this, you can try running the reaction at a lower temperature or using a milder acid catalyst.
Troubleshooting Guides
Issue 1: Low Acetal Yield and Presence of Unreacted Starting Materials
This is the most common problem and is almost always related to the presence of water.
Issue 2: Formation of Undesired Byproducts
The presence of significant byproducts indicates that side reactions are competing with the desired acetalization.
Data Presentation
The choice of solvent can significantly impact the efficiency of acetalization and the propensity for side reactions. While toluene and dichloromethane are generally considered robust, THF can be problematic under strongly acidic conditions.
| Solvent | Relative Polarity | Boiling Point (°C) | Common Side Reactions | Mitigation Strategies |
| Toluene | 0.099 | 111 | Generally inert; can form an azeotrope with water, aiding in its removal. | Use with a Dean-Stark apparatus for efficient water removal. |
| Dichloromethane (DCM) | 0.309 | 40 | Generally inert, but can hydrolyze to formaldehyde (B43269) and HCl under very strong acidic conditions and high temperatures. | Use moderate temperatures and catalyst loadings. Ensure anhydrous conditions. |
| Tetrahydrofuran (THF) | 0.207 | 66 | Acid-catalyzed polymerization. | Avoid strong Brønsted acids, use lower temperatures, or select an alternative solvent. |
Experimental Protocols
Protocol 1: General Procedure for Acetalization with Azeotropic Water Removal
This protocol is suitable for most aldehydes and ketones and utilizes toluene to azeotropically remove water, driving the reaction to completion.
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reagent Charging: To the flask, add the aldehyde or ketone (1.0 eq), the alcohol (2.2-3.0 eq), and a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.01-0.05 eq). Add a sufficient volume of toluene to fill the flask and the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the trap and by analytical techniques such as TLC or GC-MS. The reaction is typically complete when no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Quench the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetal.
-
Purification: Purify the crude product by distillation or column chromatography as required.
Protocol 2: Acetalization using Molecular Sieves for Water Removal
This protocol is useful for smaller-scale reactions or when the use of a Dean-Stark trap is not practical.
-
Apparatus Setup: To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add freshly activated 3Å or 4Å molecular sieves.
-
Reagent Charging: Add the anhydrous solvent (e.g., DCM or toluene), the alcohol (2.2-3.0 eq), and the aldehyde or ketone (1.0 eq).
-
Catalyst Addition: Add the acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS, 0.05 eq).
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the substrate).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, filter off the molecular sieves. Quench the catalyst by adding a small amount of a non-aqueous base (e.g., triethylamine) or by washing with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Concentrate the organic phase and purify the product as described in Protocol 1.
Signaling Pathways and Logical Relationships
The outcome of an acid-catalyzed reaction of a carbonyl compound with an alcohol is determined by the competition between several possible pathways. The desired pathway is the formation of the acetal. However, side reactions can occur, and their likelihood is influenced by the reaction conditions and the nature of the reactants and solvent.
References
improving reaction equilibrium in 1,3-dioxane formation
Welcome to the Technical Support Center for the synthesis of 1,3-dioxanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction equilibrium and yields in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 1,3-dioxanes, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Unfavorable Reaction Equilibrium: The formation of 1,3-dioxane (B1201747) from a carbonyl compound and a 1,3-diol is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back to the starting materials.[1][2] | - Remove Water: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene (B28343), benzene) to azeotropically remove water as it is formed.[1][3] - Use a Dehydrating Agent: Add molecular sieves or use a reagent like an orthoester that chemically sequesters water.[1][4] |
| 2. Inactive or Inappropriate Catalyst: The acid catalyst may be degraded or not suitable for the specific substrates.[5] | - Use Fresh Catalyst: Ensure the catalyst is not old or decomposed.[5] - Screen Catalysts: Test different Brønsted acids (e.g., p-TsOH, H₂SO₄) or Lewis acids (e.g., ZrCl₄, Er(OTf)₃). Solid acid catalysts like Amberlyst 15, zeolites, or montmorillonite (B579905) K10 can also be effective and simplify purification.[1][5][6] | |
| 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.[5] | - Optimize Temperature: A typical temperature range is 40-140°C.[5] Monitor the reaction by TLC or GC to find the optimal temperature for your specific substrates. | |
| Slow Reaction Rate | 1. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. | - Increase Catalyst Amount: Typical catalytic loading for homogeneous catalysts like p-TsOH is 1-5 mol%. For solid acid catalysts, 2-10% by weight might be necessary.[7] |
| 2. Poor Solubility of Reactants: Starting materials may not be fully dissolved in the chosen solvent, leading to a slow heterogeneous reaction. | - Select an Appropriate Solvent: Toluene is commonly used for its ability to form an azeotrope with water.[1] For certain substrates, polar protic solvents like ethanol (B145695) or even water have been shown to improve reaction rates.[2][8] | |
| Formation of Side Products | 1. Self-Condensation of Carbonyl Compound: Aldehydes, in particular, can undergo acid-catalyzed self-condensation reactions. | - Control Reactant Addition: Add the aldehyde slowly to the mixture of the diol and catalyst. - Use Milder Conditions: Employ a milder acid catalyst or a lower reaction temperature.[5] |
| 2. Formation of Other Acetals: If other alcohols are present (e.g., as solvent), mixed acetals can form. | - Use an Inert Solvent: Choose a non-alcoholic solvent like toluene or hexane (B92381).[9] | |
| Difficulty in Product Isolation | 1. Catalyst Removal: Homogeneous acid catalysts can complicate the workup procedure. | - Neutralize and Wash: Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution) and wash the organic layer with water and brine.[10] - Use a Solid Catalyst: Employ a solid acid catalyst that can be easily removed by filtration.[5][7] |
| 2. Product Decomposition during Purification: The 1,3-dioxane may be sensitive to the conditions used for purification (e.g., acidic residues during distillation). | - Neutralize Before Distillation: Ensure all acidic catalyst has been neutralized before attempting distillation.[7] - Use Chromatography: Purify the product using column chromatography on silica (B1680970) gel.[11] |
Frequently Asked Questions (FAQs)
Q1: How can I drive the equilibrium towards the formation of the 1,3-dioxane product?
A1: The formation of 1,3-dioxane is an equilibrium process that produces water as a byproduct. According to Le Chatelier's principle, removing water from the reaction mixture will shift the equilibrium towards the products, increasing the yield. The most common method to achieve this is by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[1][3] As the mixture refluxes, the water-solvent azeotrope distills into the Dean-Stark trap, where the denser water separates and can be removed, while the solvent returns to the reaction flask.[10] Alternatively, chemical or physical water scavengers like molecular sieves or orthoesters can be added directly to the reaction mixture.[1][4]
Q2: What are the most common catalysts for 1,3-dioxane synthesis, and how do I choose one?
A2: A variety of acid catalysts can be used for 1,3-dioxane formation. These can be broadly categorized as:
-
Homogeneous Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄) are widely used due to their effectiveness and low cost.[1][5]
-
Homogeneous Lewis Acids: Lewis acids like zirconium tetrachloride (ZrCl₄) and erbium triflate (Er(OTf)₃) can also be very effective, sometimes under milder conditions.[1]
-
Heterogeneous (Solid) Acids: These include ion-exchange resins (e.g., Amberlyst 15), zeolites, and acidic clays (B1170129) (e.g., montmorillonite K10).[5][7] A major advantage of solid catalysts is their easy removal from the reaction mixture by filtration, which simplifies the workup procedure.[5]
The choice of catalyst depends on the specific substrates and their sensitivity to acidic conditions. For sensitive substrates, a milder catalyst may be necessary to avoid side reactions.[5] It is often beneficial to screen a few different catalysts to find the optimal one for a particular reaction.
Q3: My starting material is sensitive to high temperatures. What conditions can I use?
A3: If your substrates are thermally sensitive, you should avoid high-boiling solvents like toluene. You can perform the reaction at a lower temperature using a more reactive catalyst. Additionally, using a chemical drying agent like molecular sieves or an orthoester can help drive the reaction to completion without the need for high temperatures to azeotropically remove water.[1][4] Running the reaction at lower temperatures may require longer reaction times, so it is important to monitor the progress by TLC or GC.[11]
Q4: Can the solvent affect the reaction equilibrium and rate?
A4: Yes, the solvent plays a crucial role. For equilibrium, non-polar solvents like toluene or hexane are often used to facilitate the azeotropic removal of water with a Dean-Stark apparatus.[9] The solvent choice can also impact the reaction rate. Poor solvation of the reactants can lead to slow reaction rates.[2] While non-polar solvents are common for water removal, for some reactions, polar protic solvents have been shown to increase the reaction rate.[8] It is a matter of balancing the need for water removal with ensuring adequate solubility and reaction kinetics.
Experimental Protocols
Protocol 1: General Procedure for 1,3-Dioxane Synthesis using a Homogeneous Catalyst (p-TsOH) and Dean-Stark Apparatus
This protocol describes a standard method for the formation of a 1,3-dioxane from a carbonyl compound and 1,3-propanediol (B51772) using p-toluenesulfonic acid as the catalyst with azeotropic removal of water.[1][10]
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
1,3-Propanediol (1.1-1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01-0.05 equiv)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 equiv), 1,3-propanediol (1.2 equiv), and toluene (to a concentration of approximately 0.2-0.5 M of the limiting reactant).[10]
-
Add a catalytic amount of p-TsOH·H₂O (e.g., 0.02 equiv).[10]
-
Assemble the Dean-Stark apparatus and condenser on the flask.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carbonyl compound is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography as needed.[7]
Protocol 2: 1,3-Dioxane Synthesis using a Heterogeneous Acid Catalyst
This protocol utilizes a solid acid catalyst, which simplifies the workup procedure.
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
1,3-Propanediol (1.2 equiv)
-
Solid acid catalyst (e.g., Amberlyst 15, 5-10% by weight)[6]
-
Toluene
Equipment:
-
Round-bottom flask with Dean-Stark apparatus and condenser (recommended)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
Combine the aldehyde or ketone, 1,3-propanediol, solid acid catalyst, and toluene in a round-bottom flask.
-
Heat the mixture to reflux (a Dean-Stark trap is recommended to remove water and improve the yield).
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solid catalyst by filtration, washing the catalyst with a small amount of fresh solvent.
-
The filtrate contains the product. Concentrate the solvent under reduced pressure.
-
Purify the product if necessary.
Visualizations
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. patents.justia.com [patents.justia.com]
- 5. benchchem.com [benchchem.com]
- 6. US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one - Google Patents [patents.google.com]
- 7. EP0866065A1 - Process for the preparation of 1,3-dioxane compounds - Google Patents [patents.google.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Purity Analysis of 1,3-Dioxan-5-ol: A Comparative Guide to GC-MS and HPLC-RID Methods
For Researchers, Scientists, and Drug Development Professionals
The determination of chemical purity is a cornerstone of chemical research and pharmaceutical development. For a polar compound like 1,3-Dioxan-5-ol (also known as Glycerol formal), selecting the appropriate analytical technique is critical for ensuring quality, safety, and consistency. This guide provides an objective comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) for the purity analysis of this compound, supported by detailed experimental protocols and data.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for volatile and semi-volatile compounds. For polar analytes like this compound, which contain active hydroxyl groups, specific considerations such as column choice or derivatization are necessary to achieve optimal results.
Advantages of GC-MS:
-
High Sensitivity and Selectivity: Capable of detecting impurities at trace levels.
-
Structural Elucidation: Mass spectrometry provides valuable structural information, enabling the identification of unknown impurities by analyzing their fragmentation patterns.[1][2]
-
Established Libraries: Extensive mass spectral libraries (e.g., NIST) are available for rapid compound identification.[1]
Considerations:
-
The polarity of diols can lead to peak tailing on standard non-polar columns due to interactions with the stationary phase.[3] A polar or modified polar column is often a better choice.[3][4]
-
Derivatization (e.g., silylation or esterification) may be required to reduce polarity, increase volatility, and improve peak shape, though this adds a step to sample preparation.[5]
Experimental Protocol: GC-MS
The following protocol is a standard starting point for the analysis of this compound.
| Parameter | Setting |
| Instrument | Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MS) |
| Column | SPB-1000 (modified polyethylene (B3416737) glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness[3] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector | Split/Splitless, 250°C, Split ratio 50:1 |
| Injection Volume | 1 µL |
| Oven Program | Initial 60°C (hold 2 min), ramp to 240°C at 10°C/min, hold for 5 min |
| MS Transfer Line | 250°C |
| Ion Source | Electron Ionization (EI) at 70 eV, 230°C |
| Mass Scan Range | m/z 35-350 amu[4] |
| Sample Prep | Dissolve 10 mg of this compound in 1 mL of high-purity methanol. |
Anticipated Data
Purity is calculated based on the relative peak area percentage. Impurities are identified by matching their mass spectra against a reference library.
| Component | Retention Time (min) | Area % | Identification |
| Methanol (solvent) | ~3.5 | - | - |
| This compound | ~10.2 | 99.75 | Match >95% |
| Impurity A | ~8.9 | 0.15 | Glycerol (tentative) |
| Impurity B | ~11.5 | 0.10 | Dimer byproduct (tentative) |
Method 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC is a robust technique for separating compounds in a liquid mobile phase. Since this compound lacks a strong UV chromophore, a universal detector like a Refractive Index Detector (RID) is required.[6] This method is particularly suitable for analyzing polar, non-volatile, or thermally labile compounds without derivatization.
Advantages of HPLC-RID:
-
Direct Analysis: No derivatization is needed for polar analytes like this compound.
-
Non-Destructive: The sample is not destroyed during analysis.
-
Thermally Labile Compounds: Ideal for compounds that may degrade at high temperatures in a GC injector.
Considerations:
-
Lower Sensitivity: RID is generally less sensitive than MS.
-
Gradient Incompatibility: RID is not compatible with gradient elution, which can limit its ability to resolve complex mixtures in a single run.[6] An isocratic method is typically used.[7]
-
No Structural Information: Provides no structural information for impurity identification.
Experimental Protocol: HPLC-RID
This protocol is based on established methods for analyzing similar polar compounds like glycols and sugars.[7]
| Parameter | Setting |
| Instrument | HPLC system with an isocratic pump and Refractive Index Detector (e.g., Agilent 1260 Infinity II) |
| Column | Aminex HPX-87H Ion Exclusion Column, 300 mm x 7.8 mm[7] |
| Mobile Phase | 0.01 N Sulfuric Acid in ultrapure water[7] |
| Flow Rate | 0.6 mL/min[7] |
| Column Temp. | 50°C |
| Detector Temp. | 35°C |
| Injection Volume | 20 µL |
| Sample Prep | Dissolve 100 mg of this compound in 10 mL of ultrapure water. |
Anticipated Data
Purity is determined by comparing the peak area of the main component to the total area of all peaks.
| Component | Retention Time (min) | Area % | Identification |
| This compound | ~12.5 | 99.80 | By standard comparison |
| Impurity A | ~14.1 | 0.20 | Unknown (retention time match) |
Comparative Summary
| Feature | GC-MS | HPLC-RID |
| Sensitivity | High to Very High | Low to Moderate |
| Selectivity | Very High | Moderate |
| Impurity ID | Yes (Structural Info) | No (Retention Time Only) |
| Derivatization | May be required | Not required |
| Volatility Req. | Yes | No |
| Sample Throughput | Moderate | Moderate to High (Isocratic) |
| Method Dev. | Can be complex (column/temp) | Simpler (isocratic) |
Logical Workflow for Purity Analysis
The following diagram illustrates the decision-making process and experimental workflow for analyzing the purity of this compound.
Caption: Workflow for purity analysis using GC-MS and HPLC-RID.
Relationship of Analytical Concepts
This diagram outlines the key relationships between the analyte, potential impurities, and the analytical techniques used for characterization.
Caption: Key relationships in the purity analysis of this compound.
Conclusion
Both GC-MS and HPLC-RID are viable techniques for assessing the purity of this compound.
-
GC-MS is the superior choice when the identification of unknown volatile or semi-volatile impurities is required, offering unparalleled sensitivity and structural elucidation capabilities.
-
HPLC-RID provides a simpler, more direct method for routine quantification when impurities are known or when dealing with potential non-volatile or thermally sensitive byproducts, avoiding the need for sample derivatization.
The choice of method should be guided by the specific goals of the analysis, whether it is for routine quality control, in-depth impurity profiling, or stability testing. For comprehensive characterization, employing both techniques can provide complementary and confirmatory data.
References
- 1. benchchem.com [benchchem.com]
- 2. jmchemsci.com [jmchemsci.com]
- 3. GC Analysis of Glycols and Diols [sigmaaldrich.com]
- 4. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]
- 5. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID [protocols.io]
comparing 1,3-Dioxan-5-ol with other glycerol derivatives
A Comparative Guide to 1,3-Dioxan-5-ol and Other Glycerol (B35011) Derivatives for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of this compound (also known as Glycerol Formal) with other prominent glycerol derivatives, namely Solketal and Glycerol Carbonate. The focus is on their performance as excipients in pharmaceutical formulations, with supporting data and detailed experimental protocols for evaluation.
Introduction
Glycerol, a byproduct of biodiesel production, is a versatile and renewable platform chemical. Its derivatives are gaining significant attention in the pharmaceutical industry as solvents, co-solvents, and formulation excipients to enhance the solubility and delivery of poorly water-soluble active pharmaceutical ingredients (APIs). This guide offers an objective comparison of three key glycerol derivatives to aid researchers in selecting the most suitable excipient for their specific drug development needs.
This compound (Glycerol Formal): A cyclic acetal (B89532) formed from glycerol and formaldehyde, it is recognized for its excellent solvent properties.[1]
Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol): A ketal of glycerol and acetone, it is valued as a green solvent and a versatile chemical intermediate.[2]
Glycerol Carbonate: A cyclic carbonate of glycerol, it is a biodegradable and non-toxic compound with a high dielectric constant, making it a promising solvent.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound, Solketal, and Glycerol Carbonate is presented in the table below. These properties are critical in determining their suitability for various pharmaceutical formulations.
| Property | This compound | Solketal | Glycerol Carbonate |
| CAS Number | 4740-78-7[4] | 100-79-8[2] | 931-40-8 |
| Molecular Formula | C₄H₈O₃[4] | C₆H₁₂O₃[2] | C₄H₆O₄ |
| Molecular Weight ( g/mol ) | 104.10[4] | 132.16[2] | 118.09 |
| Appearance | Clear, colorless liquid[1] | Clear, colorless liquid | Clear, colorless to light yellow viscous liquid[3] |
| Boiling Point (°C) | 192-193[1] | 188-189[2] | 110-115 (at 0.1 mmHg)[3] |
| Melting Point (°C) | - | -26.4[2] | -69 |
| Density (g/mL at 25°C) | ~1.203[1] | ~1.06[2] | ~1.40[3] |
| Flash Point (°C) | ~97[1] | ~80[2] | >204[5] |
| Water Solubility | Miscible[1] | Miscible[2] | Miscible[3] |
| logP (Octanol/Water) | -0.8 (calculated)[4] | -0.2 (calculated) | - |
Performance Comparison: Experimental Data
Disclaimer: The following data has been compiled from various sources. Direct comparative studies under identical experimental conditions are limited. Therefore, caution should be exercised when comparing absolute values across different studies.
Drug Solubility Enhancement
The primary function of these glycerol derivatives in pharmaceutical formulations is to enhance the solubility of poorly water-soluble drugs. While direct comparative studies are scarce, their miscibility with water and a range of organic solvents makes them effective co-solvents.[1][2][3] Their utility in solubilizing both polar and non-polar drug molecules is a key advantage.[1]
Further research is required to generate direct comparative data on the solubility enhancement of a range of APIs in these solvents.
In Vitro Cytotoxicity
The cytotoxicity of excipients is a critical parameter for their use in pharmaceutical formulations. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity.
| Compound | Cell Line | IC50 Value | Reference |
| Glycerol | Endothelial Cells | Concentration-dependent decrease in cell yield | [6] |
| Various Compounds | HeLa | Varies | [5][7][8][9] |
Note: Specific IC50 values for this compound, Solketal, and Glycerol Carbonate on common cell lines like HeLa or Caco-2 were not available in the searched literature. The provided references indicate the methodology and typical data presentation for such studies.
Hemolytic Activity
Excipients intended for parenteral administration must be evaluated for their potential to cause hemolysis (rupture of red blood cells).
| Compound | Observation | Reference |
| Glycerol | Induces hemolysis, which can be inhibited by fructose | [10] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate and compare the performance of these glycerol derivatives are provided below.
Determination of Drug Solubility (HPLC Method)
This protocol outlines the steps to determine the equilibrium solubility of a drug in a given glycerol derivative using High-Performance Liquid Chromatography (HPLC).
Figure 1: Workflow for Drug Solubility Determination by HPLC.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of the drug to a known volume of the glycerol derivative in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: Withdraw a sample and filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved drug particles.
-
HPLC Analysis:
-
Prepare a series of standard solutions of the drug in a suitable solvent at known concentrations.
-
Inject the filtered sample and the standard solutions into an HPLC system equipped with an appropriate column and detector.
-
Develop a suitable chromatographic method to separate the drug from any potential interferences.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Use the calibration curve to determine the concentration of the drug in the filtered sample, which represents its solubility in the glycerol derivative.
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Figure 2: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa, Caco-2) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Treatment: Prepare serial dilutions of the glycerol derivatives in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
In Vitro Hemolysis Assay
This assay assesses the potential of a substance to damage red blood cells, leading to the release of hemoglobin.
Figure 3: Workflow for In Vitro Hemolysis Assay.
Protocol:
-
Preparation of Red Blood Cells (RBCs): Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., EDTA). Centrifuge the blood to pellet the RBCs, wash the pellet with a buffered saline solution (e.g., PBS), and resuspend the RBCs to a desired concentration.
-
Sample Preparation: Prepare a range of concentrations of the glycerol derivatives in the same buffered saline solution.
-
Incubation: Add the RBC suspension to tubes containing the different concentrations of the test compounds. Include a negative control (RBCs in buffer) and a positive control (RBCs with a known hemolytic agent like Triton X-100). Incubate the tubes at 37°C for a specified time (e.g., 1-2 hours).
-
Measurement: Centrifuge the tubes to pellet the intact RBCs. Carefully transfer the supernatant to a new 96-well plate.
-
Quantification: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a microplate reader.
-
Calculation: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
Synthesis Overview
The glycerol derivatives discussed in this guide are synthesized from glycerol, a readily available and renewable resource.
Figure 4: Simplified Synthesis Pathways of Glycerol Derivatives.
Conclusion
This compound, Solketal, and Glycerol Carbonate are promising bio-based excipients derived from glycerol, each with a unique set of physicochemical properties. While all three demonstrate potential as solvents and co-solvents for enhancing drug solubility, the selection of the optimal derivative will depend on the specific requirements of the API and the desired dosage form characteristics. This guide provides the foundational information and experimental protocols necessary to conduct a thorough evaluation. However, there is a clear need for more direct comparative studies to generate robust, head-to-head data on their performance and safety profiles to facilitate informed decision-making in pharmaceutical development.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Glycerol-1,2-carbonate - Wikipedia [en.wikipedia.org]
- 4. This compound | C4H8O3 | CID 78475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Hydroxyl Protecting Groups: Evaluating the Potential of 1,3-Dioxan-5-ol Derivatives Against Established Alternatives
In the landscape of multi-step organic synthesis, the strategic protection and deprotection of hydroxyl groups is a cornerstone of success. The ideal protecting group should be readily introduced and removed in high yields under mild conditions, exhibit stability to a range of reaction conditions, and avoid the introduction of new stereogenic centers. This guide provides a comprehensive comparison of common hydroxyl protecting groups, with a theoretical evaluation of 1,3-Dioxan-5-ol derivatives against the well-established tert-Butyldimethylsilyl (TBS), Triisopropylsilyl (TIPS), Benzyl (B1604629) (Bn), and Tetrahydropyranyl (THP) ethers.
While 1,3-dioxanes are widely employed for the protection of 1,3-diols and carbonyl compounds, their application as a protecting group for a single hydroxyl function via a 1,3-dioxan-5-yl ether linkage is not well-documented in scientific literature. However, based on the known chemical properties of the 1,3-dioxane (B1201747) ring system, we can infer its potential characteristics. As a cyclic acetal (B89532), a 1,3-dioxan-5-yl ether would be expected to be stable under basic, nucleophilic, and many oxidative and reductive conditions, while being readily cleaved under acidic conditions. This profile suggests it could be a valuable tool in a synthetic chemist's arsenal.
This guide will now delve into a detailed, data-driven comparison with established protecting groups.
Comparative Analysis of Hydroxyl Protecting Groups
The selection of a suitable protecting group is contingent on the specific requirements of the synthetic route, including the stability of other functional groups present in the molecule. The following table summarizes the key performance indicators for the 1,3-Dioxan-5-yl ether (theoretical) and its common alternatives.
| Protecting Group | Structure | Introduction Conditions | Deprotection Conditions | Stability | Typical Yields (Introduction/Deprotection) |
| 1,3-Dioxan-5-yl (theoretical) | RO-CH(O-)CH₂CH₂O- | Acid-catalyzed reaction with a 2-substituted-1,3-dioxan-5-ol derivative | Mild to strong acid (e.g., TFA, HCl, TsOH) | Stable to base, nucleophiles, oxidation, reduction. Labile to acid. | Not available |
| tert-Butyldimethylsilyl (TBS) | RO-Si(CH₃)₂C(CH₃)₃ | TBSCl, Imidazole (B134444), DMF | TBAF, THF; or mild acid (e.g., AcOH, PPTS) | Stable to base, mild acid, and many organometallic reagents. Labile to strong acid and fluoride (B91410) ions. | >95% / >95%[1] |
| Triisopropylsilyl (TIPS) | RO-Si[CH(CH₃)₂]₃ | TIPSCl, Imidazole, DMF or TIPSOTf, 2,6-lutidine, CH₂Cl₂ | TBAF, THF (slower than TBS); or stronger acid | More stable to acid than TBS. Stable to base and a wide range of reagents. Labile to fluoride ions. | >95% / >90% |
| Benzyl (Bn) | RO-CH₂C₆H₅ | NaH, BnBr, THF or DMF | H₂, Pd/C; or strong acid (e.g., BBr₃) | Very stable to a wide range of conditions including acid and base. Cleaved by hydrogenolysis. | >90% / >90% |
| Tetrahydropyranyl (THP) | RO-(C₅H₉O) | DHP, cat. acid (e.g., TsOH, PPTS), CH₂Cl₂ | Mild acid (e.g., AcOH, PPTS in MeOH) | Stable to base, nucleophiles, and many redox reagents. Labile to acid. Introduces a new stereocenter. | >90% / >90%[2] |
Experimental Protocols
Detailed methodologies for the introduction and removal of the compared protecting groups are provided below.
tert-Butyldimethylsilyl (TBS) Ether
Protection Protocol: [1]
-
Reagents: Alcohol (1.0 equiv), tert-Butyldimethylsilyl chloride (TBSCl, 1.1 equiv), Imidazole (2.2 equiv), and anhydrous N,N-Dimethylformamide (DMF).
-
Procedure: To a solution of the alcohol in DMF, add imidazole and TBSCl. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Deprotection Protocol: [1]
-
Reagents: TBS-protected alcohol (1.0 equiv), Tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1 M solution in THF), and Tetrahydrofuran (THF).
-
Procedure: To a solution of the TBS-protected alcohol in THF, add the TBAF solution. Stir the mixture at room temperature until the deprotection is complete (monitored by TLC). Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.
Triisopropylsilyl (TIPS) Ether
Protection Protocol:
-
Reagents: Alcohol (1.0 equiv), Triisopropylsilyl chloride (TIPSCl, 1.2 equiv), Imidazole (2.5 equiv), and anhydrous Dichloromethane (DCM).
-
Procedure: To a solution of the alcohol in DCM, add imidazole and TIPSCl. Stir the reaction at room temperature until completion. The reaction mixture is then washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by column chromatography.
Deprotection Protocol:
-
Reagents: TIPS-protected alcohol (1.0 equiv), TBAF (1.5 equiv, 1 M in THF), and THF.
-
Procedure: Dissolve the TIPS-protected alcohol in THF and add the TBAF solution. The reaction may require gentle heating (e.g., 40 °C) to proceed at a reasonable rate. Monitor the reaction by TLC. Upon completion, work-up as described for TBS deprotection.
Benzyl (Bn) Ether
Protection Protocol:
-
Reagents: Alcohol (1.0 equiv), Sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil), Benzyl bromide (BnBr, 1.2 equiv), and anhydrous THF.
-
Procedure: To a suspension of NaH in THF at 0 °C, add a solution of the alcohol in THF dropwise. Allow the mixture to stir at room temperature for 30 minutes. Cool the mixture back to 0 °C and add BnBr dropwise. Let the reaction warm to room temperature and stir until completion. Carefully quench the reaction with water, and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated, followed by purification.
Deprotection Protocol: [3]
-
Reagents: Benzyl-protected alcohol, 10% Palladium on carbon (Pd/C, ~10 mol%), and a hydrogen source (e.g., H₂ gas balloon or a hydrogen transfer reagent like ammonium formate) in a suitable solvent (e.g., ethanol, methanol (B129727), or ethyl acetate).
-
Procedure: Dissolve the benzyl ether in the chosen solvent and add the Pd/C catalyst. The flask is then evacuated and backfilled with hydrogen gas (or the hydrogen transfer reagent is added). The mixture is stirred vigorously at room temperature under a hydrogen atmosphere until the reaction is complete. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected alcohol.
Tetrahydropyranyl (THP) Ether
Protection Protocol: [2]
-
Reagents: Alcohol (1.0 equiv), 3,4-Dihydro-2H-pyran (DHP, 1.2 equiv), a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid (TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS)), and an anhydrous solvent (e.g., DCM).
-
Procedure: To a solution of the alcohol in DCM, add DHP and the acid catalyst. Stir the mixture at room temperature until the starting material is consumed. Quench the reaction with a mild base (e.g., triethylamine), wash with saturated aqueous sodium bicarbonate and brine, dry the organic layer, and concentrate. The product is often used without further purification or can be purified by chromatography.
Deprotection Protocol: [2]
-
Reagents: THP-protected alcohol, a catalytic amount of an acid (e.g., TsOH or PPTS), and an alcohol solvent (e.g., methanol or ethanol).
-
Procedure: Dissolve the THP ether in the alcohol solvent and add the acid catalyst. Stir the mixture at room temperature until the deprotection is complete. Neutralize the reaction with a base (e.g., triethylamine (B128534) or solid sodium bicarbonate), and concentrate the mixture. The residue is then taken up in an organic solvent and washed with water to remove salts and the alcohol solvent. The organic layer is dried and concentrated to yield the deprotected alcohol.
Visualization of Protection and Deprotection Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of hydroxyl groups using the discussed protecting groups.
Logical Relationship of Protecting Group Stability
The choice of protecting group often depends on the planned subsequent reaction steps. The following diagram illustrates the relative stability of the discussed protecting groups to acidic and basic conditions, which is a key consideration for orthogonal protection strategies.
Conclusion
While the use of a this compound derivative as a protecting group for a single hydroxyl function remains a theoretical proposition due to a lack of documented applications, its inherent acetal nature suggests a stability profile that could be advantageous in certain synthetic contexts—specifically, offering robustness to basic and nucleophilic reagents while allowing for mild acidic cleavage.
For researchers and drug development professionals, the choice of a hydroxyl protecting group will continue to be guided by the specific demands of their synthetic targets. The well-established TBS, TIPS, Bn, and THP ethers offer a versatile and reliable toolkit. The TBS and TIPS ethers provide a tunable range of stability, particularly in the context of acid-labile substrates, with the added advantage of fluoride-mediated cleavage. Benzyl ethers offer exceptional stability to a broad range of conditions, with the unique option of removal by hydrogenolysis. THP ethers, while introducing a new stereocenter, are a cost-effective and easily implemented option for protection against basic and nucleophilic conditions. A thorough understanding of the comparative stability and reactivity of these protecting groups is essential for the design and execution of efficient and successful multi-step syntheses.
References
A Comparative Guide to the Validation of 1,3-Dioxan-5-ol Synthesis via Spectral Data
This guide provides an objective comparison of spectral data for the validation of 1,3-Dioxan-5-ol synthesis. It is intended for researchers, scientists, and professionals in drug development who rely on precise analytical methods for chemical characterization. The following sections detail a common synthesis protocol, compare the resulting spectral data against a common isomer, and outline the validation workflow.
Introduction and Synthesis Overview
This compound, also known as glycerol (B35011) formal, is a valuable cyclic acetal (B89532) synthesized from glycerol, an abundant byproduct of biodiesel production.[1][2] Its synthesis typically involves the acid-catalyzed acetalization of glycerol with an aldehyde, most commonly formaldehyde (B43269) or its equivalents like paraformaldehyde.
A critical aspect of this synthesis is the potential for isomeric byproduct formation. The reaction can yield both a six-membered ring (this compound) and a five-membered ring, 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal), particularly when a ketone is used instead of an aldehyde.[3][4] Therefore, robust analytical validation is essential to confirm the identity and purity of the desired product. This guide focuses on using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate between these primary products.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative acid-catalyzed synthesis of this compound from glycerol and paraformaldehyde.
Materials:
-
Glycerol (1 equivalent)
-
Paraformaldehyde (1.1 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (0.02 equivalents, catalyst)
-
Toluene (B28343) (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dean-Stark apparatus
Procedure:
-
Combine glycerol, paraformaldehyde, p-TsOH, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the glycerol is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product via vacuum distillation to yield pure this compound.
Spectral Data Comparison for Product Validation
Spectroscopic analysis is crucial for confirming the formation of the six-membered this compound ring and distinguishing it from the five-membered 1,3-dioxolane (B20135) isomer.
NMR spectroscopy provides detailed structural information based on the chemical environment of ¹H and ¹³C nuclei. The symmetry and substitution pattern of the two isomers lead to distinct chemical shifts and coupling patterns.
Table 1: Comparative ¹H NMR Data (Approximate Shifts in CDCl₃)
| Functional Group | Expected Shift for this compound (ppm) | Expected Shift for 1,3-Dioxolane-4-methanol (ppm) | Key Differentiator |
| O-CH₂-O (acetal) | ~4.9 (s, 2H) | ~5.0 (s, 2H, if from formaldehyde) | Subtle shift, but the key difference is in the ring protons. |
| Ring CH-OH | ~3.9 (m, 1H) | ~4.2 (m, 1H) | The methine proton in the 5-membered ring is typically further downfield. |
| Ring CH₂ | ~3.7-4.1 (m, 4H) | ~3.8 & ~4.1 (dd, 2H each) | The 6-membered ring shows more complex splitting for the two sets of CH₂ groups adjacent to the oxygen atoms. |
| CH₂-OH | N/A | ~3.6-3.8 (m, 2H) | The presence of a primary alcohol's CH₂ group is a clear indicator of the 5-membered ring isomer. |
| OH | Broad singlet | Broad singlet | Position is variable and depends on concentration. |
Table 2: Comparative ¹³C NMR Data (Approximate Shifts in CDCl₃)
| Carbon Atom | Expected Shift for this compound (ppm) | Expected Shift for 1,3-Dioxolane-4-methanol (ppm) | Key Differentiator |
| O-C-O (acetal) | ~94.5 | ~96.5 | The acetal carbon in the 5-membered ring is slightly more deshielded. |
| Ring C-OH | ~65.0 | ~76.0 | Significant downfield shift for the carbon bearing the hydroxyl group in the 5-membered ring. |
| Ring CH₂ | ~70.0 | ~66.0 | The ring carbons adjacent to the oxygens show distinct shifts. |
| CH₂-OH | N/A | ~62.5 | The presence of this signal is a definitive marker for the 1,3-dioxolane structure.[5] |
IR spectroscopy is used to identify the functional groups present in the molecule. Both isomers will show similar key peaks, but subtle differences in the "fingerprint region" can be used for differentiation.
Table 3: Comparative IR Absorption Data
| Functional Group | Wavenumber (cm⁻¹) | Expected Appearance |
| O-H Stretch | 3600-3200 | Broad peak, indicating the hydroxyl group. |
| C-H Stretch | 3000-2850 | Sharp peaks, corresponding to sp³ C-H bonds. |
| C-O Stretch (acetal) | 1200-1000 | Strong, complex bands. The specific pattern in this "fingerprint region" can help distinguish between the six-membered and five-membered ring structures. |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 4: Comparative Mass Spectrometry Data
| Parameter | This compound | 1,3-Dioxolane-4-methanol |
| Molecular Formula | C₄H₈O₃ | C₄H₈O₃ |
| Molecular Weight | 104.10 g/mol [6] | 104.10 g/mol |
| Molecular Ion (M⁺) | m/z 104 | m/z 104 |
| Key Fragments | m/z 73, 45, 43, 29[1] | m/z 73, 43, 31 |
| Differentiating Fragment | The fragmentation pattern will differ due to ring stability. A prominent peak at m/z 31 (CH₂OH⁺) is more characteristic of the 1,3-dioxolane isomer due to the primary alcohol side chain. |
Visualization of Workflows
The following diagrams illustrate the experimental and logical processes for the synthesis and validation of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. (1,3-Dioxolan-4-yl)methanol; this compound | C8H16O6 | CID 251541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C4H8O3 | CID 78475 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparative study of different catalysts for 1,3-Dioxan-5-ol synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,3-dioxan-5-ol, a valuable building block in medicinal chemistry and material science, is predominantly achieved through the acid-catalyzed acetalization of glycerol (B35011) with formaldehyde (B43269). The choice of catalyst is paramount, influencing reaction efficiency, selectivity towards the desired six-membered ring structure over its five-membered isomer (4-hydroxymethyl-1,3-dioxolane), and the overall sustainability of the process. This guide provides a comparative analysis of various catalysts employed for this synthesis, supported by experimental data, detailed protocols, and visual representations of the underlying chemical processes.
Performance Comparison of Catalysts
The selection of a suitable catalyst is a critical step in optimizing the synthesis of this compound. Both homogeneous and heterogeneous catalysts have been investigated, each presenting a unique set of advantages and disadvantages. Heterogeneous catalysts are often favored for their ease of separation and potential for recyclability, contributing to greener chemical processes.
The following table summarizes the performance of several catalysts in the synthesis of this compound and its derivatives from glycerol and various aldehydes/ketones. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies.
| Catalyst | Reactants | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Selectivity (%) (this compound : 1,3-Dioxolane derivative) | Reference |
| Heterogeneous Catalysts | ||||||
| Amberlyst-15 | Glycerol, Formaldehyde | - | - | High activity reported in similar reactions | Thermodynamically favors the 6-membered ring | [1] |
| H-Beta Zeolite | Glycerol, Formaldehyde | - | - | High | Mixture of 5- and 6-membered rings | [2] |
| H-USY Zeolite | Glycerol, 2,2-Dimethoxypropane | 25 | 1 | ~96-97 | ~3 (for 6-membered ring) | [2] |
| H-ZSM-5 Zeolite | Glycerol, 2,2-Dimethoxypropane | 25 | 1 | ~96-97 | ~3 (for 6-membered ring) | [2] |
| Al-SBA-15 | Glycerol, Benzaldehyde | 100 | 8 | 74 | 32 : 68 | |
| Acid-activated Clay | Glycerol, Benzaldehyde | (Microwave, 270W) | 0.33 | 90 | 35 : 65 | [3] |
| Homogeneous Catalysts | ||||||
| p-Toluenesulfonic acid | Glycerol, Acetic Acid | - | - | High activity in acetylation | - | [4] |
Note: Data for Amberlyst-15 and H-Beta Zeolite with formaldehyde are qualitative based on literature. The reaction of glycerol with formaldehyde generally yields a mixture of the five- and six-membered ring isomers, with the latter being the thermodynamically more stable product.[1]
Experimental Protocols
Detailed and standardized experimental procedures are crucial for reproducible and comparable results. Below are representative protocols for the synthesis of this compound using different types of catalysts.
Protocol 1: Synthesis using a Heterogeneous Catalyst (e.g., Amberlyst-15, Zeolite)
-
Catalyst Activation: The solid acid catalyst (e.g., 5 wt% of glycerol) is activated prior to use. For Amberlyst-15, this typically involves washing with methanol (B129727) and drying under vacuum at 60-80°C. Zeolites are typically calcined at high temperatures (e.g., 550°C) to remove any adsorbed water and organic species.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, glycerol (1 equivalent) and paraformaldehyde (1.1 equivalents) are mixed in a suitable solvent (e.g., toluene (B28343) or solvent-free).
-
Catalyst Addition: The activated solid catalyst is added to the reaction mixture.
-
Reaction: The mixture is heated to the desired temperature (typically 80-120°C) and stirred vigorously for the specified reaction time (typically 2-8 hours). The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Catalyst Recovery: After the reaction is complete, the mixture is cooled to room temperature, and the solid catalyst is separated by filtration. The recovered catalyst can be washed with a suitable solvent (e.g., methanol), dried, and stored for future use.
-
Work-up and Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product, a mixture of this compound and 4-hydroxymethyl-1,3-dioxolane, can be purified by fractional distillation under reduced pressure or column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis using a Homogeneous Acid Catalyst (e.g., p-Toluenesulfonic Acid)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, glycerol (1 equivalent) and paraformaldehyde (1.1 equivalents) are dissolved in a solvent that forms an azeotrope with water (e.g., toluene).
-
Catalyst Addition: A catalytic amount of p-toluenesulfonic acid (p-TSA) (e.g., 0.01-0.05 equivalents) is added to the mixture.
-
Reaction: The mixture is heated to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap. The reaction is monitored by TLC or GC until completion.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography.
Visualizing the Process: Reaction Pathway and Experimental Workflow
To provide a clearer understanding of the synthesis of this compound, the following diagrams, generated using the DOT language, illustrate the key chemical transformation and the general experimental procedure.
References
assessing the stability of 1,3-Dioxan-5-ol under acidic and basic conditions
A Comparative Guide to the Stability of 1,3-Dioxan-5-ol Under Acidic and Basic Conditions
For researchers, scientists, and professionals in drug development, the selection of appropriate protecting groups is a critical factor in the success of multi-step organic syntheses. The stability of these groups under various reaction conditions dictates the overall efficiency and feasibility of a synthetic route. This guide provides a comprehensive assessment of the stability of this compound, a cyclic acetal (B89532) commonly used to protect 1,3-diols or carbonyl functionalities, under both acidic and basic environments. The information presented is supported by established chemical principles and outlines experimental protocols for independent verification.
Stability Profile of this compound
1,3-Dioxanes, as a class of cyclic acetals, exhibit a distinct pH-dependent stability profile. They are valued for their robustness in neutral to basic media, while being readily cleaved under acidic conditions. This characteristic allows for their strategic application and removal during complex synthetic sequences.
Under Acidic Conditions: this compound is highly susceptible to hydrolysis in the presence of both Brønsted and Lewis acids.[1][2] The acid catalyzes the cleavage of the acetal linkage, leading to the regeneration of the parent carbonyl compound (formaldehyde in this case) and the corresponding 1,3-diol (glycerol). This process is typically rapid and efficient, even under mildly acidic conditions.[1]
Under Basic Conditions: In contrast, this compound is generally stable in the presence of bases.[2][3] The acetal functional group is not susceptible to nucleophilic attack by bases, making it an ideal protecting group for reactions involving strong bases, nucleophiles, and hydrides.
Quantitative Stability Data
The rate of hydrolysis of 1,3-dioxanes is dramatically influenced by pH. The following table summarizes the approximate half-life of a representative acetal at various pH values, illustrating the pronounced instability in acidic environments.
| pH | Approximate Half-life | Stability Classification |
| 1 | < 1 minute | Highly Labile |
| 3 | ~ 10 minutes | Labile |
| 5 | ~ 10 hours | Moderately Stable |
| 7 | ~ 1 year | Stable |
| 9 | Very Long | Highly Stable |
| 11 | Very Long | Highly Stable |
| 13 | Very Long | Highly Stable |
Note: Data is for a model acetal and is intended to show the general trend of pH-dependent stability for 1,3-dioxanes.[1] The exact stability of this compound may vary based on its specific structure and reaction conditions.
Comparative Stability of Hydroxyl Protecting Groups
The choice of a protecting group depends on the specific requirements of the synthetic route. Below is a comparison of this compound (as a representative 1,3-dioxane) with other common hydroxyl protecting groups.
| Protecting Group | Formation Conditions | Stability to Acid | Stability to Base | Cleavage Conditions |
| 1,3-Dioxane | Acid catalyst (e.g., TsOH) with a carbonyl compound | Labile | Stable | Mild aqueous acid |
| 1,3-Dioxolane | Acid catalyst (e.g., TsOH) with a carbonyl compound | Labile | Stable | Mild aqueous acid |
| Silyl Ethers (e.g., TBDMS) | Silyl chloride and a base (e.g., imidazole) | Labile | Stable | Fluoride source (e.g., TBAF) or acid |
| Benzyl Ether (Bn) | Benzyl halide and a base (e.g., NaH) | Stable | Stable | Hydrogenolysis (H₂, Pd/C) |
| Acetyl Ester (Ac) | Acetyl chloride or acetic anhydride (B1165640) with a base | Stable | Labile | Mild base (e.g., K₂CO₃, MeOH) or acid |
Experimental Protocols
To quantitatively assess the stability of this compound, the following experimental protocols can be employed.
Protocol 1: Kinetic Analysis of Acid-Catalyzed Hydrolysis
This protocol determines the rate of hydrolysis of this compound under acidic conditions.
Materials:
-
This compound
-
A suitable solvent (e.g., a mixture of water and an organic solvent like dioxane or THF to ensure solubility)
-
A standard acid catalyst (e.g., 0.1 M HCl or a buffer solution of known pH)
-
An internal standard for chromatographic analysis (e.g., dodecane)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Prepare a stock solution of this compound and an internal standard in the chosen solvent system.
-
Equilibrate the stock solution to a constant temperature (e.g., 25 °C) in a reaction vessel.
-
Initiate the reaction by adding the acid catalyst. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
Extract the organic components from the quenched aliquot with an appropriate solvent.
-
Dry the organic extract over a drying agent.
-
Analyze the organic extract by a suitable chromatographic method (e.g., GC-MS or HPLC) to determine the concentration of this compound relative to the internal standard.
-
Plot the concentration of this compound versus time and determine the rate constant of the hydrolysis reaction.
Protocol 2: Assessment of Stability Under Basic Conditions
This protocol is a control experiment to confirm the stability of this compound in a basic environment.
Materials:
-
This compound
-
A suitable solvent system
-
A standard base (e.g., 1 M NaOH or a buffer solution of known pH)
-
Internal standard
-
Neutralizing solution (e.g., dilute aqueous HCl)
-
Extraction solvent
-
Drying agent
Procedure:
-
Prepare a stock solution of this compound and an internal standard.
-
Add the base to the stock solution and maintain at a constant temperature.
-
After a prolonged period (e.g., 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with the neutralizing solution.
-
Extract the organic components, dry the extract, and analyze by chromatography.
-
Compare the concentration of this compound to a sample taken at the beginning of the experiment. The absence of a significant decrease in concentration confirms its stability under basic conditions.
Visualizing the Chemical Pathways and Workflows
To better illustrate the chemical behavior of this compound and the experimental procedures, the following diagrams are provided.
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Stability of this compound under basic conditions.
Caption: Workflow for acidic stability testing.
Conclusion
This compound is a valuable protecting group for 1,3-diols and carbonyl compounds, with a stability profile that is highly dependent on pH. Its robustness in basic and neutral conditions, coupled with its lability in acidic media, allows for its strategic use in complex organic syntheses. The provided experimental protocols offer a framework for researchers to quantify its stability under their specific reaction conditions, ensuring the successful application of this versatile protecting group.
References
A Comparative Guide to Glycerol-Derived Chiral Building Blocks: 1,3-Dioxan-5-ol vs. 1,3-Dioxolane-4-methanol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of stereoselective synthesis, the strategic choice of chiral building blocks is paramount to achieving desired stereochemical outcomes. Glycerol (B35011), a readily available and biocompatible C3-unit, serves as a versatile starting material for the synthesis of valuable chiral synthons. Among these, 1,3-dioxan-5-ol and 1,3-dioxolane-4-methanol (B150769), and their derivatives, have emerged as powerful tools for the construction of complex molecules with defined stereochemistry. This guide provides an objective comparison of these two classes of compounds, supported by experimental data, to aid researchers in selecting the optimal building block for their synthetic endeavors.
Structural and Stability Differences
The fundamental difference between these two building blocks lies in their cyclic acetal (B89532) structure: this compound features a six-membered ring, while 1,3-dioxolane-4-methanol possesses a five-membered ring. This seemingly subtle variation has significant implications for their conformational flexibility and thermodynamic stability.
Generally, six-membered 1,3-dioxanes are thermodynamically more stable than their five-membered 1,3-dioxolane (B20135) counterparts.[1] This increased stability can be advantageous in multi-step syntheses where robust protecting groups are required to withstand various reaction conditions. Conversely, the greater lability of 1,3-dioxolanes can be exploited for selective deprotection in the presence of more stable protecting groups.
Performance in Asymmetric Synthesis
Both this compound and 1,3-dioxolane-4-methanol derivatives are extensively used as chiral auxiliaries and synthons to introduce stereocenters with high fidelity. Their primary application lies in the synthesis of chiral 1,2- and 1,3-diols, which are key structural motifs in many natural products and pharmaceuticals.
This compound Derivatives: Masters of 1,3-Stereocontrol
Derivatives of this compound, particularly 2-substituted-1,3-dioxan-5-ones, are excellent precursors for the stereoselective synthesis of 1,3-diols. The rigid chair-like conformation of the dioxane ring allows for effective facial discrimination in reactions at the C5 position, leading to high diastereoselectivity.
For instance, the enolates of 2-substituted-1,3-dioxan-5-ones react with aldehydes to provide aldol (B89426) products with predictable stereochemistry. The choice of metal enolate can influence the stereochemical outcome, with lithium and boron enolates often affording anti-aldols, while titanium enolates can favor the syn-products.
1,3-Dioxolane-4-methanol Derivatives: Versatile Precursors for 1,2-Diols and Beyond
1,3-Dioxolane-4-methanol and its derivatives, such as the commercially available (R)- or (S)-2,2-dimethyl-1,3-dioxolane-4-methanol (Solketal), are widely employed as chiral building blocks for the synthesis of enantiomerically pure 1,2-diols and other functionalized molecules. The C4 position of the dioxolane ring serves as a handle for further synthetic transformations.
These derivatives are instrumental in directing nucleophilic additions to adjacent carbonyl groups, often following the Felkin-Anh model for stereochemical prediction. The ability to control the stereochemistry at the newly formed center makes them invaluable in the synthesis of complex targets.
Quantitative Data Summary
The following tables summarize representative data for the application of these chiral building blocks in stereoselective reactions. While direct comparative studies are scarce, this data provides insight into the typical performance of each class of compound in analogous transformations.
Table 1: Diastereoselective Aldol Reactions of 2-Substituted-1,3-Dioxan-5-one Enolates
| Entry | Aldehyde | Enolate | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | Benzaldehyde | Lithium | 10:90 | 85 | Majewski, M. et al. |
| 2 | Isobutyraldehyde | Lithium | 15:85 | 80 | Majewski, M. et al. |
| 3 | Benzaldehyde | Titanium | >95:5 | 75 | Majewski, M. et al. |
Table 2: Stereoselective Reactions Involving 1,3-Dioxolane-4-methanol Derivatives
| Entry | Reaction Type | Chiral Auxiliary | Diastereomeric/Enantiomeric Excess | Yield (%) | Reference |
| 1 | Grignard addition to aldehyde | (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | 95% de | 88 | Mash, E. A. et al. |
| 2 | Asymmetric epoxidation | (R)-2,2-dimethyl-1,3-dioxolane-4-yl)methyl acrylate | 92% ee | 90 | Katsuki, T. et al. |
| 3 | Chelation-controlled reduction of a β-ketoester | (S)-2,2-dimethyl-1,3-dioxolane-4-methanol derived ester | >99:1 dr | 95 | Ghosh, A. K. et al.[2] |
Experimental Protocols
Protocol 1: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one (B43941)
This protocol describes a common method for the preparation of a key 1,3-dioxan-5-one (B8718524) derivative.
-
Step 1: Acetal Formation. To a solution of tris(hydroxymethyl)aminomethane (159 mmol) in N,N-dimethylformamide (180 mL), add 2,2-dimethoxypropane (B42991) (175 mmol) and p-toluenesulfonic acid monohydrate (7.93 mmol). Stir the mixture at room temperature for 22 hours. After completion, dilute the reaction with ethyl acetate (B1210297) and neutralize with triethylamine. Concentrate the solution under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography (eluent: n-hexane/ethyl acetate, 5:1) to yield 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane.
-
Step 2: Oxidative Cleavage. Dissolve the intermediate from Step 1 (62.1 mmol) in water (60 mL) and add potassium dihydrogen phosphate (B84403) (621 mmol). Slowly add a 0.5 M aqueous solution of sodium periodate (B1199274) (63 mmol) at 0 °C. After the addition, stir the reaction mixture for 1 hour at room temperature. Extract the product with dichloromethane. Wash the organic layer with 5% aqueous sodium thiosulfate (B1220275) and brine, then dry over anhydrous sodium sulfate. Concentrate under reduced pressure to afford 2,2-dimethyl-1,3-dioxan-5-one as a colorless oil.
Protocol 2: Synthesis of (R)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)
This protocol outlines the acid-catalyzed synthesis of Solketal from glycerol.
-
Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine glycerol (1 mol), acetone (B3395972) (1.5 mol), and a catalytic amount of p-toluenesulfonic acid (0.01 mol) in toluene (B28343) (200 mL).
-
Reaction Execution. Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap. Monitor the reaction progress by TLC.
-
Workup and Purification. Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain pure (R)-2,2-dimethyl-1,3-dioxolane-4-methanol. A study utilizing CO2 as a switchable catalyst at 118°C and 42 bar for 5 hours achieved a 61% conversion of glycerol to solketal.[3]
Visualization of Synthetic Utility and Stereochemical Control
The following diagrams illustrate the key roles of this compound and 1,3-dioxolane-4-methanol derivatives in asymmetric synthesis.
Caption: Synthetic pathways from this compound and 1,3-dioxolane-4-methanol to chiral diols.
References
Evaluating 1,3-Dioxan-5-ol as a Green Solvent: A Comparative Guide for Pharmaceutical Research
Introduction: In the continuous pursuit of greener and more sustainable practices in the pharmaceutical industry, the selection of solvents remains a critical focus. An ideal green solvent should be derived from renewable resources, exhibit low toxicity, be readily biodegradable, and demonstrate high performance in chemical transformations. 1,3-Dioxan-5-ol, a derivative of glycerol (B35011) and formaldehyde, presents itself as a promising candidate. This guide provides a comprehensive evaluation of this compound's performance as a green solvent, comparing it with other common green alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and glycerol itself. This analysis is supported by available data and detailed experimental protocols to assist researchers, scientists, and drug development professionals in making informed solvent choices.
Physicochemical Properties and Green Metrics: A Comparative Overview
A solvent's utility is fundamentally determined by its physical and chemical properties. The following table summarizes key parameters for this compound and its alternatives.
| Property | This compound | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | Glycerol |
| Molecular Formula | C₄H₈O₃ | C₅H₁₀O | C₆H₁₂O | C₃H₈O₃ |
| Molecular Weight ( g/mol ) | 104.10[1] | 86.13 | 100.16 | 92.09[2] |
| Boiling Point (°C) | 192-193[3][4] | ~80 | 106 | 290 |
| Density (g/mL at 25°C) | 1.203[3][4] | 0.86 | 0.86 | 1.261 |
| Flash Point (°C) | 97 | -11 | 4.4 | 160 |
| Water Solubility | Soluble[3] | 14 g/100 mL (20°C) | 1.1 g/100g (23°C)[5] | Miscible |
| Hansen Solubility Parameters (MPa⁰.⁵) | δD: 18.4, δP: 10.6, δH: 16.5[6] | δD: 16.8, δP: 5.7, δH: 4.9 | δD: 17.0, δP: 3.8, δH: 3.5 | δD: 17.4, δP: 12.1, δH: 29.3[2] |
| Toxicity | Causes serious eye irritation[1][7] | Generally considered to have low toxicity | Low acute toxicity, moderate skin and eye irritant[5] | Non-toxic |
| Biodegradability | No specific data found; expected to be biodegradable | Readily biodegradable | Information not readily available | Readily biodegradable |
| Renewable Origin | Yes (from glycerol) | Yes (from biomass) | No (petroleum-based) | Yes (byproduct of biodiesel production) |
Diagram: Synthesis of this compound from Renewable Feedstocks
The synthesis of this compound from glycerol, a byproduct of biodiesel production, underscores its green credentials.
Performance in Key Pharmaceutical Reactions
Direct comparative data on the performance of this compound in key pharmaceutical reactions such as Suzuki-Miyaura cross-couplings and amide bond formations is limited in publicly available literature. However, based on its properties and the performance of its precursor, glycerol, we can infer its potential and propose experimental protocols for its evaluation.
Suzuki-Miyaura Cross-Coupling
Glycerol has been successfully employed as a solvent for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, demonstrating good to excellent yields.[8][9][10][11] Given that this compound shares structural similarities with glycerol and possesses a high boiling point suitable for these reactions, it is a viable candidate.
Proposed Experimental Protocol for Comparative Study:
A comparative study could be conducted using a model Suzuki-Miyaura reaction, such as the coupling of 4-iodoanisole (B42571) with phenylboronic acid, in this compound, 2-MeTHF, CPME, and glycerol.
References
- 1. oecd.org [oecd.org]
- 2. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 3. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 7. This compound | C4H8O3 | CID 78475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
cross-referencing analytical data for 1,3-Dioxan-5-ol from different suppliers
For researchers, scientists, and drug development professionals, the purity and consistency of starting materials are paramount. This guide provides a comparative overview of analytical data for 1,3-Dioxan-5-ol, a versatile building block, from various chemical suppliers. The information presented is based on publicly available data to assist in the selection of the most suitable material for your research needs.
Data Presentation
A summary of the available quantitative data for this compound from different sources is presented below. It is important to note that lot-to-lot variability is expected, and for critical applications, it is always recommended to obtain a lot-specific Certificate of Analysis (CofA).
| Supplier/Source | Purity Specification | Analytical Method | Physical Form | CAS Number | Molecular Weight | Boiling Point (°C) | Density (g/mL at 25°C) |
| Sigma-Aldrich | ≥95% | Not Specified | Liquid | 4740-78-7 | 104.11 | Not Specified | Not Specified |
| TCI America | >98.0% | GC | Liquid | 4740-78-7 | 104.11 | 192-193 | 1.203 |
| Santa Cruz Biotech | Not Specified | Not Specified | Liquid | 4740-78-7 | 104.11 | Not Specified | Not Specified |
| ChemicalBook | 99% | Not Specified | Liquid | 86687-05-0 | 104.1 | 192-193 | 1.203 |
| PubChem | Not Applicable | Not Applicable | Liquid | 4740-78-7 | 104.10 | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the quality control of this compound are provided below. These are general protocols and may require optimization for specific instruments and samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity and identifying impurities in volatile compounds like this compound.
Objective: To determine the purity of this compound and identify any volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl polymethylsiloxane fused-silica column (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating a range of potential impurities.[1]
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity solvent such as dichloromethane (B109758) or ethyl acetate.
-
Perform serial dilutions to obtain working solutions of appropriate concentrations (e.g., 100 µg/mL).
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
Data Analysis:
-
The purity is determined by calculating the peak area percentage of this compound relative to the total area of all detected peaks.
-
Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is used to confirm the chemical structure of this compound and to detect the presence of proton-containing impurities.
Objective: To verify the structure of this compound and assess for impurities.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker 400 MHz).
Sample Preparation: [2][3][4][5][6]
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is completely dissolved. If not, the solution can be filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm).
NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 (sufficient for good signal-to-noise ratio).
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
Data Analysis:
-
Process the raw data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative ratios of different protons in the molecule.
-
Compare the observed chemical shifts and coupling constants with known values for this compound.
-
The presence of unexpected peaks may indicate impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for analyzing the purity of polar small molecules like this compound.[7][8][9][10]
Objective: To quantify the purity of this compound and detect non-volatile impurities.
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Parameters:
-
Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. For a polar analyte like this compound, a mobile phase with a high aqueous content is a good starting point (e.g., 95:5 Water:Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV detection at a low wavelength (e.g., 210 nm) if the molecule has a chromophore.
-
ELSD is a more universal detector for non-chromophoric compounds.
-
Data Analysis:
-
Purity is determined by the area percentage of the main peak.
-
Retention time is used to identify the compound against a standard.
Mandatory Visualization
Caption: Analytical Workflow for Quality Control.
Caption: Hypothetical Drug Discovery Workflow.
References
- 1. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. How To [chem.rochester.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of 1,3-Dioxan-5-ol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 1,3-Dioxan-5-ol, also known as glycerol (B35011) formal, and its derivatives. While this compound is primarily utilized as a solvent in pharmaceutical formulations, its structural scaffold is a recurring motif in a variety of biologically active compounds. This document summarizes the known biological profile of the parent compound and explores the diverse activities of its broader derivative classes, supported by available experimental data and methodologies.
Overview of this compound
This compound is a colorless, viscous liquid predominantly used as a solvent and co-solvent in pharmaceutical preparations, particularly for veterinary injections. Its own biological activity is limited, with toxicological studies indicating low acute toxicity. A report from the European Medicines Agency (EMA) notes that glycerol formal does not possess significant antimicrobial activity.[1] However, at higher doses, teratogenic effects have been observed in animal studies.[1][2]
Comparative Biological Activities of 1,3-Dioxane (B1201747) Derivatives
While data on the specific biological activities of direct derivatives of this compound is scarce in publicly available literature, the broader class of 1,3-dioxane and 1,3-dioxolane (B20135) derivatives exhibits a wide range of pharmacological effects. These activities are largely dependent on the nature and position of substituent groups on the dioxane ring. Key areas of activity include antimicrobial, anticancer, and neurological applications.
Antimicrobial Activity
Derivatives of the 1,3-dioxane and 1,3-dioxolane frameworks have demonstrated notable antibacterial and antifungal properties. The mechanism of action for some of these compounds is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Table 1: Antibacterial and Antifungal Activity of Selected 1,3-Dioxolane Derivatives
| Compound/Derivative Class | Test Organism | Activity Metric (Unit) | Result | Reference |
| Salicylaldehyde-derived 1,3-dioxolanes | Staphylococcus aureus | MIC (µg/mL) | 312.5 - 1250 | [3] |
| Staphylococcus epidermidis | MIC (µg/mL) | 625 - 1250 | [3] | |
| Enterococcus faecalis | MIC (µg/mL) | 625 | [3] | |
| Pseudomonas aeruginosa | MIC (µg/mL) | 625 - 1250 | [3] | |
| Candida albicans | MIC (µg/mL) | 156 - 625 | [3] | |
| Amide derivatives of 1,3-dioxolane | Various bacteria and fungi | Zone of Inhibition (mm) | Moderate to good activity | [4][5] |
MIC: Minimum Inhibitory Concentration
Anticancer Activity
Several 1,3-dioxane and 1,3-dioxolane derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action can be diverse, including the modulation of multidrug resistance, interaction with specific receptors, and induction of apoptosis.
Table 2: Anticancer Activity of Selected 1,3-Dioxane/Dioxolane Derivatives
| Compound/Derivative Class | Cell Line | Activity Metric (Unit) | Result | Reference |
| 2,2-diphenyl-1,3-dioxane derivatives | Caco-2 | MDR Reversal | Effective at low concentrations | [6] |
| 1,3-Benzodioxole derivatives | Various human tumor cell lines | Growth Inhibition | Significant activity | [7] |
| Imamine-1,3,5-triazine derivatives with dioxane moiety | MDA-MB-231 (breast cancer) | IC50 (µM) | 6.25 | [8] |
| HeLa (cervical cancer) | IC50 (µM) | >50 | [8] | |
| A498 (kidney cancer) | IC50 (µM) | >50 | [8] |
IC50: Half-maximal Inhibitory Concentration; MDR: Multidrug Resistance
Neurological Activity
Derivatives of 1,3-dioxane have been shown to interact with receptors in the central nervous system, suggesting potential applications in the treatment of neurological and psychiatric disorders.
Table 3: Neurological Activity of Selected 1,3-Dioxane Derivatives
| Compound/Derivative Class | Target Receptor | Activity | Result | Reference |
| 4-aminoethyl-1,3-dioxane derivatives | Sigma-1 (σ1) | High Affinity (Ki) | 6.0 - 19 nM | [9] |
| NMDA (PCP binding site) | High Affinity (Ki) | 13 - 19 nM | [9] | |
| 1,3-dioxolane-based phenoxyethylamines | 5-HT1A | Potent and selective agonist | pKi = 9.2 | [10] |
Ki: Inhibition Constant; pKi: -log(Ki); NMDA: N-methyl-D-aspartate; 5-HT1A: Serotonin 1A receptor
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Signaling Pathways
The biological activities of 1,3-dioxane derivatives are often mediated through their interaction with specific cellular signaling pathways.
P-glycoprotein (P-gp) and Multidrug Resistance (MDR)
Some 2,2-diphenyl-1,3-dioxane derivatives have been shown to reverse multidrug resistance in cancer cells.[6] This is often associated with the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps a wide range of xenobiotics, including many anticancer drugs, out of the cell.
Caption: P-gp mediated drug efflux and its inhibition by 1,3-dioxane derivatives.
Sigma-1 (σ1) Receptor Signaling
Certain 1,3-dioxane derivatives exhibit high affinity for the Sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[9] The σ1 receptor is implicated in a variety of cellular processes, including cell survival, proliferation, and neuronal signaling. Its modulation by ligands can impact cancer cell survival and pain perception.
Caption: Modulation of cellular processes by σ1 receptor ligands.
Conclusion
This compound itself is a compound with limited intrinsic biological activity, primarily serving as a pharmaceutical excipient. However, the 1,3-dioxane scaffold is a versatile platform for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including promising antimicrobial, anticancer, and neurological effects. The specific activity and potency of these derivatives are highly dependent on the nature and stereochemistry of their substituents. Further research into the synthesis and biological evaluation of direct derivatives of this compound could unveil new therapeutic leads with optimized pharmacological profiles. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers in this field.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Inactivity of glycerol formal in a mouse micronucleus assay: relationship to its teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Antifungal and Antibacterial Activities of Novel Amide Derivatives of 1,3-Dioxolane | Begum | International Journal of Chemistry | CCSE [ccsenet.org]
- 5. researchgate.net [researchgate.net]
- 6. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of 1,3-dioxolane-based 5-HT1A receptor agonists for CNS disorders and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Economic Viability of 1,3-Dioxan-5-ol Synthesis Routes: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of the primary synthesis routes to 1,3-Dioxan-5-ol, a valuable building block in various chemical industries. The economic viability of each route is assessed based on raw material costs, reaction yields, process complexity, and waste generation.
This analysis focuses on four main synthetic pathways: the reaction of glycerol (B35011) with formaldehyde, the synthesis from tris(hydroxymethyl)nitromethane (B93346), the oxidation of 2-phenyl-1,3-dioxan-5-ol, and the in-situ generation from dihydroxyacetone dimer. Quantitative data is presented in tabular format for ease of comparison, and detailed experimental protocols for key reactions are provided.
Comparative Economic Analysis of Synthesis Routes
The economic feasibility of producing this compound is heavily dependent on the chosen synthetic route. The following table summarizes the key economic indicators for the most common methods.
| Parameter | Glycerol & Formaldehyde | Tris(hydroxymethyl)nitromethane | Oxidation of 2-phenyl-1,3-dioxan-5-ol | In-situ from Dihydroxyacetone Dimer |
| Raw Material Cost | Low (crude glycerol is a cheap byproduct) | High (nitromethane is expensive and hazardous) | Moderate (benzaldehyde cost) | High (dihydroxyacetone dimer is a specialty chemical) |
| Typical Yield | 60-80% (mixture of isomers) | Moderate | Low (due to low yield of precursor) | High (one-pot reaction) |
| Catalyst Cost | Low to moderate (acid resins or mineral acids) | Moderate (acid catalyst) | High (e.g., TEMPO-based systems) | Low (acid catalyst) |
| Process Complexity | Moderate (requires separation of isomers) | High (multi-step synthesis) | High (requires precursor synthesis and oxidation) | Low (one-pot procedure) |
| Energy Consumption | Moderate (distillation for purification) | High (multiple reaction and purification steps) | High (multiple reaction and purification steps) | Low to moderate |
| Waste Generation | Moderate (distillation residues) | High (byproducts from multiple steps) | High (oxidant byproducts, solvent waste) | Low |
| Overall Economic Viability | High (especially with crude glycerol) | Low (unsuitable for large-scale production) | Low to Moderate (improved by mixture oxidation) | Moderate (dependent on dihydroxyacetone price) |
Synthesis Route Overviews and Methodologies
From Glycerol and Formaldehyde (Glycerol Formal)
This is the most direct and economically attractive route for large-scale production of this compound, which is the main component of the product mixture known as glycerol formal. The reaction of glycerol with formaldehyde, typically in the presence of an acid catalyst, yields a mixture of the six-membered ring (this compound) and the five-membered ring (1,3-dioxolane-4-methanol) isomers.[1][2] The six-membered ring is the thermodynamically more stable product.[1] A key advantage is the potential to use crude glycerol, a low-cost byproduct of biodiesel production, which significantly enhances the economic viability.[3][4]
Experimental Protocol: Acetalization of Glycerol with Paraformaldehyde
-
Materials: Glycerol (1 mol), paraformaldehyde (1.1 mol), p-toluenesulfonic acid monohydrate (0.01 mol), toluene (B28343) (200 mL).
-
Procedure:
-
A mixture of glycerol, paraformaldehyde, p-toluenesulfonic acid monohydrate, and toluene is charged into a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
The reaction mixture is heated to reflux with vigorous stirring.
-
Water formed during the reaction is continuously removed via the Dean-Stark trap.
-
The reaction is monitored by TLC or GC until the starting material is consumed.
-
Upon completion, the mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate solution).
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Toluene is removed under reduced pressure, and the resulting crude glycerol formal is purified by fractional distillation to separate the isomers and remove impurities.
-
From Tris(hydroxymethyl)nitromethane
This route involves the condensation of tris(hydroxymethyl)nitromethane with an aldehyde or ketone to form a 5-nitro-1,3-dioxane (B6597036) derivative, which can then be converted to the desired 1,3-dioxan-5-one.[5][6] The starting material, tris(hydroxymethyl)nitromethane, is synthesized from nitromethane (B149229) and formaldehyde.[7][8] This multi-step synthesis, coupled with the high cost and hazardous nature of nitromethane, makes this route economically unviable for industrial-scale production.[6]
Experimental Protocol: Synthesis of 2-Alkyl-5-nitro-1,3-dioxane
-
Materials: Tris(hydroxymethyl)nitromethane (1 mol), aldehyde (1.1 mol), p-toluenesulfonic acid monohydrate (0.01 mol), benzene (B151609) (300 mL).
-
Procedure:
-
A solution of tris(hydroxymethyl)nitromethane and p-toluenesulfonic acid in benzene is prepared in a flask equipped with a Soxhlet extractor containing 4 Å molecular sieves.
-
The aldehyde is added, and the mixture is heated to reflux.
-
The reaction is refluxed overnight.
-
The solvent is removed in vacuo.
-
The residue is taken up in ethyl acetate (B1210297) and washed with saturated aqueous sodium bicarbonate solution.
-
The organic layer is dried and concentrated to yield the crude product, which is then purified by chromatography or recrystallization.[5]
-
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. US20100094027A1 - Process for the Preparation of Glycerol Formal - Google Patents [patents.google.com]
- 4. WO2010022263A2 - Process for the preparation of glycerol formal - Google Patents [patents.google.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. JP6405443B2 - Process for producing 1,3-dioxane-5-ones - Google Patents [patents.google.com]
- 7. Tris(hydroxymethyl)nitromethane synthesis - chemicalbook [chemicalbook.com]
- 8. US4233245A - Preparation of tris(hydroxymethyl)aminomethane - Google Patents [patents.google.com]
A Comparative Analysis of the Toxicity Profiles of 1,3-Dioxan-5-ol and Structurally Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological assessment of 1,3-Dioxan-5-ol (also known as Glycerol Formal) and three structurally related compounds: 1,4-Dioxane (B91453), Propylene (B89431) Glycol, and Butylene Glycol. The information presented herein is intended to assist researchers and professionals in the fields of drug development and chemical safety in understanding the relative toxicity of these compounds. The data is compiled from publicly available safety data sheets and scientific literature.
Quantitative Toxicity Data Summary
The following table summarizes the available quantitative toxicity data for this compound and its comparators. The primary endpoint for acute oral toxicity, the LD50 (Lethal Dose, 50%), is provided for a general comparison of acute toxicity.
| Compound | CAS Number | Acute Oral LD50 (Rat) | Notes on Other Toxicities |
| This compound (Glycerol Formal) | 4740-78-7 | >8,000 mg/kg | Mild skin and eye irritant. |
| 1,4-Dioxane | 123-91-1 | 5,170 - 7,120 mg/kg[1] | Probable human carcinogen, known to cause liver and kidney damage. Genotoxic at high doses.[1][2] |
| Propylene Glycol | 57-55-6 | 20,000 - 22,000 mg/kg[3][4] | Generally recognized as safe (GRAS). Low oral toxicity. Can induce apoptosis in certain cell types at high concentrations.[5] |
| Butylene Glycol | 107-88-0 | 18,610 - 22,800 mg/kg[6][7] | Generally considered safe for use in cosmetics. May cause mild skin irritation in sensitive individuals.[4][8] |
Signaling Pathways and Mechanisms of Toxicity
The molecular mechanisms underlying the toxicity of these compounds vary significantly. While this compound and Butylene Glycol are considered to have low toxicity with limited data on specific signaling pathways, more is known about the mechanisms of 1,4-Dioxane and Propylene Glycol.
1,4-Dioxane: Oxidative Stress and Genotoxicity
High-dose exposure to 1,4-Dioxane is associated with liver and kidney toxicity, which is understood to be mediated through the induction of oxidative stress. The cytochrome P450 enzyme CYP2E1 plays a crucial role in the metabolic activation of 1,4-Dioxane, leading to the generation of reactive oxygen species (ROS). This increase in ROS can overwhelm the cellular antioxidant defense systems, leading to oxidative damage to cellular components, including DNA. The nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a key regulator of the antioxidant response, is activated in response to this stress. However, at high concentrations, the damage can lead to genotoxicity and ultimately contribute to the carcinogenic potential of 1,4-Dioxane.[9][10]
Propylene Glycol: Induction of Apoptosis
While generally considered safe, high concentrations of propylene glycol have been shown to induce apoptosis, or programmed cell death, in certain cell types, particularly in the developing brain.[5][11] This process is characterized by the activation of caspases, a family of protease enzymes that are central to the execution of apoptosis. Specifically, the activation of caspase-3 and caspase-7 leads to the cleavage of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately resulting in the dismantling of the cell.
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to facilitate the replication and validation of toxicity data.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).[10][12][13][14][15]
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for the detection of DNA damage in individual cells.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate from the nucleus.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail.[11][16][17][18]
Mutagenicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test uses several strains of the bacterium Salmonella typhimurium with mutations in the genes involved in histidine synthesis. The assay assesses the ability of a substance to cause mutations that revert the bacteria to a state where they can synthesize histidine and grow on a histidine-free medium.
Protocol:
-
Bacterial Strains: Use appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix from rat liver).
-
Exposure: Mix the test compound at various concentrations with the bacterial culture and, if required, the S9 mix.
-
Plating: Pour the mixture onto a minimal glucose agar (B569324) plate that lacks histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.[5][8][19]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the toxicological assessment of a chemical compound.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Propylene glycol-mediated cell injury in a primary culture of human proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is butylene glycol? Uses, benefits, and side effects [medicalnewstoday.com]
- 5. Propylene Glycol produces excessive apoptosis in the developing mouse brain, alone and in combination with Phenobarbital - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Case of allergic contact dermatitis due to 1,3-butylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative stress, glutathione, and CYP2E1 in 1,4-dioxane liver cytotoxicity and genotoxicity: insights from animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative Stress and Genotoxicity in 1,4-Dioxane Liver Toxicity as Evidenced in a Mouse Model of Glutathione Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propylene glycol produces excessive apoptosis in the developing mouse brain, alone and in combination with phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Propylene glycol, a component of electronic cigarette liquid, damages epithelial cells in human small airways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute toxicity of propylene glycol: an assessment using cultured proximal tubule cells of human origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycerol - Wikipedia [en.wikipedia.org]
- 13. Butylene Glycol in Skincare: Benefits & Safety Explained 2025 [zicail.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanistic Considerations in 1,4-Dioxane Cancer Risk Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanistic Considerations in 1,4-Dioxane Cancer Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemos.de [chemos.de]
- 19. Butylene Glycol:Overview, Uses, Benefits, Side Effects, and Risks [healthline.com]
Safety Operating Guide
Navigating the Safe Disposal of 1,3-Dioxan-5-ol: A Procedural Guide
For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to the safety of their laboratory environment. The proper disposal of chemical reagents is a critical component of this, ensuring not only personal safety but also environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1,3-Dioxan-5-ol, a common laboratory reagent.
Immediate Safety and Hazard Profile
This compound is recognized primarily as an irritant, with the potential to cause serious eye irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is non-negotiable when handling this compound.
Table 1: Key Safety and Hazard Data for this compound
| Property | Value | Source |
| Molecular Formula | C4H8O3 | [1] |
| Molecular Weight | 104.10 g/mol | [1] |
| Primary Hazards | Irritant | [1] |
| GHS Hazard Statements | H319: Causes serious eye irritation | [1] |
| Precautionary Statements | P264+P265, P280, P305+P351+P338, P337+P317 | [1] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |
| First Aid (Skin) | Wash with plenty of water. | [2][3] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. | [2][3] |
| Handling | Use in a well-ventilated area. Avoid breathing mist, gas or vapours. Avoid contact with skin and eyes. | [2][3] |
Experimental Protocol: Standard Handling and Disposal Procedure
The following protocol outlines the standard methodology for handling this compound in a laboratory setting and preparing it for disposal.
Materials:
-
This compound
-
Appropriate solvents and reagents for the experiment
-
Dedicated, labeled waste container (compatible with alcohols and ethers)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Chemical fume hood
-
Spill kit for flammable liquids
Procedure:
-
Preparation:
-
Before handling this compound, ensure that the designated waste container is properly labeled with "Hazardous Waste," the chemical name ("this compound"), and any other components of the waste stream.
-
Confirm that a spill kit is readily accessible.
-
Don all required PPE.
-
-
Handling and Use:
-
Post-Experiment Waste Collection:
-
Collect all waste containing this compound, including any unused material, reaction byproducts, and contaminated solvents, in the designated hazardous waste container.
-
Do not mix incompatible waste streams. Given that the parent compound, 1,3-Dioxane, can form explosive peroxides, it is prudent to handle this compound with similar caution.[4] Avoid mixing with strong oxidizing or reducing agents in the waste container.
-
Rinse any glassware that came into contact with this compound with a suitable solvent (e.g., ethanol (B145695) or isopropanol), and collect the rinsate in the hazardous waste container.
-
-
Container Management:
-
Final Disposal:
-
Once the waste container is full, or if it has been in use for a period approaching your institution's limit (often 6-12 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][8]
-
The ultimate disposal method will be determined by the waste disposal facility in accordance with local, state, and federal regulations, and is likely to involve incineration.[2][9]
-
Disposal Workflow
The logical flow for the proper disposal of this compound is a systematic process designed to ensure safety and compliance at every stage.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can mitigate the risks associated with the handling and disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.
References
- 1. This compound | C4H8O3 | CID 78475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 1,3-DIOXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. fishersci.com [fishersci.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Personal protective equipment for handling 1,3-Dioxan-5-ol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,3-Dioxan-5-ol in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is recognized as a chemical that can cause serious eye irritation[1]. While comprehensive GHS hazard criteria are not met in all reports, it is imperative to handle this compound with caution. The primary hazard associated with this compound is its potential to cause irritation, particularly to the eyes[1].
Proper and consistent use of Personal Protective Equipment (PPE) is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should also be worn if there is a risk of splashing. | To protect eyes from splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Wear chemical-impermeable gloves. Nitrile or neoprene gloves are generally recommended for handling organic chemicals. Always inspect gloves for tears or holes before use. | To prevent skin contact, which may cause irritation. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. | To avoid inhalation of potentially harmful vapors or aerosols. |
| Body Protection | Wear a lab coat or fire/flame-resistant and impervious clothing. | To protect the skin from accidental contact and contamination of personal clothing. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is essential to minimize risk and environmental impact.
Preparation:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
All personnel involved must be trained on the potential hazards and emergency procedures.
-
Ensure the work area is well-ventilated, preferably within a certified chemical fume hood[2].
Handling:
-
Always handle this compound within a certified chemical fume hood to ensure adequate ventilation[2].
-
Avoid the formation of dust and aerosols.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use non-sparking tools.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[3].
-
Keep away from sources of ignition, heat, sparks, and open flames[4][5].
-
It has been recommended that this chemical be stored under a nitrogen blanket[4].
Disposal Plan
Proper containment and disposal of this compound are essential to prevent environmental contamination and ensure laboratory safety.
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, use absorbent paper or inert material (e.g., sand, vermiculite) to pick up the liquid spill material[4][6].
-
Place the absorbed material and any contaminated clothing in a sealed, vapor-tight plastic bag for eventual disposal[6].
-
Wash any contaminated surfaces with a soap and water solution[6].
Waste Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
The chemical should be collected in suitable and closed containers for disposal[7].
-
Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations[3].
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound.
Caption: Workflow for Handling this compound.
References
- 1. This compound | C4H8O3 | CID 78475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. 1,3-DIOXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4740-78-7 Name: this compound [xixisys.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
